NS-062
Description
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Properties
Molecular Formula |
C28H30Cl2F2N6O4 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
(2R)-1-(2-chloro-2-fluoroacetyl)-N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H30Cl2F2N6O4/c29-19-13-17(4-5-20(19)31)35-26-18-14-22(36-27(39)23-3-1-7-38(23)28(40)25(30)32)24(15-21(18)33-16-34-26)42-10-2-6-37-8-11-41-12-9-37/h4-5,13-16,23,25H,1-3,6-12H2,(H,36,39)(H,33,34,35)/t23-,25?/m1/s1 |
InChI Key |
CNRKPZFTXUAKCP-XQZUBTRRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Viltolarsen for exon 53 skipping
An In-depth Technical Guide on Viltolarsen for Exon 53 Skipping
Executive Summary
Viltolarsen (brand name VILTEPSO®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with genetic mutations amenable to exon 53 skipping.[1][2] By binding to a specific sequence on the dystrophin pre-mRNA, viltolarsen modifies the splicing process to exclude exon 53, which restores the reading frame and enables the production of a truncated, yet functional, dystrophin protein.[3][4] This guide provides a comprehensive technical overview of viltolarsen, detailing its mechanism of action, preclinical and clinical trial data, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Duchenne muscular dystrophy is a severe X-linked recessive disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[5] The absence of dystrophin compromises the structural integrity of muscle fibers, leading to progressive muscle degeneration.[4]
Viltolarsen employs an exon skipping strategy to address the underlying genetic defect in a subset of DMD patients.[4] As a PMO, it is a synthetic nucleic acid analog designed to bind with high specificity to a target sequence on the dystrophin pre-mRNA.[1][6] This binding sterically blocks the splicing machinery's access to exon 53, causing it to be excluded from the mature messenger RNA (mRNA).[4][7] For patients with specific out-of-frame deletions (e.g., deletions of exons 45-52 or 50-52), the removal of exon 53 restores the correct reading frame.[8] This allows the translational machinery to produce an internally truncated, but partially functional, dystrophin protein, similar to the dystrophin found in the milder Becker muscular dystrophy (BMD).[8] This therapeutic approach is applicable to approximately 8-10% of the DMD patient population.[2][5]
Caption: Viltolarsen's mechanism of action for restoring the dystrophin reading frame.
Quantitative Data Summary
Preclinical & Clinical Efficacy
Viltolarsen's efficacy was evaluated based on its ability to increase dystrophin protein levels and its impact on motor function.
| Parameter | Study | Dosage | Result | Citation |
| Dystrophin Expression | Phase 2 (US/Canada) | 40 mg/kg/week | 5.7% of normal (mean) | [9][10] |
| Phase 2 (US/Canada) | 80 mg/kg/week | 5.9% of normal (mean) | [9][10] | |
| Patients with >3% Dystrophin | Phase 2 (US/Canada) | 40 & 80 mg/kg/week | 88% (14 out of 16 patients) | [9][11] |
| Time to Stand (TTSTAND) | Phase 2 (4-Year Ext.) | 40 & 80 mg/kg/week | Stabilization of motor function and significant slowing of disease progression compared to historical controls. | [12][13] |
| Time to Run/Walk 10m (TTRW) | Phase 2 (4-Year Ext.) | 40 & 80 mg/kg/week | Significant improvements from baseline compared to historical controls. | [13] |
Note: The confirmatory Phase 3 RACER53 trial did not show a significant difference between viltolarsen and placebo on the primary endpoint of Time to Stand velocity after 48 weeks. Further analyses are being conducted.[14][15][16]
Pharmacokinetics
The pharmacokinetic profile of viltolarsen has been characterized in DMD patients.
| Parameter | Value | Citation |
| Time to Peak (Tmax) | ~1 hour (end of infusion) | [1][17] |
| Half-life Elimination | ~2.5 hours | [1][17] |
| Volume of Distribution (Vdss) | 300 mL/kg | [1][17] |
| Plasma Protein Binding | 39% to 43% (not concentration-dependent) | [1][18][19] |
| Metabolism | Metabolically stable, no metabolites detected in plasma or urine. | [17][18] |
| Excretion | Primarily excreted unchanged in urine. | [17][18] |
Safety and Tolerability
Viltolarsen has been generally well-tolerated in clinical trials.[10][12]
| Adverse Event Category | Most Common Reactions (≥15% of patients) | Citation |
| Respiratory | Upper respiratory tract infection, cough | [19] |
| General | Pyrexia (fever) | [19] |
| Local | Injection site reaction | [19] |
No serious adverse events, discontinuations due to adverse events, or deaths were reported in the Phase 2 study and its long-term extension.[10][12]
Experimental Protocols
Dystrophin Protein Quantification by Western Blot
This protocol outlines the standard methodology for quantifying dystrophin protein levels from muscle biopsy samples.
-
Sample Collection & Lysis: Obtain muscle biopsy tissue. Homogenize the tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to extract total protein.
-
Protein Quantification: Determine the total protein concentration of the lysate using a bicinchoninic acid (BCA) assay to ensure equal loading onto the gel.
-
Gel Electrophoresis: Separate protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A large-format gel is typically required to resolve the high molecular weight dystrophin protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane via electroblotting.
-
Immunodetection:
-
Block the membrane with a non-protein blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the dystrophin protein (e.g., NCL-DYS1 or NCL-DYS2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Signal Detection & Analysis: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify the band intensity using densitometry software. Normalize the dystrophin signal to a loading control protein (e.g., α-actinin or vinculin) and express the result as a percentage of the signal from a healthy muscle control sample.
Caption: Standard experimental workflow for Western Blot analysis of dystrophin.
Clinical Trial Protocol (Phase 2, NCT02740972 Example)
This section summarizes the design of the key Phase 2 clinical trial that supported viltolarsen's accelerated approval.[10]
-
Study Design: A multicenter, two-period, dose-finding randomized clinical trial.[10]
-
Participants: 16 ambulatory boys, aged 4 to <10 years, with a confirmed DMD mutation amenable to exon 53 skipping.[9][10]
-
Intervention: Participants were randomized to receive weekly intravenous (IV) infusions of viltolarsen at either 40 mg/kg/week or 80 mg/kg/week.[9]
-
Duration: A 4-week randomized, placebo-controlled period for safety assessment, followed by a 20-week open-label treatment period.[10]
-
Primary Endpoints:
-
Secondary/Efficacy Endpoints:
-
Dystrophin Production: Change from baseline in dystrophin levels as measured by Western blot from muscle biopsies.[18]
-
Motor Function: Assessed using a battery of timed function tests, including the Time to Stand (TTSTAND) test, 6-Minute Walk Test (6MWT), and North Star Ambulatory Assessment (NSAA).[13][20]
-
Conclusion
Viltolarsen represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Preclinical and clinical studies have demonstrated its ability to effectively induce exon skipping, leading to the restoration of dystrophin protein production to levels that are associated with milder phenotypes.[8][21] The drug has shown a consistent safety profile and has demonstrated a durable treatment effect on motor function in a long-term extension study.[12] While the confirmatory Phase 3 trial results require further analysis, the existing body of evidence supports viltolarsen as an important therapeutic option.[14][21] Continued research and long-term data collection will be crucial for fully elucidating its clinical benefit and role in the evolving landscape of DMD therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Viltolarsen: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 5. Viltolarsen for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Viltepso's mechanism of action? [drugs.com]
- 8. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldduchenne.org [worldduchenne.org]
- 10. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS Pharma Announces Positive Results from Phase 2 Study of Viltolarsen in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. "Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dyst" by Paula R. Clemens, Vamishi K. Rao et al. [orb.binghamton.edu]
- 13. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. parentprojectmd.org [parentprojectmd.org]
- 16. musculardystrophyuk.org [musculardystrophyuk.org]
- 17. publications.aap.org [publications.aap.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. drugs.com [drugs.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. tandfonline.com [tandfonline.com]
Preclinical Profile of NS-065/NCNP-01 (Viltolarsen): An In-Depth Technical Guide
Disclaimer: The preclinical data presented in this document pertains to the compound designated NS-065/NCNP-01, which was later named viltolarsen. No public preclinical studies have been identified for a compound with the specific designation "NS-062." It is highly probable that NS-065/NCNP-01 is the subject of interest for researchers in this field.
This technical guide provides a comprehensive overview of the preclinical studies of NS-065/NCNP-01 (viltolarsen), an antisense phosphorodiamidate morpholino oligomer (PMO) designed to induce exon 53 skipping in the dystrophin gene for the treatment of Duchenne muscular dystrophy (DMD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation.
Core Mechanism of Action: Exon 53 Skipping
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for muscle fiber integrity. Mutations in the DMD gene, such as deletions of one or more exons, can disrupt the reading frame of the dystrophin pre-mRNA, leading to a premature stop codon and the production of a non-functional protein.
NS-065/NCNP-01 is an antisense oligonucleotide that specifically targets exon 53 of the dystrophin pre-mRNA. By binding to a specific sequence within this exon, it masks the exon from the cellular splicing machinery. This "skipping" of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter but still functional dystrophin protein. This therapeutic approach is applicable to DMD patients with specific deletions in the dystrophin gene that are amenable to exon 53 skipping.[1][2]
Preclinical Efficacy Data
The preclinical efficacy of NS-065/NCNP-01 was evaluated in in vitro models using human rhabdomyosarcoma (RD) cells and fibroblasts derived from DMD patients. These studies assessed the dose-dependent efficiency of exon 53 skipping and the subsequent restoration of dystrophin protein.
In Vitro Exon Skipping and Dystrophin Restoration
The following tables summarize the key quantitative data from in vitro preclinical studies.
Table 1: Exon 53 Skipping Efficiency in DMD Patient-Derived Cells [3][4]
| Cell Line (Deletion) | Treatment | Exon Skipping Efficiency (%) |
| Patient A (del 45-52) | NS-065/NCNP-01 (10 µM) | 82.7% (at 1 week) |
| Patient A (del 45-52) | NS-065/NCNP-01 (10 µM) | 75.6% (at 2 weeks) |
| Patient B (del 48-52) | NS-065/NCNP-01 (10 µM) | 91.5% (at 1 week) |
| Patient B (del 48-52) | NS-065/NCNP-01 (10 µM) | 89.6% (at 2 weeks) |
Table 2: Dose-Dependent Exon 53 Skipping in Human Rhabdomyosarcoma (RD) Cells [4]
| NS-065/NCNP-01 Concentration | Exon Skipping Efficiency (%) |
| 1 µM | ~10% |
| 3 µM | ~40% |
| 10 µM | ~75% |
| 30 µM | ~85% |
Table 3: Dystrophin Protein Restoration in DMD Patient-Derived Cells [3]
| Cell Line (Deletion) | Treatment | Dystrophin Protein Level |
| Patient B (del 48-52) | NS-065/NCNP-01 (10 µM) | Detected (restored) |
| Patient B (del 48-52) | Untreated Control | Undetectable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of NS-065/NCNP-01.
Cell Culture and Transfection
-
Cell Lines:
-
Human rhabdomyosarcoma (RD) cells were used as a readily available in vitro model for splicing studies.
-
Primary fibroblasts were obtained from skin biopsies of DMD patients with deletions amenable to exon 53 skipping (e.g., deletion of exons 45-52 and 48-52).[3]
-
-
Myogenic Differentiation:
-
DMD patient-derived fibroblasts were transduced with the human MYOD gene to induce differentiation into myotubes, creating a more physiologically relevant muscle cell model.[3]
-
-
Transfection with NS-065/NCNP-01:
-
For RD cells, transfection of the PMO was performed using electroporation (Nucleofector).[4]
-
For DMD patient-derived myotubes, a delivery agent such as Endo-Porter was used to facilitate the uptake of NS-065/NCNP-01.[3]
-
Cells were typically treated with varying concentrations of the PMO (e.g., 1 to 30 µM) for a specified duration (e.g., 24 to 48 hours) before analysis.
-
RT-PCR for Exon Skipping Analysis
Reverse transcription-polymerase chain reaction (RT-PCR) was employed to qualitatively and semi-quantitatively assess the degree of exon 53 skipping.
-
RNA Extraction: Total RNA was extracted from treated and untreated cells using standard methods (e.g., TRIzol or commercial kits).
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
PCR Amplification:
-
Primers were designed to flank exon 53 in the dystrophin transcript.
-
In untreated or ineffectively treated cells, the PCR product includes exon 53.
-
In cells successfully treated with NS-065/NCNP-01, a smaller PCR product lacking exon 53 is generated.
-
-
Analysis:
-
The PCR products were separated by agarose (B213101) gel electrophoresis and visualized.
-
The relative intensity of the bands corresponding to the skipped and un-skipped transcripts was used to calculate the percentage of exon skipping. For more precise quantification, methods like qRT-PCR or digital droplet PCR (ddPCR) can be employed.[5][6][7]
-
Western Blot for Dystrophin Protein Quantification
Western blotting was used to detect and quantify the amount of restored dystrophin protein in treated cells.
-
Protein Extraction: Total protein was extracted from cell lysates.
-
Protein Quantification: The total protein concentration of each sample was determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Protein samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was then incubated with a primary antibody specific for dystrophin.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody was then added.
-
-
Detection:
In Vivo Studies in a DMD Dog Model
Preclinical studies of viltolarsen were also conducted in a dog model of DMD.[10] While specific quantitative data from these studies are not as readily available in the public domain as the in vitro data, these animal models were crucial for assessing the in vivo efficacy and safety of the compound before progressing to human clinical trials. The dog model of DMD more closely recapitulates the pathology of the human disease compared to mouse models.
Conclusion
The preclinical studies of NS-065/NCNP-01 (viltolarsen) provided a strong foundation for its clinical development. The in vitro data demonstrated a clear dose-dependent induction of exon 53 skipping and subsequent restoration of dystrophin protein in relevant cell models. These findings, supported by in vivo studies in a DMD dog model, established the proof-of-concept for this therapeutic approach, ultimately leading to its clinical investigation and eventual regulatory approval for the treatment of Duchenne muscular dystrophy in patients with mutations amenable to exon 53 skipping.
References
- 1. researchgate.net [researchgate.net]
- 2. Viltolarsen for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-065/NCNP-01: An Antisense Oligonucleotide for Potential Treatment of Exon 53 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viltolarsen: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to the Discovery and Development of Viltolarsen
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene, which prevent the production of functional dystrophin, a protein crucial for maintaining the structural integrity of muscle fibers.[1][3] One promising therapeutic strategy for a subset of DMD patients is exon skipping. This approach uses antisense oligonucleotides to modulate the splicing of pre-messenger RNA (pre-mRNA), effectively "hiding" a specific exon from the cellular splicing machinery.[1][3][4] This can restore the reading frame of the gene, leading to the production of a shorter, but partially functional, dystrophin protein, akin to that seen in the milder form of the disease, Becker muscular dystrophy (BMD).[1][5]
Viltolarsen (brand name VILTEPSO®) is a phosphorodiamidate morpholino oligonucleotide (PMO) designed to induce skipping of exon 53 in the DMD gene.[1][5][6] This therapy is applicable to approximately 8-10% of the DMD patient population whose mutations are amenable to exon 53 skipping.[1][4][6]
Mechanism of Action
Viltolarsen's mechanism of action is centered on targeted exon skipping.[3] In patients with specific deletions (e.g., deletions of exons 45-52 or 50-52), the genetic code's reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin.[1][5][7] Viltolarsen is a 21-nucleotide antisense oligonucleotide that binds to a specific sequence on exon 53 of the DMD pre-mRNA.[1] This binding blocks the splicing machinery from recognizing and including exon 53 in the mature mRNA.[1][3] By excluding exon 53, the reading frame is restored, allowing the translation process to continue and produce a truncated, yet functional, dystrophin protein.[1][3][5][7] This BMD-like dystrophin can partially restore muscle function and slow disease progression.[5]
Clinical Development Program
The clinical development of viltolarsen was spearheaded by Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, building on preclinical studies in a DMD dog model.[6] The pivotal study leading to its accelerated FDA approval was a Phase 2, two-period, dose-finding trial (NCT02740972) conducted in North America, alongside parallel studies in Japan.[8][9]
Phase 2 Study (NCT02740972)
This study enrolled 16 ambulatory boys with DMD, aged 4 to less than 10 years, with mutations amenable to exon 53 skipping.[8][10] The trial was designed to evaluate the safety, tolerability, and efficacy of two intravenous doses of viltolarsen: 40 mg/kg/week and 80 mg/kg/week.[8][11]
-
Study Design: The trial consisted of a 4-week double-blind, placebo-controlled period, followed by a 20-week open-label treatment period.[11][12][13] All participants received viltolarsen from week 5 onwards.[12][13]
-
Primary Endpoints: The primary objectives were to evaluate safety and tolerability, and to measure the change in dystrophin protein levels from baseline after 20-24 weeks of treatment, as assessed by Western blot.[12]
-
Key Results: The study met its primary endpoints. After 24 weeks, treatment with viltolarsen resulted in a significant increase in dystrophin expression. All 16 participants showed an increase in dystrophin levels.[14] The mean dystrophin level increased to 5.7% of normal in the 40 mg/kg/wk group and 5.9% of normal in the 80 mg/kg/wk group.[8][10] Importantly, 88% of patients achieved dystrophin levels greater than 3% of normal.[8][10]
A long-term extension (LTE) of this study followed participants for four years and showed a stabilization of motor function over the first two years and a significant slowing of disease progression in the subsequent two years compared to a natural history control group.[10][14]
Confirmatory Phase 3 Study (RACER53)
The RACER53 study (NCT04060199) was a global, randomized, placebo-controlled trial designed to confirm the clinical benefit of viltolarsen.[10][15] The study enrolled 77 ambulatory boys and evaluated an 80 mg/kg weekly dose against a placebo over 48 weeks.[16][17] The primary endpoint was the Time to Stand from Supine (TTSTAND) velocity.[15][17]
Preliminary results announced in May 2024 indicated that the study did not meet its primary endpoint, as no statistically significant difference was observed between the viltolarsen and placebo groups.[15][16][17] Both groups showed a trend of increased velocity from baseline.[16][17] Viltolarsen maintained a favorable safety profile, with all adverse events being mild or moderate.[10][15] Further detailed analyses are underway to understand these results fully.[10][17]
Quantitative Data Presentation
Table 1: Summary of Phase 2 Efficacy Data (NCT02740972) at 24 Weeks
| Parameter | 40 mg/kg/wk Cohort (n=8) | 80 mg/kg/wk Cohort (n=8) |
| Mean Age (years) | 7.4 | 6.9 |
| Baseline Dystrophin (% of Normal) | 0.3% | 0.6% |
| Post-Treatment Dystrophin (% of Normal) | 5.7% | 5.9% |
| Mean Change in Dystrophin (% of Normal) | +5.4% (p<0.001) | +5.3% (p=0.012) |
| Patients >3% of Normal Dystrophin | 7 of 8 (88%) | 7 of 8 (88%) |
| Data sourced from clinical trial publications.[8][10] |
Table 2: Common Treatment-Emergent Adverse Events (Phase 2 Study)
| Adverse Event | Frequency (>1 Patient) |
| Upper Respiratory Tract Infection / Cold | Common |
| Injection Site Reaction | Common |
| Cough | Common |
| Pyrexia (Fever) | Common |
| Nasal Congestion | Common |
| Bruising | Common |
| Arthralgia (Joint Pain) | Common |
| Diarrhea | Common |
| Vomiting | Common |
| No serious adverse events or treatment discontinuations were reported in the study.[8] |
Experimental Protocols
Protocol 1: Dystrophin Quantification by Western Blot
Western blotting is a key method used to quantify the amount of dystrophin protein in muscle tissue.[2][18] The protocol used in the viltolarsen trials was validated to ensure sensitivity and robustness.[19]
-
Sample Preparation: Muscle biopsy samples (taken from the biceps at baseline and 24 weeks) are snap-frozen.[13] Total protein is extracted by solubilizing the tissue in a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol).[20][21] The total protein concentration is determined.
-
Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) from each sample is loaded onto a tris-acetate gradient gel (e.g., 3-8%).[20][21] A standard curve, created by mixing lysate from a healthy control with DMD patient lysate to generate a range of known dystrophin concentrations (e.g., 0.25% to 4% of normal), is run on the same gel.[13][19]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane using a tank transfer apparatus.[22]
-
Antibody Incubation:
-
The membrane is blocked (e.g., with 5% milk in TBS-T) to prevent non-specific binding.
-
The membrane is incubated overnight at 4°C with a primary anti-dystrophin antibody (e.g., ab15277).[20][21]
-
A primary antibody against a loading control protein (e.g., sarcomeric α-actinin or GAPDH) is also used for normalization.[21][22]
-
-
Detection and Quantification:
-
The membrane is washed and incubated with a fluorescently labeled secondary antibody (e.g., LI-COR Odyssey antibodies).[22]
-
The membrane is imaged, and the intensity of the protein bands is measured.
-
The amount of dystrophin in the patient samples is calculated by comparing their band intensities to the standard curve, after normalizing to the loading control.[19]
-
Protocol 2: Dystrophin Localization by Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of dystrophin protein at the sarcolemma (the muscle fiber membrane).[18][23][24]
-
Sectioning: Serial transverse sections are cut from the frozen muscle biopsy blocks.[23]
-
Fixation and Permeabilization: Sections are fixed (e.g., with formalin) and permeabilized to allow antibody access.[25]
-
Antibody Incubation:
-
Detection: A secondary antibody conjugated to a fluorescent marker or an enzyme (for chromogenic detection) is applied.[25]
-
Imaging and Analysis: Sections are imaged using fluorescence microscopy. The analysis involves quantifying the percentage of dystrophin-positive fibers, which shows the restoration of dystrophin at its correct location in the muscle cell.[14]
Regulatory Journey
Based on the significant increase in dystrophin production observed in the Phase 2 trial (NCT02740972), Viltolarsen was granted Accelerated Approval by the U.S. Food and Drug Administration (FDA) in August 2020.[4][15] This pathway allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint—in this case, dystrophin production—that is reasonably likely to predict clinical benefit.[15] Continued approval for this indication may be contingent upon verification of clinical benefit in a confirmatory trial, such as the RACER53 study.[4][15] Viltolarsen was also approved in Japan in March 2020.[8][15]
References
- 1. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Viltolarsen: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldduchenne.org [worldduchenne.org]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 16. parentprojectmd.org [parentprojectmd.org]
- 17. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. neurology.org [neurology.org]
- 20. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of NS-062 (Vecabrutinib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS-062, also known as Vecabrutinib (B611652) (formerly Sthis compound), is a potent, orally available, and reversible non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Developed to address acquired resistance to covalent BTK inhibitors, this compound demonstrates efficacy against both wild-type BTK and the common C481S resistance mutation. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling available data from preclinical and clinical studies to serve as a resource for ongoing research and development in the field of targeted cancer therapy.
Introduction
Bruton's Tyrosine Kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1] Covalent BTK inhibitors, such as ibrutinib, have transformed the treatment landscape for various B-cell malignancies. However, the emergence of resistance, frequently through a C481S mutation in the BTK active site, limits their long-term efficacy.[1] this compound is a second-generation BTK inhibitor that binds non-covalently, thereby circumventing the C481S resistance mechanism.[1] This guide details its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects.
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial kinase in this pathway, and its inhibition by this compound blocks downstream signaling.[1]
Pharmacodynamics
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of both wild-type (WT) and C481S-mutated BTK. It also shows activity against other kinases in the TEC family, such as ITK.[1]
| Target | Assay Type | IC50 / Kd (nM) | Reference |
| BTK (WT) | Recombinant Kinase | 4.6 | [1] |
| BTK (C481S) | Recombinant Kinase | 1.1 | [1] |
| BTK (WT) | pBTK IC50 | 2.9 | [1] |
| BTK (C481S) | pBTK IC50 | 4.4 | [1] |
| ITK | Kd | 2.2 | [1] |
| ITK | IC50 | 24 | [1] |
| Human Whole Blood | pBTK IC50 | 50 (average) | [1] |
Downstream Signaling Inhibition
The inhibitory activity of this compound on BTK leads to the suppression of downstream signaling molecules. In cellular assays, vecabrutinib effectively inhibited the phosphorylation of PLCγ2, ERK, and p70S6K in cell lines expressing both wild-type and mutant BTK.[2]
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of this compound.
| Species | Bioavailability (%F) | Terminal Half-life (hours) | Reference |
| Rat | ≥ 40% | 5 - 6 | [1] |
| Dog | ≥ 40% | 5 - 6 | [1] |
Clinical Pharmacokinetics
A Phase 1a study in healthy subjects and a subsequent Phase 1b/2 study in patients with B-cell malignancies have characterized the clinical pharmacokinetics of this compound.[3] The data indicate that the pharmacokinetic profile of vecabrutinib is approximately dose-proportional.[4][5]
| Study Population | Dose Range (BID) | Key Findings | Reference |
| Healthy Subjects (Phase 1a) | Not specified | Favorable safety and PK/PD profiles supporting twice-daily (BID) oral dosing. | [3] |
| Patients with B-cell Malignancies (Phase 1b/2) | 25 mg to 500 mg | Exposure and median steady-state trough concentrations generally increased in an approximately dose-proportional manner. Exposure was maintained across the dosing interval. | [3] |
Note: Detailed quantitative data (Cmax, AUC, Tmax) from the full clinical trial reports are not publicly available at the time of this writing.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK.
Methodology:
-
Recombinant wild-type and C481S mutant BTK enzymes were used.
-
A direct kinase assay was performed to measure the enzymatic activity in the presence of varying concentrations of vecabrutinib.
-
The IC50 values were calculated based on the dose-response curves.[1]
Cellular Phosphorylation Assays
Objective: To assess the inhibition of BTK and its downstream targets in a cellular context.
Methodology:
-
Chronic lymphocytic leukemia (CLL) cell lines (e.g., MEC-1) and cell lines engineered to overexpress wild-type, C481S, or C481R BTK were utilized.[2]
-
Cells were treated with varying concentrations of vecabrutinib or a control (e.g., ibrutinib).[2]
-
Following treatment, cells were stimulated to activate the BCR pathway.
-
Cell lysates were analyzed by immunoblotting to detect the phosphorylation status of BTK, PLCγ2, and ERK.[2]
Clinical Pharmacokinetic and Pharmacodynamic Assessment
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in human subjects.
Methodology:
-
A Phase 1b dose-escalation study was conducted in patients with relapsed/refractory B-cell malignancies using a standard 3+3 design.[3]
-
Vecabrutinib was administered orally twice daily (BID) at escalating dose levels.[3]
-
Blood samples were collected at various time points to determine the pharmacokinetic parameters.[3]
-
Pharmacodynamic activity was assessed by measuring the inhibition of BTK phosphorylation (pBTK) in patient samples.[3]
Conclusion
This compound (Vecabrutinib) is a promising non-covalent BTK inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to potently inhibit both wild-type and C481S-mutated BTK addresses a key mechanism of resistance to covalent BTK inhibitors. The dose-proportional pharmacokinetics and sustained target engagement observed in early clinical trials support its continued development. Further studies are warranted to fully elucidate its clinical efficacy and safety in various B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor vecabrutinib in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor vecabrutinib in B-cell malignancies | Haematologica [haematologica.org]
Restoring Dystrophin: A Technical Guide to NS-062 (Viltolarsen)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NS-062 (viltolarsen), an antisense oligonucleotide designed for the treatment of Duchenne muscular dystrophy (DMD) in patients amenable to exon 53 skipping. We will delve into the core mechanism of action, present quantitative data from clinical trials, and provide detailed experimental protocols for the key assays used to measure dystrophin protein restoration.
Introduction: The Challenge of Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin protein.[1][2] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to muscle fibers during contraction.[1] Its absence leads to progressive muscle degeneration, loss of ambulation, and eventual cardiorespiratory failure.
This compound (Viltolarsen): Mechanism of Action
This compound, also known as viltolarsen, is a phosphorodiamidate morpholino oligomer (PMO) designed to induce the skipping of exon 53 in the dystrophin pre-messenger RNA (pre-mRNA).[1][2] In approximately 8-10% of DMD patients, mutations that disrupt the reading frame can be bypassed by excising exon 53, which restores the reading frame and allows for the production of a truncated, yet functional, dystrophin protein.[1]
Signaling Pathway: Exon 53 Skipping by this compound
Caption: Mechanism of action of this compound (viltolarsen) in restoring the dystrophin reading frame.
Quantitative Data on Dystrophin Restoration
Clinical trials of viltolarsen have demonstrated a dose-dependent increase in dystrophin protein levels in treated patients. The primary methods for quantifying dystrophin are Western blot and immunohistochemistry (IHC).
Table 1: Dystrophin Levels Following Viltolarsen Treatment (Phase 2 Study)
| Dosage Group | Mean Baseline Dystrophin (% of Normal) | Mean Post-Treatment Dystrophin (% of Normal) | Mean Change from Baseline (%) |
| 40 mg/kg/week | 0.3% | 5.7% | 5.4% |
| 80 mg/kg/week | 0.6% | 5.9% | 5.3% |
Data compiled from a Phase 2, two-period, dose-finding study involving 16 DMD patients amenable to exon 53 skipping therapy. Treatment duration was 20 to 24 weeks.
Table 2: Percentage of Dystrophin-Positive Fibers
| Dosage Group | Percentage of Patients with >3% Dystrophin Levels |
| 40 mg/kg/week & 80 mg/kg/week combined | 88% (14 out of 16 patients) |
Experimental Protocols
Accurate and reproducible quantification of dystrophin is paramount in assessing the efficacy of therapies like this compound. Standardized protocols for Western blotting and immunohistochemistry are crucial. While specific internal protocols from the clinical trials are not publicly available, the following represents a consensus, best-practice methodology based on published literature.
Western Blot for Dystrophin Quantification
Western blotting provides a quantitative measure of the total dystrophin protein in a muscle biopsy lysate.
4.1.1. Sample Preparation
-
Muscle Biopsy Homogenization: Frozen muscle biopsy sections (typically 10 sections of 10-micron thickness) are placed in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).
-
Tissue Lysis: The tissue is homogenized using a tissue lyser.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
4.1.2. Gel Electrophoresis and Transfer
-
Protein Loading: A standardized amount of total protein (e.g., 25 µg) is loaded per lane onto a 3-8% Tris-Acetate SDS-PAGE gel. A standard curve composed of a normal control muscle lysate spiked into a DMD muscle lysate at varying percentages (e.g., 0.25% - 4%) should be run on the same gel.[3]
-
Electrophoresis: The gel is run at a constant voltage (e.g., 30V for 5.5 hours, then increased to 100V for 1 hour) until adequate separation is achieved.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane via wet transfer at a constant amperage (e.g., 300 mA) for 18 hours at 4°C.
4.1.3. Immunodetection
-
Blocking: The membrane is blocked for 1.5 hours at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against dystrophin (e.g., Abcam ab15277 at 1 µg/ml). A loading control antibody, such as pan-actin or α-actinin, is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated for 30 minutes at room temperature with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
4.1.4. Quantification and Analysis
-
Band Densitometry: The intensity of the dystrophin and loading control bands is quantified using image analysis software (e.g., ImageJ).
-
Normalization: The dystrophin band intensity is normalized to the loading control band intensity for each lane.
-
Quantification: The percentage of normal dystrophin in the patient samples is calculated by comparing the normalized dystrophin signal to the standard curve generated from the control lysates.
Immunohistochemistry (IHC) for Dystrophin Localization and Quantification
IHC provides crucial information on the localization of dystrophin at the sarcolemma and the percentage of dystrophin-positive fibers.
4.2.1. Muscle Biopsy Preparation
-
Cryosectioning: Frozen muscle biopsies are sectioned on a cryostat at a thickness of 7-10 µm.
-
Slide Mounting: Sections are mounted on charged slides.
4.2.2. Staining Procedure
-
Fixation: Sections are typically not fixed or are lightly fixed to preserve antigenicity.
-
Blocking: Sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against dystrophin (e.g., Novocastra DYS2, 1:20 dilution) and a co-stain for a sarcolemmal marker like spectrin (B1175318) (e.g., Novocastra SPEC1, 1:100 dilution) for 2 hours.[4]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor conjugated) for 30-60 minutes.
-
Mounting: Slides are coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).
4.2.3. Image Acquisition and Analysis
-
Microscopy: Images are captured using a fluorescence or confocal microscope. Whole slide scanning is often employed for comprehensive analysis.
-
Image Analysis Software: Specialized software (e.g., Metamorph, MuscleMap, or custom scripts in platforms like NIS-Elements) is used for automated and objective quantification.[5][6]
-
Quantification Parameters:
-
Percentage of Dystrophin-Positive Fibers: The software identifies individual muscle fibers based on the spectrin stain and then determines the proportion of fibers that show dystrophin staining above a defined threshold.
-
Dystrophin Intensity: The intensity of the dystrophin signal at the sarcolemma is measured and can be normalized to the spectrin signal.
-
Experimental Workflow
The clinical development of this compound follows a structured workflow from patient identification to data analysis.
Experimental Workflow: this compound Clinical Trial
Caption: A generalized workflow for a clinical trial of this compound.
Conclusion
This compound (viltolarsen) represents a significant advancement in the treatment of Duchenne muscular dystrophy for a specific subset of patients. The ability to restore dystrophin protein expression, as quantified by rigorous and standardized Western blot and immunohistochemistry protocols, is a critical biomarker for the efficacy of this exon-skipping therapy. This guide provides a foundational understanding of the technical aspects of this compound, from its mechanism of action to the methodologies used to evaluate its impact, to aid researchers and drug development professionals in this field.
References
- 1. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neurology.org [neurology.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. device.report [device.report]
- 6. musculardystrophynews.com [musculardystrophynews.com]
An In-depth Technical Guide to the Cellular Uptake and Distribution of Viltolarsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (brand name VILTEPSO™) is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene amenable to exon 53 skipping.[1][2] DMD is a severe, X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][3][4] Viltolarsen's mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), which masks it from the cellular splicing machinery.[3][5] This action results in the exclusion, or "skipping," of exon 53 from the mature mRNA, restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein.[3][5][6]
The clinical efficacy of Viltolarsen is critically dependent on its ability to be distributed to target muscle tissues and subsequently taken up by muscle cells to reach the nucleus where pre-mRNA splicing occurs. This guide provides a comprehensive technical overview of the available data on the pharmacokinetics, systemic distribution, and cellular uptake of Viltolarsen, along with the detailed experimental protocols used to quantify its effects.
Pharmacokinetics and Systemic Distribution
Viltolarsen is administered via intravenous (IV) infusion and is assumed to have 100% bioavailability.[1][7][8] Following administration, it distributes throughout the body. Its pharmacokinetic profile is characterized by a relatively short half-life and elimination primarily through renal excretion.[1][6] Viltolarsen is metabolically stable, with no metabolites detected in plasma or urine, a characteristic consistent with the enzymatic resistance of the PMO chemical backbone.[1][7][9]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of Viltolarsen have been evaluated in clinical studies involving patients with DMD. The data is summarized in the table below.
| Parameter | Value | Dose | Reference |
| Peak Plasma Concentration (Cmax) | 72,800 ± 26,400 ng/mL | 20 mg/kg (weekly) | [1][8] |
| Time to Peak (Tmax) | ~1 hour (end of infusion) | 1.25 - 80 mg/kg | [1][7][9] |
| Area Under the Curve (AUC0-t) | 115,000 ± 56,000 ng*hr/mL | 20 mg/kg (weekly) | [1][8] |
| Volume of Distribution (Vd) | 300 mL/kg | 80 mg/kg | [1][7][8][9] |
| 183 - 264 mL/kg | 1.25 - 20 mg/kg | [1][8] | |
| Plasma Protein Binding | 39 - 43% (not concentration-dependent) | N/A | [1][2][7][9] |
| Elimination Half-Life (T1/2) | 2.5 hours | 80 mg/kg | [1][7][9] |
| Plasma Clearance | 217 mL/hr/kg | 80 mg/kg | [1][7][8][9] |
| Route of Elimination | Primarily unchanged in urine (92-93% within 24 hrs) | 80 mg/kg | [1] |
Cellular Uptake and Tissue Distribution
Cellular Uptake Mechanism
The unassisted uptake of "naked" antisense oligonucleotides, a process known as gymnosis, is fundamental to Viltolarsen's therapeutic action. While the precise mechanisms for PMOs are not fully elucidated, studies on related oligonucleotides suggest that uptake is an active process involving endocytosis.[10] Evidence points towards a clathrin-mediated endocytic pathway, as uptake can be blocked by dynamin inhibitors.[10] Following endocytosis, the oligonucleotide must escape the endolysosomal pathway to reach its target in the nucleus. The efficiency of this overall process is a known challenge for oligonucleotide therapeutics.[11]
Tissue Distribution
Viltolarsen is distributed systemically, with skeletal muscle being the primary target tissue for treating DMD. The successful delivery to and uptake by muscle cells is demonstrated by the significant, dose-dependent increase in dystrophin protein observed in patient muscle biopsies following treatment.[12][13][14][15] However, like other PMOs, Viltolarsen may have limited efficiency in reaching cardiac tissue, a point of concern as cardiomyopathy is a common and serious complication of DMD.[16]
Efficacy in Target Tissue: Dystrophin Production
The most critical measure of Viltolarsen's successful distribution and cellular uptake is the de novo production of dystrophin protein in skeletal muscle. Clinical trials have consistently demonstrated Viltolarsen's ability to restore dystrophin levels.
| Study Phase | Dose Group | Mean Dystrophin Level (% of Normal) | Baseline Level (% of Normal) | Reference |
| Phase 2 | 40 mg/kg/week | 5.7% | 0.3% | [12][13][14][15] |
| Phase 2 | 80 mg/kg/week | 5.9% | 0.6% | [12][13][14][15] |
In a Phase 2 study, 88% of treated patients achieved dystrophin levels greater than 3% of normal, a threshold associated with the milder Becker muscular dystrophy (BMD) phenotype.[13][15][17]
Experimental Protocols
The assessment of Viltolarsen's uptake and distribution relies on a combination of pharmacokinetic analysis and pharmacodynamic measurements within the target tissue.
Quantification of Viltolarsen in Biological Matrices
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the quantitative determination of Viltolarsen in plasma and urine.[7]
-
Sample Preparation: Patient plasma or urine samples are collected at specified time points post-infusion.
-
Extraction: Viltolarsen is extracted from the biological matrix using a solid-phase extraction (SPE) procedure to remove interfering substances.[7] An internal standard, a molecule structurally similar to Viltolarsen, is added prior to extraction to ensure accuracy.[7]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The mobile phase and stationary phase (column) are optimized to separate Viltolarsen from other components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of Viltolarsen is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity and sensitivity.
-
Data Analysis: The concentration of Viltolarsen is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the drug.
Measurement of Exon Skipping in Muscle Tissue
Methodology: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the efficiency of exon 53 skipping at the mRNA level in muscle biopsy samples.[12][18][19]
-
Tissue Homogenization & RNA Extraction: A muscle biopsy sample is homogenized, and total RNA is extracted using a commercial kit (e.g., Trizol reagent or column-based methods). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription (RT): The extracted mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Polymerase Chain Reaction (PCR): The cDNA is amplified using PCR with primers that flank exon 53. In samples where exon skipping has occurred, a shorter PCR product (lacking exon 53) will be generated in addition to the full-length product.
-
Gel Electrophoresis/Fragment Analysis: The PCR products are separated by size using agarose (B213101) gel electrophoresis or capillary electrophoresis. The intensity of the bands corresponding to the full-length and skipped transcripts are quantified.
-
Calculation: The percentage of exon skipping is calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) * 100.
Quantification and Visualization of Dystrophin Protein
Methodology 1: Western Blot
This technique provides semi-quantitative data on the amount of dystrophin protein produced.[16][12][20]
-
Protein Extraction: Total protein is extracted from muscle biopsy homogenates in a lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: A standardized amount of protein lysate is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for dystrophin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity, corresponding to the amount of dystrophin, is quantified using densitometry software and compared to a normal control.[12]
Methodology 2: Mass Spectrometry (MS)
MS provides a more precise and quantitative measure of dystrophin protein levels.[12][19]
-
Sample Preparation: As with Western Blot, protein is extracted from muscle tissue.
-
Protein Digestion: The protein extract is digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is programmed to detect and quantify specific peptides unique to the dystrophin protein.
-
Quantification: The abundance of dystrophin is determined by comparing the signal from dystrophin-specific peptides to that of spiked-in stable isotope-labeled standard peptides.
Methodology 3: Immunofluorescence (IF)
IF is used to visualize the presence and localization of dystrophin protein at the sarcolemma (muscle cell membrane).[16][12][19]
-
Tissue Sectioning: A frozen muscle biopsy sample is cut into thin sections using a cryostat and mounted on microscope slides.
-
Fixation and Permeabilization: The tissue sections are fixed (e.g., with cold acetone) and permeabilized to allow antibody entry.
-
Immunostaining: The sections are incubated with a primary antibody against dystrophin. After washing, a fluorescently labeled secondary antibody is applied. Cell nuclei may be counterstained with DAPI.
-
Microscopy: The slides are viewed under a fluorescence microscope. The presence of a clear, continuous signal at the periphery of the muscle fibers indicates the correct localization of restored dystrophin.
-
Analysis: The percentage of dystrophin-positive fibers is often calculated to quantify the effect.
Visualizations: Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 4. Viltolarsen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Viltolarsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Viltepso (viltolarsen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06773D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. neurologylive.com [neurologylive.com]
- 15. worldduchenne.org [worldduchenne.org]
- 16. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Genetic Underpinnings of Duchenne Muscular Dystrophy: A Technical Guide to Exon 53 Mutations and Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene, the largest known human gene, which encodes the protein dystrophin.[3] Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which connects the internal cytoskeleton of muscle fibers to the extracellular matrix, providing structural stability to the sarcolemma during muscle contraction.[4][5] The absence of functional dystrophin leads to fragile muscle cell membranes, resulting in contraction-induced damage, chronic inflammation, and the progressive replacement of muscle tissue with fibrotic and adipose tissue.[2][6]
Mutations in the DMD gene are diverse, but a significant portion are deletions that disrupt the translational reading frame, leading to a premature stop codon and the absence of a functional dystrophin protein. One of the most promising therapeutic strategies for a subset of these mutations is exon skipping, which uses antisense oligonucleotides (AONs) to modulate pre-mRNA splicing and restore the reading frame.[7][8] This guide provides an in-depth technical overview of the genetic basis of DMD with a specific focus on mutations amenable to exon 53 skipping, the molecular mechanisms of this therapeutic approach, and the experimental protocols used to evaluate its efficacy.
The Molecular Genetics of Exon 53 Amenable Mutations
Mutations that are amenable to exon 53 skipping are those where the removal of exon 53 from the mature mRNA transcript restores the open reading frame, allowing for the translation of a shorter but still functional dystrophin protein.[7] This therapeutic strategy effectively converts a severe DMD phenotype into a milder Becker muscular dystrophy (BMD)-like phenotype.[3][8] Approximately 8% of individuals with DMD have mutations that could be addressed by skipping exon 53.[1][9]
The most common deletions that are amenable to exon 53 skipping involve the removal of one or more exons that create an out-of-frame transcript, which can be corrected by the subsequent removal of exon 53.[7][10] For an exon skipping therapy to be effective, exon 53 itself must be present in the patient's DMD gene.[10]
Table 1: Common Deletions in the DMD Gene Amenable to Exon 53 Skipping
| Deletion(s) | Reading Frame Status | Mechanism of Restoration by Exon 53 Skipping |
| Exon 52 | Out-of-frame | Skipping exon 53 allows exon 51 to join with exon 54, restoring the reading frame.[7] |
| Exons 45-52 | Out-of-frame | Removal of exon 53 allows exon 44 to connect with exon 54, which restores the reading frame.[7] |
| Exons 47-52 | Out-of-frame | Exon 46 joining with exon 54 after exon 53 skipping restores the reading frame. |
| Exons 48-52 | Out-of-frame | The joining of exon 47 to exon 54 following the removal of exon 53 restores the reading frame. |
| Exons 49-52 | Out-of-frame | Skipping exon 53 allows exon 48 to correctly join with exon 54. |
| Exons 50-52 | Out-of-frame | Exon 49 connects to exon 54 after exon 53 is skipped, restoring the reading frame. |
Therapeutic Agents Targeting Exon 53
Two antisense oligonucleotides have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD in patients with mutations amenable to exon 53 skipping: Golodirsen (Vyondys 53) and Viltolarsen (Viltepso).[11][12][13][14] These drugs are phosphorodiamidate morpholino oligomers (PMOs) designed to bind to a specific sequence within exon 53 of the dystrophin pre-mRNA, leading to its exclusion from the mature mRNA during splicing.[15]
Table 2: Quantitative Outcomes of Exon 53 Skipping Therapies from Clinical Trials
| Therapeutic Agent | Study | Dystrophin Protein Levels (% of normal) | Exon Skipping Efficiency | Functional Outcomes |
| Golodirsen | Phase 1/2 (NCT02310906) | Mean increase from 0.095% at baseline to 1.019% at week 48 (a 16-fold increase).[11][15] | Significant increase in exon 53 skipping observed in all participants. | At 3 years, the change in the 6-minute walk test (6MWT) from baseline was -99.0 m for treated patients versus -181.4 m for external controls.[11] |
| Viltolarsen | Phase 2 (NCT02700258) | Mean of 5.7% (40 mg/kg/week) and 5.9% (80 mg/kg/week) of normal after 20-24 weeks of treatment.[16] | Significant drug-induced dystrophin production was observed.[16] | Timed function tests provided supportive evidence of treatment-related clinical improvement.[16] |
| Viltolarsen | Phase 3 (RACER53, NCT04060199) | Increased dystrophin production was the basis for accelerated approval.[13][14] | Not explicitly quantified in the preliminary report. | The primary endpoint (Time to Stand from Supine) did not show a statistically significant difference between the viltolarsen and placebo groups.[13][14] |
Experimental Protocols
Accurate and reproducible quantification of exon skipping and dystrophin protein restoration is crucial for evaluating the efficacy of these therapies. The following are detailed methodologies for key experiments.
Quantification of Exon Skipping by Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This protocol is designed to detect and quantify the level of exon 53 skipping in total RNA extracted from muscle biopsies.
Materials:
-
RNeasy Mini Kit (Qiagen) or similar for RNA extraction.
-
SuperScript IV First-Strand Synthesis System (Thermo Fisher Scientific) or similar for reverse transcription.
-
PCR Master Mix.
-
Primers flanking exon 53 (e.g., forward primer in exon 50 and reverse primer in exon 54).[17]
-
Nested PCR primers for increased specificity (e.g., forward primer in exon 51 and reverse primer in exon 53).[18]
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis system.
-
Gel documentation system.
-
For quantitative analysis (qRT-PCR): TaqMan probes specific for the skipped and unskipped transcripts.[19][20]
Procedure:
-
RNA Extraction: Isolate total RNA from muscle biopsy tissue using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
First Round PCR:
-
Set up a PCR reaction with primers flanking the target region (e.g., exons 50 and 54).[17]
-
Perform PCR with the following cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 30 cycles of denaturation at 94°C for 40 seconds, annealing at 60°C for 40 seconds, and extension at 72°C for 1 minute and 20 seconds, with a final extension at 72°C for 7 minutes.[18]
-
-
Nested PCR (for increased specificity):
-
Analysis:
-
Run the PCR products on a 2% agarose gel.[21]
-
Visualize the bands corresponding to the unskipped and skipped transcripts. The skipped product will be smaller.
-
For quantitative analysis using qRT-PCR, use specific TaqMan probes for the skipped and unskipped products to determine their relative abundance.[19][20]
-
Dystrophin Protein Quantification by Western Blot
This protocol outlines the steps for quantifying dystrophin protein levels in muscle biopsy lysates.
Materials:
-
Lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[22][23]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 3%-8% Tris-acetate gradient gels).[22][23]
-
Western blotting equipment (transfer apparatus, nitrocellulose membranes).
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T).
-
Primary antibody against dystrophin (e.g., Abcam ab15277).[23][24]
-
Primary antibody for a loading control (e.g., sarcomeric α-actinin or pan-actin).[23][24]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize muscle biopsy sections in lysis buffer.[24]
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Gel Electrophoresis: Load 25 µg of total protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[22][23][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1.5 hours at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-dystrophin antibody (e.g., 1 µg/mL in 5% milk TBS-T) overnight at 4°C.[22][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[22]
-
Loading Control Incubation: Incubate the membrane with the primary antibody for the loading control (e.g., anti-α-actinin at 1:3,000) for 1 hour at room temperature.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 30 minutes at room temperature.[24]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the dystrophin band intensity to the loading control and express it as a percentage of a normal control sample.[24]
Dystrophin Protein Quantification by Mass Spectrometry
This method offers a more precise and reproducible quantification of dystrophin compared to Western blotting.[25][26][27]
Materials:
-
SDS-PAGE equipment.
-
In-gel digestion reagents (e.g., trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Spike a known amount of stable isotope-labeled dystrophin standard into the muscle protein extract.[25][26]
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Digestion: Excise the gel band corresponding to the molecular weight of dystrophin and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS Analysis: Analyze the resulting peptides by LC-MS.
-
Quantification: Quantify the endogenous dystrophin by comparing the signal intensity of its peptides to the corresponding heavy-labeled peptides from the SILAC standard.
Signaling Pathways and Experimental Workflows
The absence of dystrophin and the disruption of the DGC have profound effects on intracellular signaling pathways, contributing to the pathophysiology of DMD.[6][28] Understanding these pathways is crucial for developing novel therapeutic strategies.
The Dystrophin-Glycoprotein Complex (DGC) and Associated Signaling
The DGC is not merely a structural anchor but also a scaffold for various signaling molecules.[4][29] Its components, including dystroglycans, sarcoglycans, syntrophins, and dystrobrevin, are involved in mechanotransduction and other signaling cascades.[4][30] For instance, laminin (B1169045) binding to α-dystroglycan can initiate a signaling cascade through the DGC, recruiting Rac1 via a Grb2-Sos complex, which in turn activates downstream pathways like the JNK pathway.[31]
References
- 1. FDA Accepts Sarepta Therapeutics’ New Drug Application (NDA) for Golodirsen to Treat DMD Amenable to Exon 53 Skipping - Quest | Muscular Dystrophy Association [mdaquest.org]
- 2. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoring Dystrophin Expression in Duchenne Muscular Dystrophy: Current Status of Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The Roles of the Dystrophin-Associated Glycoprotein Complex at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dmdwarrior.com [dmdwarrior.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 10. Exon 53 Skipping | Which Mutations are Amenable? | Sarepta DMD [sareptadmd.com]
- 11. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. nspharma.com [nspharma.com]
- 14. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 15. neurology.org [neurology.org]
- 16. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Prime editing strategies to mediate exon skipping in DMD gene [frontiersin.org]
- 18. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
- 24. fda.gov [fda.gov]
- 25. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.biologists.com [journals.biologists.com]
- 30. Reactome | Formation of the dystrophin-glycoprotein complex (DGC) [reactome.org]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Delivery of NS-062
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-062 is a synthetic antisense oligonucleotide designed to modulate gene expression at the pre-mRNA or mRNA level. Effective in vitro delivery of this compound is crucial for preclinical studies investigating its mechanism of action, efficacy, and potential toxicity. The choice of delivery method can significantly impact experimental outcomes. This document provides detailed application notes and protocols for three common in vitro delivery methods for antisense oligonucleotides like this compound: gymnosis (unassisted delivery), lipofection, and electroporation. The protocols are based on established methods for phosphorothioate-modified antisense oligonucleotides.
Overview of Delivery Methods
The selection of an appropriate in vitro delivery method for this compound depends on the cell type, experimental goals, and desired efficiency. Here is a comparative overview:
| Delivery Method | Mechanism | Key Advantages | Key Considerations |
| Gymnosis | Unassisted uptake by cells, leveraging natural endocytic pathways.[1][2][3] | Simple protocol, minimal toxicity, better correlation with in vivo results.[1] | Cell-type dependent, requires longer incubation times, typically requires micromolar concentrations.[1] |
| Lipofection | Encapsulation of oligonucleotides in cationic lipid vesicles that fuse with the cell membrane.[4][5] | High efficiency in a broad range of cell types.[4] | Can induce cytotoxicity and off-target effects, may not reflect in vivo delivery.[2] |
| Electroporation | Application of an electrical field to transiently increase cell membrane permeability.[6][7] | High efficiency, effective for difficult-to-transfect cells.[6][8] | Can cause significant cell death, requires specialized equipment.[7][9] |
Signaling and Uptake Pathways
The cellular uptake of antisense oligonucleotides like this compound is a critical step for their biological activity. Without assistance from transfection reagents, a process known as gymnosis, these molecules are primarily taken up through endocytosis. A phosphorothioate (B77711) backbone modification is often crucial for this process.[3][10] The diagram below illustrates the general endocytic pathway.
Caption: Cellular uptake of antisense oligonucleotides via clathrin-mediated endocytosis.
Experimental Protocols
Protocol 1: Gymnotic Delivery of this compound
This protocol describes the unassisted delivery of this compound to cultured cells. This method is particularly useful for long-term studies and for better mimicking in vivo uptake.[1][2]
Materials:
-
This compound (dissolved in sterile PBS or nuclease-free water)
-
Appropriate cell line (e.g., HeLa, melanoma cell lines, myoblasts)[1][3][10]
-
Complete cell culture medium
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Workflow for Gymnotic Delivery:
Caption: Step-by-step workflow for the gymnastic delivery of this compound.
Procedure:
-
Cell Seeding:
-
Oligonucleotide Addition:
-
Incubation:
-
Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as RT-PCR to assess exon skipping or western blotting to quantify protein expression.
-
Quantitative Data for Gymnotic Delivery (Representative Data):
| Cell Line | Target Gene | ASO Concentration (µM) | Incubation Time (days) | Efficacy (Protein/mRNA reduction) | Reference |
| Melanoma Cell Lines | Bcl-2 | 2.5 - 5 | 6 - 10 | Significant protein reduction | [1] |
| Jurkat and PM1 cells | HIV-1 mRNA | 3 | 6 - 14 | Abrogation of viral replication | [10] |
| Human Fibroblasts | SMN1/SMN2 | 0.1 | Not specified (transfection) | >90% exon skipping | [11] |
Note: Data for SMN1/SMN2 is from a transfection-based study but provides a reference for efficacy.
Protocol 2: Lipofection-Mediated Delivery of this compound
This protocol uses a cationic lipid-based reagent to deliver this compound into cells. This method is generally more efficient than gymnosis but can be associated with higher toxicity.[4][5]
Materials:
-
This compound
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Appropriate cell line
-
Complete cell culture medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate so they are 70-90% confluent at the time of transfection.
-
-
Complex Formation:
-
Solution A: Dilute the required amount of this compound (e.g., 2 µg) in serum-free medium (e.g., 100 µL).[12]
-
Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., 2-5 µL in 100 µL).[12]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of oligonucleotide-lipid complexes.[12]
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, serum-free, or complete medium.
-
Add the oligonucleotide-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Harvest the cells for analysis.
-
Protocol 3: Electroporation-Mediated Delivery of this compound
Electroporation is a physical method that uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of this compound. It is highly efficient but can be harsh on cells.[6][7]
Materials:
-
This compound
-
Electroporator and compatible cuvettes
-
Electroporation buffer
-
Appropriate cell line
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in a cold electroporation buffer at a specific concentration (e.g., 5 x 10^6 cells/mL).[13]
-
-
Electroporation:
-
Recovery and Plating:
-
Immediately after electroporation, add pre-warmed complete medium to the cuvette.[14]
-
Gently transfer the cells to a culture dish containing fresh medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Analysis:
-
Allow the cells to recover for 24-72 hours before harvesting for analysis.
-
Concluding Remarks
The successful in vitro delivery of this compound is a critical first step in evaluating its therapeutic potential. The choice between gymnosis, lipofection, and electroporation will depend on the specific experimental context. For studies aiming to better reflect in vivo conditions, gymnosis is a valuable approach despite its lower efficiency in some cell types.[1] For high-throughput screening or when working with difficult-to-transfect cells, lipofection or electroporation may be more suitable.[4][6] It is recommended to optimize the delivery parameters for each new cell line and experimental setup to achieve reliable and reproducible results.
References
- 1. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 3. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Packaged delivery of CRISPR–Cas9 ribonucleoproteins accelerates genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 13. btxonline.com [btxonline.com]
- 14. neb.com [neb.com]
Quantifying Dystrophin Expression After Viltolarsen Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Viltolarsen (Viltepso®), an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), and detailed protocols for quantifying the resulting dystrophin expression. Viltolarsen is designed for patients with DMD who have a confirmed mutation of the DMD gene amenable to exon 53 skipping.[1][2]
Introduction to Viltolarsen and its Mechanism of Action
Duchenne muscular dystrophy is a fatal, X-linked recessive disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[3] Dystrophin is crucial for maintaining the integrity of muscle fibers.[4] Its absence leads to progressive muscle degeneration, loss of ambulation, and ultimately, cardiorespiratory failure.[4]
Viltolarsen is an antisense phosphorodiamidate morpholino oligonucleotide that works through a mechanism known as exon skipping.[4] It specifically binds to exon 53 of the dystrophin pre-mRNA, causing the cellular splicing machinery to skip this exon.[4] For patients with certain out-of-frame mutations, skipping exon 53 restores the reading frame of the dystrophin mRNA.[3] This allows for the production of a truncated, but partially functional, dystrophin protein, similar to that seen in the milder Becker muscular dystrophy.[5] This shortened dystrophin can help restore some muscle function and slow the progression of DMD.[4][5]
Caption: Viltolarsen's mechanism of action: exon 53 skipping.
Quantitative Data on Dystrophin Expression
Clinical trials have demonstrated that Viltolarsen treatment leads to a significant increase in dystrophin production in patients with DMD amenable to exon 53 skipping. The data from a pivotal Phase 2 clinical trial (NCT02740972) is summarized below.[6]
Dystrophin Levels After 20-24 Weeks of Viltolarsen Treatment
| Dosage Group | Mean Dystrophin Level (% of Normal) | Range of Dystrophin Levels (% of Normal) |
| 40 mg/kg/week | 5.7% | 3.2% - 10.3% |
| 80 mg/kg/week | 5.9% | 1.1% - 14.4% |
Data from a Phase 2, randomized clinical trial published in JAMA Neurology.[7][8][9][10]
Patient Response to Viltolarsen Treatment
| Dystrophin Level Achieved | Percentage of Patients (n=16) |
| > 2% of Normal | 94% |
| > 3% of Normal | 88% |
Data from a Phase 2 clinical trial.[6][7][8]
The FDA granted accelerated approval to Viltolarsen based on this observed increase in dystrophin production, a surrogate endpoint considered reasonably likely to predict clinical benefit.[2][11][12]
Experimental Protocols for Dystrophin Quantification
Accurate and reproducible quantification of dystrophin is critical for assessing the efficacy of therapies like Viltolarsen. The following are detailed protocols for the key methods used in clinical trials: Western Blotting, Immunohistochemistry (IHC), and Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
Caption: General workflow for dystrophin quantification.
Protocol 1: Quantitative Western Blotting for Dystrophin
Western blotting is a key technique for determining the amount and size of the dystrophin protein in muscle tissue.[13][14]
1. Protein Extraction
-
Obtain frozen muscle biopsy samples (pre- and post-treatment).
-
Weigh approximately 10-30 mg of frozen tissue.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) using a mechanical homogenizer.[15]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Gel Electrophoresis
-
Prepare protein samples by diluting them in Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of total protein (e.g., 25 µg) per lane onto a large format 3-8% Tris-acetate gradient polyacrylamide gel.[15] Include a molecular weight marker and a positive control (lysate from healthy muscle tissue).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin). The dilution should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Wash the membrane again as in step 5.3.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like α-actinin or GAPDH.[15][16]
6. Detection and Quantification
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the dystrophin band intensity to the intensity of the loading control. Express the dystrophin level as a percentage of the normalized signal from the healthy control sample.
Protocol 2: Immunohistochemistry (IHC) for Dystrophin Localization
IHC is used to visualize the localization of dystrophin at the sarcolemma (the muscle cell membrane) and to quantify the percentage of dystrophin-positive fibers.[17][18]
1. Tissue Sectioning
-
Embed the frozen muscle biopsy in Optimal Cutting Temperature (OCT) compound.
-
Cut 5-10 µm thick transverse sections using a cryostat.
-
Mount the sections on positively charged microscope slides.
2. Fixation and Permeabilization
-
Air dry the sections for 30 minutes.
-
Fix the sections in pre-chilled acetone (B3395972) for 10 minutes at -20°C.
-
Wash the slides three times for 5 minutes each in phosphate-buffered saline (PBS).
3. Antigen Retrieval (if necessary)
-
For some antibodies, antigen retrieval may be required. This can be done by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[19]
4. Blocking and Antibody Incubation
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against dystrophin (e.g., mouse anti-dystrophin, diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the slides three times for 5 minutes each in PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
For co-localization studies, a primary antibody against a sarcolemmal marker like β-spectrin can be used simultaneously with a different fluorophore-conjugated secondary antibody.[18]
5. Mounting and Imaging
-
Wash the slides three times for 5 minutes each in PBS.
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the sections using a fluorescence microscope or a slide scanner.
6. Quantification
-
Capture images from multiple fields of view.
-
Quantify the percentage of muscle fibers that show clear, continuous sarcolemmal staining for dystrophin.
-
The intensity of the fluorescent signal at the sarcolemma can also be measured and normalized to a control protein like spectrin.[17]
Protocol 3: RT-PCR for Dystrophin mRNA and Exon Skipping Quantification
RT-PCR is used to quantify the amount of dystrophin mRNA and to confirm that exon 53 skipping is occurring at the transcript level.[20][21]
1. RNA Extraction
-
Extract total RNA from frozen muscle biopsy samples using a standard RNA extraction kit (e.g., TRIzol or a column-based method), following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
3. Quantitative PCR (qPCR)
-
Set up qPCR reactions using a SYBR Green or TaqMan-based qPCR master mix.
-
Use primers that flank exon 53 to detect both the skipped and non-skipped transcripts. A forward primer in exon 52 and a reverse primer in exon 54 can be used.
-
Alternatively, use one set of primers to amplify a region of the dystrophin transcript that is not affected by the skipping (to measure total dystrophin mRNA) and another set specifically designed to amplify the exon-skipped product.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis
-
Calculate the relative expression of the dystrophin transcript using the ΔΔCt method, normalizing to the reference gene.[22]
-
To quantify the percentage of exon skipping, the relative abundance of the skipped and non-skipped PCR products can be determined. This can be done by analyzing the melt curve if using SYBR Green, or more accurately by using different TaqMan probes for each transcript. Digital PCR can also provide an absolute quantification of skipped versus non-skipped transcripts.[20][23]
Conclusion
The quantification of dystrophin protein and mRNA is a cornerstone for evaluating the efficacy of Viltolarsen and other dystrophin-restoring therapies for Duchenne muscular dystrophy. The protocols outlined in these application notes provide a framework for researchers to reliably measure changes in dystrophin expression. Adherence to standardized and validated methods is crucial for generating high-quality, comparable data in both preclinical and clinical settings.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. neurologylive.com [neurologylive.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. evidence-hub.aetion.com [evidence-hub.aetion.com]
- 12. parentprojectmd.org [parentprojectmd.org]
- 13. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. scispace.com [scispace.com]
- 20. Accurate quantification of dystrophin mRNA and exon skipping levels in duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Accurate quantification of dystrophin mRNA and exon skipping levels in Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Digital and quantitative PCR research approaches to study Duchenne muscular dystrophy, a rare muscular disorder - Behind the Bench [thermofisher.com]
Detecting Dystrophin: A Detailed Western Blot Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the detection and semi-quantification of dystrophin protein in muscle tissue and cell lysates using the Western blot technique. Dystrophin, a large cytoskeletal protein, is crucial for muscle fiber integrity, and its absence or reduction leads to muscular dystrophies like Duchenne and Becker muscular dystrophy.[1][2][3] Accurate and reliable detection of dystrophin is essential for basic research, diagnostics, and evaluating the efficacy of therapeutic interventions.[4][5][6]
Introduction
Western blotting is a widely used technique to identify and quantify specific proteins from complex mixtures.[4][5] However, the large size of the dystrophin protein (427 kDa) presents unique challenges for standard Western blot protocols, requiring optimization of several steps from protein extraction to transfer and detection.[2][7] This protocol outlines a robust method tailored for the successful detection of dystrophin, incorporating best practices and troubleshooting tips.
Experimental Workflow
The overall workflow for dystrophin Western blotting involves sample preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, immunodetection with specific antibodies, and signal analysis.
Caption: Western Blot Workflow for Dystrophin Detection.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the dystrophin Western blot protocol. These values may require optimization depending on the specific antibodies, reagents, and equipment used.
| Parameter | Recommended Value/Range | Notes |
| Sample Loading | ||
| Muscle Tissue Lysate | 25 µg of total protein per lane | [6][8][9] |
| Cell Lysate | 10-50 µg of total protein per lane | |
| Gel Electrophoresis | ||
| Gel Type | 3-8% Tris-acetate gradient gel | [6][8][9] Recommended for large proteins. |
| Running Conditions | 30V (constant) for 5.5 hours, then 100V for 1 hour | [8] |
| Protein Transfer | ||
| Transfer Method | Wet (tank) transfer | [7][10] Recommended for high molecular weight proteins. |
| Transfer Buffer Methanol (B129727) | ≤10% | [10] Helps prevent precipitation of large proteins. |
| Transfer Buffer SDS | 0.01-0.1% | [10][11] Can improve transfer efficiency. |
| Transfer Conditions | 300 mA for 18 hours at 4°C or 40 mA overnight at 4°C | [8][10] |
| Membrane Type | PVDF or Nitrocellulose (0.45 µm pore size) | [10] PVDF is often preferred for its higher binding capacity.[12] |
| Antibody Incubation | ||
| Blocking Solution | 5% non-fat dry milk in TBS-T | [6][8][9] |
| Primary Antibody (Dystrophin) | 1 µg/mL (e.g., Abcam ab15277) | [6][8][9] |
| Primary Antibody Incubation | Overnight at 4°C | [6][8][9] |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Dilution as per manufacturer's recommendation (e.g., 1:5000 to 1:15000).[8] |
| Secondary Antibody Incubation | 1 hour at room temperature | [9] |
Detailed Experimental Protocol
1. Sample Preparation and Protein Extraction
This protocol is designed for frozen muscle tissue.
-
Materials:
-
Procedure:
-
Weigh approximately 20-30 mg of frozen muscle tissue.
-
Add 400 µL of lysis buffer to the tissue in a microcentrifuge tube.[8]
-
Homogenize the tissue using a tissue homogenizer (e.g., Tissuelyzer II for 30 seconds x 3).[8]
-
Boil the lysate at 95-100°C for 5 minutes to denature proteins.[14]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[14]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay), following the manufacturer's instructions.
-
Prepare aliquots of the protein lysate and store at -80°C for future use.
-
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Due to dystrophin's large size, a low-percentage or gradient polyacrylamide gel is recommended for optimal separation.[7][10][15]
-
Materials:
-
Precast 3-8% Tris-acetate gradient gels or hand-cast low-percentage polyacrylamide gels
-
Electrophoresis apparatus and power supply
-
1X Running Buffer
-
Protein molecular weight marker (including high molecular weight standards)[7]
-
-
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load 25 µg of total protein per lane into the wells of the gel.[6][8][9] Include a molecular weight marker in one lane.
-
Fill the inner and outer chambers of the apparatus with 1X running buffer.
-
Run the gel at a constant voltage of 30V for 5.5 hours.[8]
-
Increase the voltage to 100V for the final hour of the run.[8]
-
3. Protein Transfer (Electroblotting)
A wet (tank) transfer system is highly recommended for efficient transfer of high molecular weight proteins like dystrophin.[7][10]
-
Materials:
-
PVDF or nitrocellulose membrane (0.45 µm pore size)
-
Filter paper
-
Wet transfer apparatus and power supply
-
1X Transfer Buffer (with ≤10% methanol and optional 0.01-0.1% SDS)
-
-
Procedure:
-
Equilibrate the gel in 1X transfer buffer for 10-15 minutes.
-
Activate the PVDF membrane by briefly immersing it in methanol, then equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer "sandwich" as follows (from cathode to anode): sponge > filter paper > gel > membrane > filter paper > sponge. Ensure no air bubbles are trapped between the layers.
-
Place the sandwich into the transfer cassette and insert it into the transfer tank filled with cold 1X transfer buffer.
-
Perform the transfer at 300 mA for 18 hours at 4°C or at 40 mA overnight at 4°C.[8][10]
-
4. Immunodetection
-
Materials:
-
Blocking Buffer: 5% non-fat dry milk in TBS with 0.1% Tween-20 (TBS-T)[6][8][9]
-
Wash Buffer: TBS-T
-
Primary Antibody: Anti-dystrophin antibody (e.g., Abcam ab15277) diluted 1:1000 (1 µg/mL) in blocking buffer.[6][8][9]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG, diluted in blocking buffer as per the manufacturer's recommendations.
-
Chemiluminescent substrate (e.g., ECL)
-
-
Procedure:
-
After transfer, block the membrane in blocking buffer for 1.5 hours at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6][8][9]
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
5. Data Analysis
For semi-quantitative analysis, the band intensity of dystrophin can be measured using densitometry software (e.g., ImageJ).[8] It is crucial to normalize the dystrophin signal to a loading control protein (e.g., GAPDH or α-actinin) to account for variations in protein loading.[8][16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient protein transfer | Optimize transfer time and conditions. Use a wet transfer system.[10] Confirm transfer with Ponceau S staining.[17] |
| Low protein abundance | Load a higher amount of total protein.[18] | |
| Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage.[18] Perform a dot blot to check antibody activity.[18] | |
| High Background | Insufficient blocking | Increase blocking time to overnight at 4°C or increase the percentage of blocking agent.[18] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations.[17][19] | |
| Insufficient washing | Increase the number and duration of wash steps.[18] | |
| Multiple Bands | Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[17][19] |
| Non-specific antibody binding | Run a secondary antibody only control.[17] Optimize blocking and antibody concentrations. | |
| Smeared or Distorted Bands | Poor gel polymerization | Ensure fresh acrylamide (B121943) solutions and proper gel casting. |
| High salt concentration in sample | Desalt the sample before loading. |
Signaling Pathway and Logical Relationships
The detection of dystrophin by Western blot relies on the highly specific antigen-antibody interaction.
Caption: Principle of Immunodetection in Western Blot.
References
- 1. scbt.com [scbt.com]
- 2. Anti-Dystrophin Antibodies | Invitrogen [thermofisher.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 8. fda.gov [fda.gov]
- 9. neurology.org [neurology.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Multiplex Western Blotting System for the Analysis of Muscular Dystrophy Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Immunohistochemical Localization of Dystrophin in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystrophin is a critical cytoskeletal protein that connects the internal actin cytoskeleton of a muscle fiber to the extracellular matrix through the dystrophin-glycoprotein complex (DGC).[1][2] This linkage provides structural stability to the sarcolemma, protecting it from the mechanical stress of muscle contraction.[1][3] Mutations in the DMD gene, which encodes for dystrophin, lead to a group of genetic disorders known as dystrophinopathies, including Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[4] In DMD, there is a near-complete absence of dystrophin, while in BMD, a partially functional, often truncated, form of the protein is present.[4][5]
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the presence, localization, and, to some extent, the quantity of dystrophin in muscle biopsy samples.[6][7] It plays a crucial role in the diagnosis of dystrophinopathies, in understanding disease pathogenesis, and in evaluating the efficacy of therapeutic interventions aimed at restoring dystrophin expression.[8][9][10] These notes provide detailed protocols for dystrophin IHC on both frozen and formalin-fixed paraffin-embedded (FFPE) muscle tissue, along with guidelines for data interpretation and troubleshooting.
Principle of the Method
Immunohistochemistry for dystrophin involves the use of specific antibodies that bind to different epitopes along the dystrophin protein. The localization of these antibodies is then visualized using either a fluorescent or a chromogenic detection system. The choice of antibodies and detection method depends on the specific research question and the available equipment. Co-staining with other markers, such as spectrin (B1175318) or laminin, is often performed to assess the integrity of the sarcolemma and to aid in the quantitative analysis of dystrophin expression.[6][10]
Dystrophin-Glycoprotein Complex Signaling Pathway
The DGC is not only a structural anchor but also a scaffold for various signaling molecules.[1][3][11][12] It is involved in mechanotransduction and other signaling pathways crucial for muscle cell survival and homeostasis.[3][11][12] The absence of dystrophin disrupts these signaling pathways, contributing to the pathology of muscular dystrophy.[12]
Caption: Dystrophin-Glycoprotein Complex signaling cascade.
Experimental Workflow for Dystrophin Immunohistochemistry
The overall workflow for dystrophin IHC involves several key stages, from muscle biopsy collection to the final analysis and interpretation of the staining results.
Caption: General workflow for dystrophin IHC.
Materials and Reagents
-
Tissue: Fresh-frozen or FFPE skeletal muscle tissue sections (5-10 µm thick).
-
Antibodies:
-
Primary antibodies against dystrophin (e.g., N-terminus, rod domain, C-terminus specific).
-
Control primary antibody (e.g., anti-spectrin or anti-laminin).
-
Fluorophore-conjugated or biotinylated secondary antibodies.
-
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline (TBS) with Tween-20 (TBS-T) for washing.
-
Antigen retrieval solutions (e.g., citrate (B86180) buffer pH 6.0, Tris-EDTA pH 9.0).[13]
-
Blocking buffer (e.g., PBS with 5-10% normal goat serum and 0.3% Triton X-100).
-
Permeabilization buffer (for intracellular epitopes).
-
-
Detection Reagents:
-
For immunofluorescence: Antifade mounting medium with DAPI.
-
For chromogenic detection: Streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
-
Equipment:
-
Cryostat or microtome
-
Coplin jars or staining dishes
-
Humidified chamber
-
Fluorescence or light microscope with appropriate filters.
-
Image analysis software.
-
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Dystrophin in Frozen Muscle Sections
-
Sectioning: Cut frozen muscle tissue into 5-10 µm thick sections using a cryostat and mount on positively charged slides. Air dry for 30-60 minutes.[14]
-
Fixation (Optional): Fix sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes.
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-dystrophin antibody and the control antibody (e.g., anti-spectrin) in blocking buffer. Apply to the sections and incubate overnight at 4°C or for 1-2 hours at room temperature.[6][15]
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer. Apply to the sections and incubate for 1 hour at room temperature in the dark.[15]
-
Washing: Wash slides three times in PBS for 5 minutes each in the dark.
-
Counterstaining: Mount the slides with an antifade mounting medium containing DAPI to visualize nuclei.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters.
Protocol 2: Immunohistochemistry (Chromogenic) of Dystrophin in FFPE Muscle Sections
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., Tris-EDTA pH 9.0) at 95-100°C for 20-30 minutes.[13] Allow to cool to room temperature.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[13]
-
Washing: Wash slides with PBS or TBS.
-
Blocking: Block non-specific binding with a suitable blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Apply the diluted primary anti-dystrophin antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash slides with PBS or TBS-T.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS or TBS-T.
-
Detection: Apply streptavidin-HRP and incubate for 30 minutes. Wash, and then add the chromogen substrate (e.g., DAB). Monitor the color development under a microscope.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Data Presentation: Quantitative Parameters
Quantitative analysis of dystrophin IHC is crucial for objective assessment, especially in the context of clinical trials.[8][9][10][16]
| Parameter | Description | Typical Values/Ranges | Reference(s) |
| Primary Antibody Dilution | The dilution of the primary antibody is critical for optimal signal-to-noise ratio. | 1:20 to 1:400 | [6][15] |
| Primary Antibody Incubation Time | The duration of incubation with the primary antibody. | 1 hour to overnight | [6][15] |
| Secondary Antibody Dilution | The dilution of the secondary antibody. | 1:250 to 1:1000 | [15][17] |
| Secondary Antibody Incubation Time | The duration of incubation with the secondary antibody. | 30 minutes to 1 hour | [15][17] |
| Antigen Retrieval | Method used to unmask epitopes in FFPE tissue. | Heat-induced (HIER) with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) | [13] |
Interpretation of Staining Patterns
| Staining Pattern | Interpretation | Associated Condition |
| Continuous, uniform sarcolemmal staining | Normal dystrophin expression. | Healthy muscle |
| Complete absence of sarcolemmal staining | No dystrophin protein present. | Duchenne Muscular Dystrophy (DMD) |
| Discontinuous, patchy, or reduced intensity staining | Reduced amount or altered form of dystrophin. | Becker Muscular Dystrophy (BMD) |
| Mosaic pattern of positive and negative fibers | Presence of both dystrophin-positive and -negative fibers. | Manifesting carrier of DMD |
Troubleshooting Common IHC Issues
Effective troubleshooting is essential for obtaining reliable and reproducible IHC results.
Caption: Decision tree for troubleshooting IHC.
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive. | Ensure primary antibody was added and is not expired. Use a new vial.[18] |
| Incorrect antibody dilution. | Titrate the primary antibody to find the optimal concentration.[18] | |
| Inadequate antigen retrieval (FFPE). | Optimize antigen retrieval time, temperature, and buffer pH.[18] | |
| Weak Staining | Insufficient primary antibody concentration or incubation time. | Increase antibody concentration and/or incubation time.[18] |
| Tissue dried out during staining. | Keep slides in a humidified chamber during incubations. | |
| Loss of antigenicity during fixation or processing. | Use fresh frozen tissue if possible. Optimize fixation protocol. | |
| High Background | Inadequate blocking. | Increase blocking time or use a different blocking reagent.[19] |
| Primary antibody concentration too high. | Decrease the primary antibody concentration.[19] | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Endogenous biotin (B1667282) (for biotin-based detection). | Perform an avidin-biotin blocking step.[19] | |
| Tissue Detachment | Overly aggressive antigen retrieval. | Reduce the time or temperature of antigen retrieval.[18] |
| Improperly coated slides. | Use positively charged or adhesive-coated slides.[18] |
References
- 1. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IHCeasy Dystrophin/DMD Ready-To-Use IHC Kit KHC0284 | Proteintech [ptglab.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Dystrophin Antibodies - IHC Primary Antibodies [shop.leicabiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skeletal muscle signaling pathway through the dystrophin glycoprotein complex and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absence of Dystrophin Disrupts Skeletal Muscle Signaling: Roles of Ca2+, Reactive Oxygen Species, and Nitric Oxide in the Development of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oamjms.eu [oamjms.eu]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Digital Image Analysis Reveals Distinct Patterns of Dystrophin Expression in Dystrophinopathy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Sensitive, Reproducible and Objective Immunofluorescence Analysis Method of Dystrophin in Individual Fibers in Samples from Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.cap.org [documents.cap.org]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cell Culture Models in Exon Skipping Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exon skipping is a promising therapeutic strategy for a variety of genetic disorders, most notably Duchenne muscular dystrophy (DMD). This approach utilizes antisense oligonucleotides (ASOs) to modulate pre-mRNA splicing, effectively "hiding" a mutated exon from the cellular splicing machinery. This can restore the reading frame of the gene, leading to the production of a truncated but functional protein. The development and preclinical evaluation of these exon skipping drugs rely heavily on robust and predictive in vitro cell culture models.
These application notes provide an overview of various cell culture models used for testing exon skipping drugs, along with detailed protocols for key experimental procedures.
Section 1: Cell Culture Models for Exon Skipping Studies
The choice of cell model is critical for the successful evaluation of exon skipping therapies. The ideal model should accurately recapitulate the genetic defect and the relevant cellular pathophysiology. Here, we compare several commonly used cell culture systems.
Patient-Derived Myoblasts
Primary myoblasts isolated from patient biopsies are a highly relevant model as they carry the specific mutation and cellular background of the individual. However, they have a limited proliferative capacity and can be challenging to culture.[1][2][3]
Advantages:
-
Genetically identical to the patient.
-
High physiological relevance.
Disadvantages:
-
Limited lifespan and proliferation.
-
Variability between different patient samples.
-
Obtaining patient biopsies can be invasive.
Immortalized Patient-Derived Cell Lines
To overcome the limitations of primary cells, patient-derived myoblasts or fibroblasts can be immortalized, for instance by expressing human telomerase reverse transcriptase (hTERT).[1][2][4][5] This provides a stable and consistent source of cells for high-throughput screening.
Advantages:
-
Unlimited proliferative capacity.
-
Reduced variability compared to primary cells.
Disadvantages:
-
The immortalization process may alter some cellular characteristics.
Induced Pluripotent Stem Cell (iPSC)-Derived Models
iPSCs can be generated from patient somatic cells (e.g., fibroblasts or blood cells) and then differentiated into various cell types, including myoblasts and cardiomyocytes.[3][6][7] This technology allows for the creation of patient-specific disease models in a dish.
Advantages:
-
Patient-specific genetic background.
-
Can be differentiated into multiple relevant cell types (e.g., muscle, heart).[6]
-
Provide a renewable source of cells.
Disadvantages:
-
Differentiation protocols can be complex and lengthy.[6]
-
Potential for incomplete or variable differentiation.
3D Cell Culture Models
Three-dimensional (3D) culture systems, such as engineered muscle tissues (EMTs) or myospheres, offer a more physiologically relevant environment compared to traditional 2D monolayers.[4][8][9][10][11] These models can better mimic the structure and function of native muscle tissue.
Advantages:
-
More accurately represent the in vivo environment.
-
Allow for the assessment of tissue-level functions like contractility.[8][9]
-
Improved predictive value for drug efficacy.
Disadvantages:
-
More complex and technically demanding to establish and maintain.
-
Can be less amenable to high-throughput screening.
Table 1: Comparison of Cell Culture Models for Exon Skipping Drug Testing
| Cell Model | Key Advantages | Key Disadvantages | Primary Application |
| Patient-Derived Myoblasts | High physiological and genetic relevance. | Limited lifespan, high variability, invasive procurement. | Validation of lead ASO candidates. |
| Immortalized Cell Lines | Unlimited proliferation, low variability, suitable for HTS. | Potential for altered cellular phenotype due to immortalization. | High-throughput screening of ASO libraries. |
| iPSC-Derived Models | Patient-specific, renewable source, can generate multiple cell types. | Complex and variable differentiation protocols. | Disease modeling and personalized medicine approaches. |
| 3D Culture Models | High physiological relevance, allows functional assessment (e.g., contractility). | Technically demanding, lower throughput. | Functional validation and mechanism of action studies. |
Section 2: Experimental Workflow and Protocols
A typical workflow for testing exon skipping drugs in vitro involves ASO delivery into the chosen cell model, followed by assessment of exon skipping at the RNA level, protein restoration, and functional consequences.
Experimental workflow for in vitro testing of exon skipping ASOs.
Protocol: ASO Delivery into Myoblasts using Cationic Lipids
This protocol describes a common method for transfecting ASOs into adherent myoblasts.
Materials:
-
Patient-derived or immortalized myoblasts
-
Growth medium (e.g., DMEM supplemented with 20% FBS and antibiotics)
-
Differentiation medium (e.g., DMEM supplemented with 2% horse serum)
-
Antisense Oligonucleotide (ASO) stock solution (e.g., 100 µM in nuclease-free water)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed myoblasts in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of ASO-Lipid Complexes: a. For each well, dilute the desired amount of ASO (e.g., to a final concentration of 10-100 nM) in reduced-serum medium. b. In a separate tube, dilute the cationic lipid reagent in reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Replace the growth medium in the wells with fresh, pre-warmed growth medium. b. Add the ASO-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation and Differentiation: a. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. b. After the incubation period, if differentiation is required, replace the growth medium with differentiation medium. c. Continue to incubate for 3-7 days to allow myotube formation, changing the differentiation medium every 2-3 days.
-
Harvesting: After the desired incubation time, harvest the cells for RNA or protein extraction.
Protocol: Quantification of Exon Skipping by RT-PCR
This protocol outlines the steps to measure the efficiency of exon skipping at the mRNA level.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the target exon
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
-
Optional: Real-time PCR system and appropriate reagents for quantitative analysis.[12][13]
Procedure:
-
RNA Extraction: Extract total RNA from the transfected and control cells using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Reverse Transcription (RT): a. Synthesize cDNA from the extracted RNA using a reverse transcription kit. This can be a two-step process.[14][15] b. Incubate the reaction mixture according to the kit's instructions (e.g., 42°C for 60 minutes, followed by an inactivation step).
-
PCR Amplification: a. Set up PCR reactions using primers that flank the exon targeted for skipping. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts. b. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis and Analysis: a. Run the PCR products on an agarose gel to separate the skipped and unskipped amplicons based on size. b. Visualize the bands using a gel documentation system. c. Quantify the intensity of the bands corresponding to the skipped and unskipped products. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100.
-
Quantitative Real-Time PCR (qRT-PCR) (Optional): For more precise quantification, qRT-PCR can be performed using primers and probes specific for the skipped and unskipped transcripts.[12][13]
Table 2: Representative Data for ASO-mediated Exon 51 Skipping in DMD Myoblasts
| ASO Candidate | ASO Concentration (nM) | Exon Skipping Efficiency (%) | Dystrophin Protein Level (% of normal) |
| Control (untreated) | 0 | <1 | 0 |
| ASO-1 | 50 | 45 ± 5 | 15 ± 3 |
| ASO-1 | 100 | 72 ± 8 | 35 ± 6 |
| ASO-2 | 50 | 30 ± 4 | 8 ± 2 |
| ASO-2 | 100 | 55 ± 6 | 20 ± 4 |
| Eteplirsen analog | 100 | 65 ± 7 | 28 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments. Data is illustrative and based on published findings.[16]
Protocol: Western Blot for Dystrophin Protein Restoration
This protocol is for detecting and quantifying the restored dystrophin protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
Electroblotting system and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Primary antibody against a loading control (e.g., GAPDH or α-actinin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse the cells in ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: a. Denature equal amounts of protein from each sample by boiling in loading buffer. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[17][18]
-
Electroblotting: Transfer the separated proteins from the gel to a membrane.[17]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for dystrophin and normalize it to the loading control.
Section 3: Functional Assays
Restoration of dystrophin protein should ideally lead to functional improvements in the muscle cells.
Myotube Formation and Fusion Index
A simple functional readout is the ability of myoblasts to differentiate and fuse into multinucleated myotubes. This can be quantified by immunofluorescence staining for muscle-specific markers like myosin heavy chain (MyHC) and counting the number of nuclei per myotube.
Contractility Assays in 3D Models
In 3D engineered muscle tissues, the restoration of dystrophin can be assessed by measuring the contractile force generated in response to electrical stimulation.[8][9][10] This provides a direct measure of muscle function.
Reporter Gene Assays
Reporter gene assays, such as those using luciferase, can be engineered to provide a quantitative readout of exon skipping.[19][20][21][22][23] In these systems, a premature stop codon is placed within an exon that is targeted for skipping. Successful exon skipping removes the stop codon, allowing for the translation of the reporter protein.
Section 4: Signaling Pathways and Logical Relationships
The dystrophin-associated protein complex (DAPC) is not only a structural component but also a hub for various signaling pathways.[24][25][26][27][28] Its absence in DMD disrupts these pathways, contributing to the disease pathology.
Dystrophin-Associated Protein Complex (DAPC) signaling hub.
The restoration of dystrophin through exon skipping is expected to re-establish the integrity of the DAPC and normalize downstream signaling, contributing to improved muscle cell health and function.
Conclusion
The selection of an appropriate cell culture model and the use of standardized, robust protocols are paramount for the successful preclinical development of exon skipping drugs. This document provides a framework for researchers to design and execute meaningful in vitro studies to evaluate the efficacy of novel ASO-based therapies. The continuous development of more sophisticated models, such as patient-specific iPSC-derived 3D tissues, will further enhance our ability to predict the clinical potential of these promising therapeutics.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Myoblots: dystrophin quantification by in-cell western assay for a streamlined development of Duchenne muscular dystrophy (DMD) treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute conversion of patient-derived Duchenne muscular dystrophy iPSC into myotubes reveals constitutive and inducible over-activation of TGFβ-dependent pro-fibrotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Drug Testing in Scalable 3D Engineered Muscle Tissues [jove.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Preclinical Drug Testing in Scalable 3D Engineered Muscle Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exon Skipping Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. RT-PCR | Reverse transcription PCR [qiagen.com]
- 16. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. neurology.org [neurology.org]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A Triple Exon-Skipping Luciferase Reporter Assay Identifies A New CLK Inhibitor Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Dystrophin-associated protein complex - Wikipedia [en.wikipedia.org]
- 27. Skeletal muscle signaling pathway through the dystrophin glycoprotein complex and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Roles of the Dystrophin-Associated Glycoprotein Complex at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-PCR Analysis of Dystrophin mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the analysis of dystrophin mRNA splicing using Reverse Transcription Polymerase Chain Reaction (RT-PCR). This document is intended for researchers, scientists, and professionals involved in drug development for Duchenne Muscular Dystrophy (DMD) and other dystrophinopathies.
Introduction to Dystrophin mRNA Splicing Analysis
The DMD gene, encoding the dystrophin protein, is the largest known human gene, spanning 2.2 megabases and containing 79 exons.[1] Its immense size and complex splicing process make it susceptible to a wide range of mutations that can disrupt the reading frame and lead to Duchenne Muscular Dystrophy (DMD), a severe, progressive muscle-wasting disease. Becker Muscular Dystrophy (BMD) is a milder form, often resulting from in-frame mutations that allow for the production of a partially functional, truncated dystrophin protein.
One of the most promising therapeutic strategies for DMD is antisense oligonucleotide (AON)-mediated exon skipping.[2][3] AONs are synthetic molecules that bind to specific sequences within the pre-mRNA, modulating the splicing process to exclude a targeted exon. This can restore the reading frame, leading to the production of a shorter but functional dystrophin protein, effectively converting a severe DMD phenotype into a milder BMD-like phenotype.
RT-PCR is a fundamental technique for assessing the efficacy of such therapies by analyzing the splicing patterns of dystrophin mRNA. It allows for the qualitative and quantitative assessment of exon skipping, the identification of novel splice variants, and the overall analysis of dystrophin gene expression.
Key Applications
-
Evaluation of Exon Skipping Therapies: Quantifying the efficiency of AONs in inducing targeted exon skipping in preclinical and clinical studies.[4]
-
Diagnosis of Dystrophinopathies: Identifying aberrant splicing patterns caused by mutations in the DMD gene.[5]
-
Basic Research: Studying the regulation of dystrophin mRNA splicing and the identification of novel splice isoforms.
Experimental Workflow
The following diagram outlines the general workflow for the RT-PCR analysis of dystrophin mRNA splicing.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction from Muscle Tissue
This protocol is a general guideline and may need optimization based on the specific tissue and extraction kit used.
Materials:
-
Frozen muscle tissue (~20-30 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Homogenization: Homogenize the frozen muscle tissue in 1 mL of TRIzol reagent using a mechanical homogenizer.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
Protocol 2: Reverse Transcription (RT)
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase (e.g., SuperScript IV)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the total RNA, primers, dNTPs, and RNase-free water. The specific amounts will depend on the reverse transcriptase kit used.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
RT Master Mix Preparation: Prepare a master mix containing the reaction buffer, RNase inhibitor, and reverse transcriptase.
-
RT Reaction: Add the RT master mix to the RNA/primer mixture.
-
Incubation: Incubate the reaction according to the manufacturer's protocol (e.g., 50-55°C for 10-50 minutes).
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating to 85°C for 5 minutes.
-
Storage: The resulting cDNA can be used immediately for PCR or stored at -20°C.
Protocol 3: PCR for Dystrophin Splicing Analysis
Materials:
-
cDNA template
-
Dystrophin-specific forward and reverse primers (flanking the exon of interest)
-
Taq DNA polymerase or a high-fidelity polymerase
-
dNTPs
-
PCR buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Primer Design: Design primers that flank the exon targeted for skipping. The forward primer should be in an upstream exon and the reverse primer in a downstream exon. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
-
PCR Reaction Setup: Prepare a PCR master mix containing PCR buffer, dNTPs, MgCl₂, forward and reverse primers, and DNA polymerase.
-
Add Template: Add the cDNA template to individual PCR tubes containing the master mix.
-
Thermal Cycling: Perform PCR using an optimized thermal cycling program. A typical program includes:
-
Initial denaturation: 95°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1-2 minutes (depending on the expected product size).
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis. The presence of a smaller band in treated samples compared to untreated controls indicates exon skipping.
Protocol 4: Quantitative RT-PCR (qRT-PCR) for Exon Skipping Quantification
Materials:
-
cDNA template
-
Primers and probes for TaqMan or SYBR Green chemistry
-
qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Assay Design: Design TaqMan probes or SYBR Green primers that specifically detect the skipped and unskipped dystrophin transcripts. A common approach is to design a probe that spans the new exon-exon junction created by the skipping event.[6]
-
Reaction Setup: Prepare the qRT-PCR reaction by combining the master mix, primers/probes, and cDNA template in a reaction plate.
-
Real-time PCR: Run the reaction on a real-time PCR instrument using a program similar to the standard PCR protocol, but with the addition of a data acquisition step at the end of each extension phase.
-
Data Analysis: Calculate the percentage of exon skipping using the ΔΔCt method or by generating a standard curve. The percentage of exon skipping can be calculated using the following formula: % Exon Skipping = (Amount of skipped transcript / (Amount of skipped transcript + Amount of unskipped transcript)) * 100
Data Presentation
Quantitative data from RT-PCR analysis should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantification of Exon 51 Skipping Efficiency of Different Antisense Oligonucleotides (AOs) in Human Skeletal Muscle Cells (hSkMCs)
| Antisense Oligonucleotide (AO) | Target Sequence | Concentration (nM) | Exon Skipping Efficiency (%) |
| AO A25 | Exon 51 | 100 | 10 - 20 |
| AO B30 | Exon 51 | 100 | 40 - 50 |
| AO I25 (targeting 5' splice site) | Intron 50/Exon 51 Junction | 100 | Not specified, but effective |
Data adapted from a comparative analysis of AOs for exon 51 skipping.[7]
Table 2: In Vivo Exon 53 Skipping in hDMDdel52/mdx Mice Treated with Different AON Chemistries
| AON Chemistry | Target Organ | Exon 53 Skip Level (%) |
| 2'OMe | Skeletal Muscles | < 4 |
| 2'OMe | Heart | 7.7 |
| LNA-2'OMe | Skeletal Muscles | High (not quantified) |
| LNA-FRNA | Skeletal Muscles | High (not quantified) |
Data adapted from a study assessing exon 53 skipping with various AONs.[8]
Signaling Pathways Implicated in Muscular Dystrophy
While the direct regulation of dystrophin splicing by specific signaling pathways is an area of ongoing research, several pathways are known to be dysregulated in muscular dystrophy and could indirectly influence gene expression and splicing. The loss of dystrophin leads to sarcolemma instability, which can trigger a cascade of downstream signaling events.
Dysregulation of pathways such as NF-κB, MAPK, PI3K/Akt, and Calcineurin/NFAT contributes to the chronic inflammation, fibrosis, and muscle degeneration seen in dystrophinopathies.[9] While these pathways are primarily associated with the downstream pathology, their components can influence transcription factors and splicing regulators, potentially affecting the expression and processing of various genes, including dystrophin itself. Further research is needed to elucidate the precise links between these signaling cascades and the regulation of dystrophin mRNA splicing.
References
- 1. Multiplex PCR for identifying DMD gene deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMD antisense oligonucleotide mediated exon skipping efficiency correlates with flanking intron retention time and target position within the exon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-mediated exon skipping normalizes dystrophin expression and muscle function in a new mouse model of Duchenne Muscular Dystrophy | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 9. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Novel Compound Biodistribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the biodistribution of a novel therapeutic candidate, such as NS-062, is a critical step in the preclinical drug development process. In vivo imaging techniques provide a non-invasive and quantitative method to track the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism over time. This document provides detailed application notes and protocols for utilizing common in vivo imaging modalities—Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging—to assess the biodistribution of a novel compound. While specific data for a compound designated "this compound" is not publicly available, the following protocols and data presentation formats can be adapted for such a study.
Imaging Modalities for Biodistribution Studies
Several imaging techniques can be employed to study the biodistribution of a novel compound. The choice of modality depends on factors such as the desired sensitivity, resolution, and the feasibility of labeling the compound.[1][2]
-
Positron Emission Tomography (PET): A highly sensitive and quantitative nuclear imaging technique that requires labeling the compound with a positron-emitting radionuclide.[1][3][4]
-
Single-Photon Emission Computed Tomography (SPECT): Another nuclear imaging technique that uses gamma-emitting radionuclides. It is generally less sensitive than PET but can be a cost-effective alternative.[5][6][7]
-
Fluorescence Imaging: This optical imaging technique involves labeling the compound with a fluorescent dye. It is particularly useful for superficial tissue imaging and ex vivo organ analysis.[8][9] However, signal attenuation in deeper tissues can be a limitation for quantitative whole-body imaging.[9][10]
Experimental Protocols
Radiolabeling of the Compound for PET/SPECT Imaging
Objective: To stably attach a radionuclide (e.g., ¹⁸F for PET, ⁹⁹ᵐTc or ¹¹¹In for SPECT) to the compound of interest (e.g., this compound) for in vivo tracking.[5][11]
Materials:
-
Compound (this compound)
-
Radionuclide precursor (e.g., [¹⁸F]fluoride, ⁹⁹ᵐTc-pertechnetate, ¹¹¹In-chloride)
-
Reaction buffers and solvents
-
Solid-phase extraction (SPE) cartridges or High-Performance Liquid Chromatography (HPLC) system for purification[12]
-
Thin-layer chromatography (TLC) or radio-HPLC for quality control
Protocol:
-
Conjugation with a Chelator (if required):
-
If the compound does not have a native site for radiolabeling, a bifunctional chelator is first conjugated to the molecule.
-
Dissolve the compound and a molar excess of the activated chelator (e.g., DOTA-NHS ester) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 1-2 hours).
-
Purify the chelator-conjugated compound using HPLC or size-exclusion chromatography.
-
Confirm the conjugation by mass spectrometry.
-
-
Radiolabeling Reaction:
-
For ¹⁸F labeling (PET): A common method is nucleophilic substitution. The precursor molecule is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) in an anhydrous solvent at an elevated temperature.[12][13]
-
For ⁹⁹ᵐTc labeling (SPECT): The compound (often containing a chelator) is mixed with ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) in a suitable buffer. The mixture is incubated at room temperature.[6][14]
-
For ¹¹¹In labeling (SPECT): The DOTA-conjugated compound is incubated with ¹¹¹In-chloride in a buffered solution (e.g., sodium acetate, pH 5.5) at an elevated temperature (e.g., 95°C) for 15-30 minutes.[11]
-
-
Purification and Quality Control:
-
Purify the radiolabeled compound from unreacted radionuclide and byproducts using SPE cartridges or semi-preparative HPLC.[12]
-
Determine the radiochemical purity of the final product using analytical radio-HPLC or radio-TLC. A purity of >95% is generally required for in vivo studies.[12][14]
-
Measure the specific activity of the radiolabeled compound.
-
Fluorescent Labeling of the Compound
Objective: To conjugate a fluorescent dye to the compound for optical imaging.
Materials:
-
Compound (this compound)
-
NHS-ester or maleimide (B117702) derivative of a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, Cy7)
-
Reaction buffer (e.g., PBS, pH 8.3)
-
Dialysis membrane or size-exclusion chromatography column for purification
Protocol:
-
Dissolve the compound and a molar excess of the reactive fluorescent dye in the reaction buffer.
-
Incubate the mixture in the dark at room temperature for 1-2 hours.
-
Purify the fluorescently labeled compound by dialysis or size-exclusion chromatography to remove unreacted dye.
-
Determine the labeling efficiency by measuring the absorbance of the compound and the dye.
Animal Studies and In Vivo Imaging
Objective: To acquire dynamic or static images of the compound's distribution in a living animal model.
Animal Model:
-
Use appropriate animal models (e.g., healthy mice or rats, or a disease model relevant to the compound's therapeutic target).[11][15] All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.[11]
Administration:
-
Administer the labeled compound to the animals via a clinically relevant route (e.g., intravenous, oral, intraperitoneal).[10][15]
In Vivo PET/SPECT Imaging Protocol:
-
Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.[11][13]
-
Position the animal in the scanner.
-
Inject the radiolabeled compound (typically via the tail vein).
-
Acquire dynamic scans for the first 1-2 hours to observe the initial distribution and clearance kinetics.
-
Acquire static scans at various time points post-injection (e.g., 4, 24, 48 hours) to assess long-term biodistribution and retention.[16]
-
Reconstruct the images using appropriate algorithms and correct for attenuation and scatter.
-
Draw regions of interest (ROIs) over various organs on the images to generate time-activity curves.[5]
In Vivo Fluorescence Imaging Protocol:
-
Anesthetize the animal.
-
Acquire a baseline image before injecting the compound.
-
Inject the fluorescently labeled compound.
-
Acquire images at different time points post-injection.[17]
-
Due to the limited tissue penetration of light, in vivo fluorescence imaging is often qualitative or semi-quantitative for deep tissues.[9][18]
Ex Vivo Biodistribution Analysis
Objective: To obtain quantitative data on the compound's accumulation in various organs and tissues, which serves as a gold standard for validating imaging data.[4][19]
Protocol:
-
At the final imaging time point, euthanize the animal.
-
Dissect the major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, tumor).[10][15]
-
Weigh each tissue sample.
-
For radiolabeled compounds: Measure the radioactivity in each sample using a gamma counter (for SPECT isotopes) or a gamma counter/dose calibrator (for PET isotopes).[10][20]
-
For fluorescently labeled compounds: Homogenize the tissues and measure the fluorescence intensity using a plate reader or perform imaging of the excised organs using an optical imaging system.[8][10][21]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4]
Data Presentation
Quantitative biodistribution data should be summarized in a clear and structured table to facilitate comparison across different time points and experimental groups.
Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Mice (%ID/g ± SD)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 10.5 ± 1.2 | 3.2 ± 0.5 | 0.5 ± 0.1 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Lungs | 3.5 ± 0.6 | 2.0 ± 0.4 | 1.1 ± 0.3 |
| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 | 12.3 ± 2.0 |
| Spleen | 4.8 ± 0.9 | 6.2 ± 1.1 | 5.5 ± 0.9 |
| Kidneys | 8.9 ± 1.5 | 5.1 ± 0.8 | 2.3 ± 0.4 |
| Muscle | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Bone | 2.5 ± 0.5 | 3.1 ± 0.6 | 4.0 ± 0.7 |
| Brain | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Tumor | 5.6 ± 1.0 | 8.9 ± 1.5 | 10.2 ± 1.8 |
p.i. = post-injection
Visualizations
Experimental Workflow
Caption: Workflow for in vivo imaging and biodistribution studies.
Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical mechanism of action for a compound that targets a specific cell surface receptor, leading to internalization and accumulation, which can be visualized through imaging.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Next-generation imaging development for nanoparticle biodistribution measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural effects on the biodistribution and positron emission tomography (PET) imaging of well-defined (64)Cu-labeled nanoparticles comprised of amphiphilic block graft copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo SPECT and real-time gamma camera imaging of biodistribution and pharmacokinetics of siRNA delivery using an optimized radiolabeling and purification procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and SPECT imaging study of (99m)Tc labeling NGR peptide in nude mice bearing human HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron emission tomography radioligands for in vivo imaging of Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impact.ornl.gov [impact.ornl.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging zinc trafficking in vivo by positron emission tomography with zinc-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Viltolarsen Screening in Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the production of functional dystrophin protein, which is essential for muscle fiber integrity. Viltolarsen (Viltepso®) is an antisense oligonucleotide designed to treat DMD patients with specific genetic mutations amenable to exon 53 skipping.[1][2][3] By binding to the pre-mRNA of the dystrophin gene at exon 53, Viltolarsen effectively "hides" this exon from the cellular splicing machinery.[4] This process allows for the production of a truncated but functional dystrophin protein, potentially mitigating the severe symptoms of the disease.[4][5]
These application notes provide a comprehensive guide for the in vitro screening of Viltolarsen using patient-derived cell lines. The protocols detailed below cover the establishment of these cell lines, treatment with Viltolarsen, and the subsequent analysis of exon skipping and dystrophin protein restoration.
Patient-Derived Cell Lines: A Crucial Tool for Preclinical Assessment
The use of patient-derived cell lines is paramount for the preclinical evaluation of mutation-specific therapies like Viltolarsen. These in vitro models, which can be myoblasts, fibroblasts, or induced pluripotent stem cells (iPSCs) differentiated into myogenic lineages, recapitulate the specific genetic background of the patient. This allows for a personalized assessment of therapeutic efficacy before moving to more complex and costly in vivo studies.
Summary of Quantitative Data from Viltolarsen Clinical Trials
The following tables summarize key quantitative outcomes from clinical trials of Viltolarsen, providing a benchmark for in vitro studies.
Table 1: Dystrophin Protein Levels in Viltolarsen Phase 2 Clinical Trial (NCT02740972) [2][3][6][7][8]
| Dosage | Mean Dystrophin Level (% of Normal) | Range of Dystrophin Level (% of Normal) | Baseline Mean Dystrophin Level (% of Normal) |
| 40 mg/kg per week | 5.7% | 3.2% - 10.3% | 0.3% |
| 80 mg/kg per week | 5.9% | 1.1% - 14.4% | 0.6% |
Data collected after 20 to 24 weeks of treatment. In this study, 88% of patients (14 out of 16) achieved dystrophin levels greater than 3% of normal.[2][5][6]
Table 2: Overview of Viltolarsen Clinical Trial Outcomes
| Trial Identifier | Phase | Key Findings |
| NCT02740972 | 2 | Statistically significant increases in mean dystrophin expression were observed at both 40 mg/kg/wk and 80 mg/kg/wk doses.[2] The treatment was well-tolerated with no serious adverse events reported.[6][7] |
| NCT04060199 (RACER53) | 3 | Preliminary analysis showed no statistically significant difference between the Viltolarsen group and the placebo group for the primary endpoint (Time to Stand from Supine velocity).[1][9][10][11] The safety profile remained favorable, with all adverse events being mild to moderate.[1][9][10] Further data analysis is ongoing to understand the results.[1][9] |
Experimental Workflow for Viltolarsen Screening
The following diagram illustrates the overall workflow for screening Viltolarsen in patient-derived cell lines.
Detailed Experimental Protocols
Protocol 1: Establishment of Patient-Derived Myoblast Cell Lines
This protocol outlines the steps for establishing myoblast cultures from a patient muscle biopsy.
-
Sample Collection and Transport:
-
Obtain a muscle biopsy from a DMD patient with a confirmed mutation amenable to exon 53 skipping under sterile conditions.
-
Transport the biopsy to the laboratory immediately in a sterile container with a small amount of culture medium (e.g., DMEM) on ice.
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the muscle tissue several times with phosphate-buffered saline (PBS) to remove any blood and connective tissue.
-
Mince the tissue into very small pieces (approximately 1 mm³) using sterile scalpels.
-
Digest the minced tissue with an enzyme cocktail (e.g., collagenase and dispase) in a shaking water bath at 37°C for 1-2 hours, or until the tissue is fully dissociated.
-
-
Cell Isolation and Culture:
-
Neutralize the enzyme activity with growth medium (e.g., DMEM supplemented with 20% fetal bovine serum (FBS) and antibiotics).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in myoblast growth medium and plate onto collagen-coated culture flasks.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Myoblasts will adhere and proliferate. Fibroblasts may also be present and can be reduced by pre-plating techniques.
-
-
Myoblast Enrichment and Expansion:
-
Once the culture reaches 70-80% confluency, selectively detach myoblasts using a brief trypsinization, as fibroblasts are typically more adherent.
-
Expand the enriched myoblast population for subsequent experiments. Cryopreserve excess cells for future use.
-
Protocol 2: In Vitro Viltolarsen Treatment of Myoblasts
This protocol describes the treatment of established patient-derived myoblasts with Viltolarsen.
-
Cell Seeding:
-
Seed the patient-derived myoblasts in a multi-well plate at a density that will allow for differentiation into myotubes.
-
-
Myogenic Differentiation:
-
Once the myoblasts are 80-90% confluent, induce differentiation by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum).
-
Allow the myoblasts to differentiate into myotubes for 3-5 days.
-
-
Viltolarsen Treatment:
-
Prepare a stock solution of Viltolarsen in sterile, nuclease-free water.
-
Dilute the Viltolarsen stock solution in the differentiation medium to the desired final concentrations (e.g., a dose-response range from 100 nM to 10 µM).
-
Remove the old differentiation medium from the myotube cultures and add the Viltolarsen-containing medium.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO₂. Include an untreated control (vehicle only) for comparison.
-
Protocol 3: Quantification of Exon 53 Skipping by RT-PCR
This protocol details the analysis of exon 53 skipping at the RNA level.
-
RNA Extraction:
-
After Viltolarsen treatment, lyse the myotubes directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Typically, 1 µg of total RNA is used per RT reaction.
-
-
Polymerase Chain Reaction (PCR):
-
Design primers that flank exon 53 of the dystrophin gene. The forward primer should be in an upstream exon (e.g., exon 52) and the reverse primer in a downstream exon (e.g., exon 54).
-
Perform PCR using the synthesized cDNA as a template. The PCR program should be optimized for the specific primers and polymerase used.
-
The expected product sizes will be one including exon 53 (unskipped) and a smaller one lacking exon 53 (skipped).
-
-
Analysis of PCR Products:
-
Visualize the PCR products by agarose (B213101) gel electrophoresis. The presence of a smaller band in the Viltolarsen-treated samples indicates exon skipping.
-
For quantitative analysis, use quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR) for more precise measurement of the ratio of skipped to unskipped transcripts.[12][13]
-
Protocol 4: Quantification of Dystrophin Protein by Western Blot
This protocol describes the detection and quantification of restored dystrophin protein.
-
Protein Extraction:
-
After Viltolarsen treatment, wash the myotubes with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a low-percentage Tris-acetate polyacrylamide gel (e.g., 3-8%) suitable for large proteins like dystrophin.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for dystrophin (e.g., Abcam ab15277) overnight at 4°C.[14][15]
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the dystrophin signal to a loading control protein such as α-actinin or vinculin.[15]
-
Compare the dystrophin levels in Viltolarsen-treated samples to untreated controls and, if available, to a normal human myotube control.
-
Alternative Methodologies
-
Induced Pluripotent Stem Cells (iPSCs): Patient-derived fibroblasts or peripheral blood mononuclear cells (PBMCs) can be reprogrammed into iPSCs.[16][17] These iPSCs can then be differentiated into myogenic progenitors and myotubes, providing a potentially unlimited source of patient-specific muscle cells for screening.[18][19][20]
-
In-Cell Western (Myoblot): This is a higher-throughput alternative to traditional Western blotting for quantifying protein expression directly in multi-well plates, requiring fewer cells.[21]
Conclusion
The use of patient-derived cell lines provides a powerful and relevant in vitro system for screening the efficacy of Viltolarsen and other exon-skipping therapies for Duchenne muscular dystrophy. The protocols outlined in these application notes provide a detailed framework for researchers to assess exon skipping and dystrophin restoration in a patient-specific context. The quantitative data from clinical trials serves as a valuable reference for interpreting the in vitro results and guiding further drug development efforts.
References
- 1. neurologylive.com [neurologylive.com]
- 2. worldduchenne.org [worldduchenne.org]
- 3. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS Pharma Announces Positive Results from Phase 2 Study of Viltolarsen in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Viltolarsen (NS-065/NCNP-01) for the treatment of Duchenne muscular dystrophy. Preliminary results of the analysis of the phase III trial (RACER53) study - Medthority [medthority.com]
- 10. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 11. musculardystrophyuk.org [musculardystrophyuk.org]
- 12. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. biorxiv.org [biorxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Generation of iMyoblasts from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myogenic Differentiation of iPS Cells Shows Different Efficiency in Simultaneous Comparison of Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myoblots: dystrophin quantification by in-cell western assay for a streamlined development of Duchenne muscular dystrophy (DMD) treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming off-target effects of NS-062
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NS-062, a phosphorodiamidate morpholino oligomer (PMO) designed to induce exon 45 skipping for Duchenne muscular dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antisense oligonucleotide that binds to a specific sequence within exon 45 of the dystrophin pre-mRNA. This binding blocks the splicing machinery from including exon 45 in the mature mRNA, a process known as exon skipping. For DMD patients with specific mutations, skipping exon 45 restores the reading frame of the dystrophin gene, allowing for the production of a shorter but still functional dystrophin protein.
Figure 1: Mechanism of this compound induced exon 45 skipping.
Q2: What are the potential off-target effects of this compound?
As an antisense oligonucleotide, this compound has the potential for two main types of off-target effects:
-
Hybridization-dependent off-target effects: this compound could bind to unintended RNA sequences that have a similar sequence to the target site in exon 45. This could lead to unintended changes in the splicing or expression of other genes.
-
Hybridization-independent off-target effects: These effects are related to the chemical structure of the PMO itself and are not dependent on binding to a specific RNA sequence. These can include interactions with cellular proteins or other molecules.
Q3: What is known about the toxicity profile of PMOs for exon 45 skipping?
Preclinical studies on Casimersen, a PMO with the same target as this compound, provide valuable insights. The primary toxicity observed in animal studies was kidney-related.[1][2]
| Preclinical Toxicology of Casimersen (a PMO for Exon 45 Skipping) | |
| Animal Model | Findings at High Doses |
| Mice | Renal tubular basophilia and microvacuolation, progressing to tubular degeneration/regeneration with chronic dosing.[1] |
| Monkeys | Evidence of renal toxicity.[2] |
In clinical trials, Casimersen was generally well-tolerated. The most common adverse events were mild to moderate.[3][4]
| Common Adverse Reactions in Casimersen Clinical Trials (Incidence ≥20% and at least 5% higher than placebo) | |
| Adverse Reaction | Frequency |
| Upper respiratory tract infections | ≥20% |
| Cough | ≥20% |
| Pyrexia (Fever) | ≥20% |
| Headache | ≥20% |
| Arthralgia (Joint Pain) | Reported |
| Oropharyngeal pain | Reported |
It is important to note that while preclinical studies indicated potential kidney toxicity, serious renal adverse events were not observed in the clinical trials for Casimersen.[1][5] However, monitoring of kidney function is recommended for this class of drugs.[5]
Troubleshooting Guide
Problem 1: Low Exon Skipping Efficiency in Vitro
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Delivery | PMOs have a neutral backbone and can be challenging to deliver into cells in culture.[6] Optimize the delivery method. Consider using electroporation (e.g., Nucleofector) or a dedicated transfection reagent like Endo-Porter.[7] Always include a positive control (e.g., a fluorescently labeled PMO) to visually confirm cellular uptake. |
| Incorrect Target Sequence | Verify that the this compound sequence is the exact reverse complement of your target sequence within exon 45. Public databases can sometimes have inaccuracies.[7] |
| Suboptimal PMO Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. Start with a range, for example, 1 µM to 10 µM.[7] |
| Incorrect Timing of Analysis | The kinetics of exon skipping can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for analysis. |
Problem 2: Observing Unexpected Phenotypes or Gene Expression Changes
| Possible Cause | Troubleshooting Step |
| Hybridization-Dependent Off-Target Effects | 1. In Silico Analysis: Use bioinformatics tools like BLAST to search for potential off-target binding sites in the transcriptome of your model system. Pay close attention to sequences with high similarity to the this compound target sequence.[7] 2. Control Oligonucleotides: Synthesize and test control oligonucleotides, including a scrambled sequence control and a mismatch control (with 3-4 nucleotide mismatches) to determine if the observed effects are sequence-specific.[8] 3. Whole Transcriptome Analysis: Perform RNA-sequencing on cells treated with this compound and control oligonucleotides to identify global changes in gene expression and splicing.[9] |
| Hybridization-Independent Toxicity | 1. Dose Reduction: Determine if the unexpected phenotype is dose-dependent by testing a range of this compound concentrations. 2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the observed effects are due to general cytotoxicity. 3. Test a Second On-Target ASO: If possible, design and test a second PMO that targets a different region of exon 45. If both on-target PMOs produce the desired exon skipping without the unexpected phenotype, it suggests the initial observation may have been an off-target effect of the first PMO sequence.[8] |
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"Low_Efficiency" -> "Unexpected_Phenotype" [label="No"]; "Unexpected_Phenotype" -> "In_Silico_Analysis" [label="Yes"]; "In_Silico_Analysis" [label="In Silico Off-Target Search\n(BLAST)"]; "In_Silico_Analysis" -> "Control_Oligos"; "Control_Oligos" [label="Test Control Oligonucleotides\n(Scrambled, Mismatch)"]; "Control_Oligos" -> "Transcriptome_Analysis"; "Transcriptome_Analysis" [label="Whole Transcriptome Analysis\n(RNA-seq)"]; "Transcriptome_Analysis" -> "Assess_Toxicity"; "Assess_Toxicity" [label="Assess Cytotoxicity\n(e.g., MTT assay)"]; "Assess_Toxicity" -> "Analyze_Results" [label="Correlate with Phenotype"];
"Unexpected_Phenotype" -> "Analyze_Results" [label="No"]; "Analyze_Results" [shape=ellipse, label="Analyze On-Target Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Figure 2: Troubleshooting workflow for this compound experiments.
Key Experimental Protocols
1. In Vitro Assessment of Exon Skipping Efficiency by RT-PCR
This protocol is designed to quantify the level of exon 45 skipping in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., patient-derived myoblasts) at an appropriate density.
-
Transfect cells with this compound using an optimized delivery method (e.g., electroporation or Endo-Porter). Include mock-transfected and control oligonucleotide-treated cells.
-
Incubate for 24-72 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).
-
-
Polymerase Chain Reaction (PCR):
-
Design primers flanking exon 45 (e.g., in exon 44 and exon 46).
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Analysis:
-
Run PCR products on a 2% agarose (B213101) gel.
-
Visualize bands corresponding to the full-length (including exon 45) and skipped (excluding exon 45) transcripts.
-
Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the percentage of exon skipping: (% Skipping = [Skipped Band Intensity / (Skipped Band Intensity + Full-Length Band Intensity)] * 100).
-
2. Whole Transcriptome Analysis for Off-Target Effects
This protocol provides a framework for identifying unintended gene expression and splicing changes using RNA-sequencing.
-
Sample Preparation:
-
Treat cells with this compound, a scrambled control oligonucleotide, and a mock control as described above.
-
Extract high-quality total RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome using a splice-aware aligner (e.g., STAR).
-
Differential Expression Analysis: Use software packages like DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples.
-
Differential Splicing Analysis: Employ tools like rMATS or LeafCutter to identify changes in splicing patterns, including alternative exon usage and intron retention.
-
Bioinformatics Analysis: Perform gene ontology (GO) and pathway analysis on the lists of differentially expressed and spliced genes to understand the biological implications of any off-target effects.
-
Figure 3: General experimental workflow for assessing this compound efficacy and specificity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of casimersen in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of casimersen in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double-blind, placebo-controlled, dose-titration trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casimersen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Viltolarsen Delivery to Skeletal Muscle
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of Viltolarsen to skeletal muscle. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Viltolarsen?
Viltolarsen is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping.[1][2][3] It works by binding to a specific sequence in the pre-messenger RNA (pre-mRNA) of the dystrophin gene, causing the cellular machinery to skip exon 53 during mRNA processing.[3] This restores the reading frame of the dystrophin mRNA, leading to the production of a truncated but partially functional dystrophin protein.[1][3] The goal of this therapy is to slow the progression of muscle degeneration.[3]
Q2: What are the primary challenges in delivering Viltolarsen to skeletal muscle?
The main challenges associated with the in vivo delivery of Viltolarsen and other PMOs to skeletal muscle include:
-
Poor Cellular Uptake: As a neutral-charged molecule, Viltolarsen does not readily cross the cell membrane of myocytes.[4][5] Studies suggest that the uptake of PMOs is cell-type dependent and occurs through a specific, saturable, and energy-dependent process, likely involving a receptor-mediated mechanism.[4][5]
-
Rapid Clearance: Unconjugated PMOs can be subject to rapid renal clearance.[6]
-
Limited Biodistribution to Muscle: Following intravenous administration, a significant portion of Viltolarsen distributes to tissues other than skeletal muscle, with the highest concentrations often found in the kidneys.[7]
Q3: What strategies can be employed to improve Viltolarsen delivery to skeletal muscle?
Several strategies are being explored to enhance the delivery of PMOs like Viltolarsen to muscle tissue:
-
Cell-Penetrating Peptides (CPPs): Conjugating Viltolarsen to CPPs, which are short, arginine-rich peptides, has been shown to significantly increase its uptake into skeletal and cardiac muscle.[8][9] This approach has demonstrated enhanced exon skipping and dystrophin protein production in preclinical models.[8]
-
Lipid Nanoparticle (LNP) Formulation: Encapsulating Viltolarsen within LNPs can protect it from degradation, improve its pharmacokinetic profile, and potentially enhance its delivery to target tissues.
-
Chemical Modifications: While Viltolarsen's PMO chemistry is already designed for stability, further modifications to the oligonucleotide or conjugation with molecules that target muscle-specific receptors are areas of ongoing research.[10]
Troubleshooting Guides
In Vitro Experiments
Issue: Low or inconsistent exon skipping observed in myocyte cell cultures after Viltolarsen treatment.
-
Potential Cause 1: Inefficient Cellular Uptake.
-
Troubleshooting Step: PMOs exhibit poor uptake in many cell lines.[4] Consider the following:
-
Gymnotic Delivery: For initial screening, "naked" or gymnotic delivery can be used, but may require higher concentrations (e.g., 0.5–10 µM) and longer incubation times (72 hours or more).
-
Transfection Reagents: The use of a transfection reagent suitable for oligonucleotides can enhance uptake, but it's crucial to optimize the reagent concentration to avoid cytotoxicity.
-
CPP-Conjugation: If available, use a CPP-conjugated version of Viltolarsen, which has been shown to significantly improve cellular uptake.[11]
-
-
-
Potential Cause 2: Suboptimal Viltolarsen Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of Viltolarsen for your specific cell line. Start with a broad range of concentrations and narrow down to find the EC50.
-
-
Potential Cause 3: Issues with RT-PCR Analysis.
-
Troubleshooting Step:
-
Primer Design: Ensure your primers for RT-PCR are specific to the skipped and unskipped transcripts and span exon-exon junctions to avoid amplification of genomic DNA.
-
RNA Quality: Use high-quality RNA for cDNA synthesis. DNase treatment of RNA samples is recommended.
-
Quantification Method: For precise quantification, consider using quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR), as these methods are more accurate than semi-quantitative nested RT-PCR.[12][13][14]
-
-
In Vivo Experiments
Issue: Lower than expected dystrophin protein levels in muscle biopsies from animal models treated with Viltolarsen.
-
Potential Cause 1: Inefficient Delivery to Muscle Tissue.
-
Troubleshooting Step:
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common for systemic delivery. Ensure the chosen route is optimal for muscle targeting in your model.
-
Dose and Dosing Frequency: A dose-response study is critical to determine the optimal Viltolarsen concentration and dosing schedule. Preclinical studies have used a range of doses.
-
Enhanced Delivery Strategies: Consider using CPP-conjugated Viltolarsen. Studies in mdx mice have shown that CPP-PMOs lead to significantly higher dystrophin production in skeletal and cardiac muscle compared to unconjugated PMOs.[8]
-
-
-
Potential Cause 2: Variability in Dystrophin Expression.
-
Troubleshooting Step: Dystrophin expression can be variable between different muscle types and even within the same muscle.[15]
-
Consistent Sampling: When collecting muscle biopsies, ensure you are consistently sampling the same muscle and region across all animals.
-
Multiple Muscle Analysis: Analyze dystrophin levels in multiple muscle groups (e.g., quadriceps, diaphragm, heart) to get a comprehensive understanding of Viltolarsen's efficacy.
-
-
-
Potential Cause 3: Challenges with Western Blot Analysis for Dystrophin.
-
Troubleshooting Step: Dystrophin is a very large protein (427 kDa), which can make Western blotting challenging.
-
Protein Extraction: Use a lysis buffer optimized for large proteins and ensure complete solubilization of muscle tissue.
-
Gel Electrophoresis: Use a low-percentage Tris-acetate gradient gel (e.g., 3-8%) for better resolution of high molecular weight proteins.[16][17]
-
Antibody Selection: Use a validated primary antibody specific for dystrophin. The choice of antibody clone can impact results.
-
Loading Control: Use a reliable loading control, such as sarcomeric α-actinin, for normalization.[16]
-
Quantitative Analysis: For accurate quantification, use fluorescent secondary antibodies and an appropriate imaging system. It is also crucial to use a reference standard of normal muscle lysate to create a standard curve.[18][19][20]
-
-
Quantitative Data Summary
Table 1: Preclinical Biodistribution of Radiolabeled Viltolarsen in Monkeys
| Tissue | Peak Concentration (µg Eq/g) | Time to Peak Concentration (hours) |
| Kidney Cortex | 461 | 24 |
| Skeletal Muscle | 5.81 - 7.41 | 0.25 |
Data from a single 20 mg/kg IV dose of radiolabeled viltolarsen in male monkeys.[7]
Table 2: Comparison of Exon Skipping and Dystrophin Production with Unconjugated PMO vs. CPP-Conjugated PMO (PPMO) in mdx Mice
| Treatment Group | Quadriceps Exon Skipping (%) | Diaphragm Exon Skipping (%) | Heart Exon Skipping (%) | Quadriceps Dystrophin (% of Wild Type) | Diaphragm Dystrophin (% of Wild Type) | Heart Dystrophin (% of Wild Type) |
| Unconjugated PMO | 53.4 | 0.5 | 0 | 8.5 | 1.1 | 0 |
| CPP-PMO (RC-1001) | 98.8 | 87.4 | 43.2 | 38.9 | 50.9 | 8.6 |
Data are from mdx mice after three monthly doses.[8]
Experimental Protocols
Protocol 1: Quantification of Viltolarsen-Induced Exon Skipping in Muscle Tissue by RT-PCR
-
RNA Extraction:
-
Homogenize 20-30 mg of frozen muscle tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
PCR Amplification:
-
Design primers flanking the target exon 53. The forward primer should be in a preceding exon (e.g., exon 50) and the reverse primer in a subsequent exon (e.g., exon 55).[21]
-
Perform a nested PCR for increased sensitivity if needed. The first round of PCR uses outer primers, and the second round uses inner primers.[12][21]
-
First Round PCR Cycling Conditions (Example):
-
Initial denaturation: 94°C for 5 minutes.
-
30 cycles of: 94°C for 40 seconds, 60°C for 40 seconds, 72°C for 1 minute 20 seconds.
-
Final extension: 72°C for 7 minutes.[12]
-
-
Nested PCR Cycling Conditions (Example):
-
Use 1-3 µL of the first-round PCR product as a template.
-
35 cycles with the same cycling conditions as the first round.[12]
-
-
-
Analysis:
-
Run the PCR products on a 2% agarose (B213101) gel. The unskipped product will be larger than the skipped product.
-
For quantification, gel densitometry can be used, but for more accurate results, qRT-PCR or ddPCR with probes specific for the skipped and unskipped junctions is recommended.[13][14][22][23]
-
Protocol 2: Western Blot Analysis of Dystrophin Protein in Muscle Biopsies
-
Protein Extraction:
-
Homogenize 20-30 mg of frozen muscle tissue in a lysis buffer containing protease inhibitors. A common lysis buffer includes Tris, SDS, glycerol, and β-mercaptoethanol.[17]
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Due to dystrophin's large size, an overnight wet transfer at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Incubate the membrane with a primary antibody against dystrophin (e.g., Abcam ab15277) overnight at 4°C.[17]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with a horseradish peroxidase (HRP) or fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
For normalization, probe the same membrane with an antibody against a loading control like sarcomeric α-actinin.[16]
-
-
Detection and Quantification:
-
For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For fluorescently-labeled antibodies, image the blot using an appropriate fluorescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the dystrophin signal to the loading control signal. Express the dystrophin levels as a percentage of the normal control.
-
Visualizations
Caption: Viltolarsen's mechanism of action: exon skipping.
Caption: Experimental workflow for evaluating Viltolarsen efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Drug Delivery System to Skeletal Muscles: A Comprehensive Review of Different Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Peptide Nucleic Acid Antisense Oligonucleotides for Local and Systemic Dystrophin Splice Correction in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges of Interpreting Dystrophin Content by Western Blot [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 22. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting low dystrophin expression with NS-062
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS-062 (viltolarsen) for Duchenne muscular dystrophy (DMD) research. The content is focused on addressing issues related to achieving and verifying dystrophin expression.
Mechanism of Action: Exon Skipping
This compound is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) chemistry.[1][2][3] It is designed to bind to a specific sequence on exon 53 of the dystrophin pre-messenger RNA (pre-mRNA).[2][4][5] In patients with DMD mutations amenable to exon 53 skipping (such as deletions of exons 45-52 or 50-52), this binding blocks the splicing machinery from recognizing and including exon 53 in the mature messenger RNA (mRNA).[4][5][6][7] The exclusion of exon 53 restores the mRNA's reading frame, allowing for the translation of an internally truncated but functional dystrophin protein.[2][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro or in vivo experiments with this compound.
Q1: What is the expected level of dystrophin expression after treatment with this compound?
In a phase 2 clinical trial involving boys with DMD amenable to exon 53 skipping, treatment with viltolarsen at doses of 40 mg/kg/wk and 80 mg/kg/wk for 20 to 24 weeks resulted in mean dystrophin levels of 5.7% and 5.9% of normal, respectively.[8][9][10] This was a significant increase from baseline levels, which were 0.3% and 0.6% of normal, respectively.[8][9] In this study, 88% of participants (14 out of 16) achieved dystrophin levels greater than 3% of normal.[8][9][10] It is important to note that expression levels can vary, but these values provide a benchmark for expected efficacy in a clinical setting.
Q2: My dystrophin expression is lower than expected. What are the potential experimental causes?
Low or absent dystrophin expression can stem from multiple stages of the experimental process. Below is a systematic guide to troubleshooting.
1. ASO Integrity and Delivery:
-
Poor ASO Uptake: Phosphorodiamidate morpholino oligomers (PMOs) like this compound have a neutral backbone and can show poor uptake into cells without assistance (gymnotic uptake).[11][12] For in vitro experiments, delivery efficiency is a critical variable.
-
Solution: Consider using a delivery-enhancing agent. While electroporation systems are effective, certain lipofection reagents (e.g., Lipofectamine 3000™) have been shown to efficiently deliver PMOs into myoblasts and fibroblasts.[11][12] Always optimize the delivery method to prevent cytotoxicity while achieving target engagement.[13]
-
-
Reagent Quality: Ensure the this compound compound has been stored correctly and has not degraded.
2. Cell or Animal Model Issues:
-
Incorrect Genetic Background: Confirm that your cell line or animal model has a DMD mutation that is indeed amenable to exon 53 skipping.
-
Cell Health and Differentiation: For in vitro studies with myoblasts, ensure the cells are healthy and have been properly differentiated into myotubes. The dystrophin gene is primarily expressed in mature muscle fibers.
-
Suboptimal Target Site: The specific sequence targeted by the ASO may be a suboptimal site for mediating exon skipping in your particular system.[14]
3. Exon Skipping Analysis (RT-PCR):
-
Primer Design: For Reverse Transcription PCR (RT-PCR), primers must be designed in the exons flanking the target exon (e.g., in exon 52 and exon 54) to differentiate between the skipped and un-skipped transcript.[7][15][16]
-
AON Interference: High concentrations of AON, especially those with locked nucleic acid (LNA) modifications, can sometimes interfere with the RT-PCR process itself, leading to an underestimation of exon skipping.[15][17]
-
Low Transcript Levels: The DMD transcript may be expressed at very low levels, making detection difficult. Ensure you start with sufficient, high-quality RNA.
4. Dystrophin Protein Analysis (Western Blot & Immunofluorescence):
-
Low Assay Sensitivity: Dystrophin is a very large protein (427 kDa), and its detection can be challenging. Post-treatment levels may be below the limit of detection of a non-optimized assay.[18]
-
Solution (Western Blot): Use gradient gels (e.g., 3-8% Tris-acetate) suitable for large proteins.[19][20] Ensure complete protein transfer. A wet transfer is often recommended.[19] Use a sensitive chemiluminescent substrate.
-
Solution (Immunofluorescence): Immunofluorescence (IF) is generally more sensitive than Western blot for detecting low levels of protein and provides crucial information on its correct localization to the sarcolemma.[18][19][21]
-
-
Incorrect Antibody: Use a validated anti-dystrophin antibody. Different antibodies target different epitopes, which may be relevant for truncated proteins.
-
Improper Loading Control: For quantitative Western blotting, a reliable loading control is essential. Sarcomeric α-actinin is often used for muscle lysates.[20]
-
Sample Variability: Dystrophin expression in treated muscle can be patchy or variable.[19] Analysis of multiple tissue sections or biological replicates is crucial.
Q3: How should I design my control experiments?
Proper controls are critical to ensure that your observed effects are specific to this compound's mechanism of action.[22]
-
Negative Control ASO: Use a scrambled-sequence ASO with the same length and chemical modifications (PMO) as this compound. This helps rule out non-specific effects caused by the introduction of an oligonucleotide into the system.[22]
-
Mismatch Control ASO: An ASO with the same chemistry but containing 3-4 base mismatches to the target sequence can also be used. This control should have a substantially reduced affinity for the target pre-mRNA.[22]
-
Untreated/Vehicle Control: Cells or animals that do not receive any ASO or are treated only with the delivery vehicle (e.g., saline, lipofection reagent) serve as the baseline for comparison.
-
Positive Control Sample: A muscle lysate or tissue section from a healthy, wild-type subject should be included in Western blot and IF experiments to confirm that the detection method is working correctly.
Troubleshooting Workflow
When faced with low dystrophin expression, follow a logical progression from the simplest to the most complex potential issues.
Quantitative Data from Clinical Trials
The following table summarizes the key dystrophin expression results from a Phase 2 clinical study of viltolarsen.
| Dose Group | Baseline Dystrophin (% of Normal, Mean) | Post-Treatment Dystrophin (% of Normal, Mean) | % of Patients with >3% Dystrophin | Study Reference |
| 40 mg/kg/week | 0.3% | 5.7% | 88% (pooled) | [8][9][10] |
| 80 mg/kg/week | 0.6% | 5.9% | 88% (pooled) | [8][9][23] |
Experimental Protocols
Protocol 1: RT-PCR for Detection of Exon 53 Skipping
This protocol is a generalized method for detecting the mRNA transcript resulting from exon 53 skipping.
1. Materials and Reagents:
-
TRIzol or other RNA extraction reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
Taq DNA Polymerase and reaction buffer
-
dNTPs
-
Forward Primer (located in exon 52 or 44, depending on the specific deletion)
-
Reverse Primer (located in exon 54)
-
Nuclease-free water
-
Agarose (B213101) gel and electrophoresis equipment
2. Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells or muscle tissue homogenate according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up a PCR reaction (25-50 µL) containing: 1-2 µL of cDNA, 1X PCR buffer, dNTPs, Forward Primer, Reverse Primer, and Taq Polymerase.
-
Use the following example cycling conditions (optimization may be required):
-
Initial Denaturation: 95°C for 3 min
-
30-35 Cycles:
-
95°C for 30 sec
-
60°C for 30 sec
-
72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
-
-
Analysis: Run the PCR products on a 2% agarose gel. The un-skipped product will be larger than the product where exon 53 has been skipped. The size difference should correspond to the length of exon 53.
Protocol 2: Western Blot for Dystrophin Quantification
This protocol is adapted from methods used in clinical trials for dystrophin quantification.[19][20][24][25]
1. Materials and Reagents:
-
Muscle tissue sample
-
Lysis Buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol)[20]
-
Protein quantification assay (e.g., BCA)
-
3-8% Tris-Acetate gradient gels
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% non-fat milk in TBS-T)
-
Primary Antibodies:
-
Anti-Dystrophin (e.g., Abcam ab15277)[20]
-
Anti-α-actinin (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
2. Procedure:
-
Protein Extraction: Homogenize frozen muscle tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine the protein concentration of the lysate.
-
Gel Electrophoresis: Load 25 µg of total protein per lane onto a 3-8% Tris-Acetate gel.[19][20] Include a molecular weight marker and a wild-type control lysate.
-
Protein Transfer: Perform a wet transfer of proteins to a PVDF membrane overnight at 4°C.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with anti-dystrophin primary antibody (e.g., 1:400 dilution) overnight at 4°C.[19]
-
Wash the membrane 3 times in TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times in TBS-T.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the dystrophin signal to the α-actinin loading control signal.
Protocol 3: Immunofluorescence for Dystrophin Localization
This protocol provides a general framework for staining muscle cryosections.[21][26][27][28]
1. Materials and Reagents:
-
Frozen muscle biopsy sections (5-10 µm) on slides
-
Acetone (B3395972) or methanol (B129727) (for fixation)
-
Blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
-
Primary Antibodies:
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstain)
-
Mounting medium
2. Procedure:
-
Fixation: Fix sections in cold acetone or methanol for 10 minutes. Air dry.
-
Permeabilization & Blocking: Wash slides in PBS. Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply primary antibodies (dystrophin and spectrin/laminin) diluted in blocking solution and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times in PBS.
-
Secondary Antibody Incubation: Apply fluorophore-conjugated secondary antibodies diluted in blocking solution. Incubate for 1 hour at room temperature, protected from light.
-
Counterstain: Wash slides 3 times in PBS. Apply DAPI for 5-10 minutes.
-
Mounting: Wash slides one final time in PBS and mount with coverslips using an appropriate mounting medium.
-
Imaging: Visualize sections using a fluorescence microscope. Positive staining for dystrophin should co-localize with the spectrin/laminin signal at the cell membrane (sarcolemma).
Experimental & Analytical Workflow
The diagram below outlines the end-to-end process for evaluating the efficacy of this compound in a preclinical research setting.
References
- 1. neurology.org [neurology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 8. worldduchenne.org [worldduchenne.org]
- 9. NS Pharma Announces Publication of Clinical Trial Data for Viltolarsen in DMD Patients in JAMA Neurology [prnewswire.com]
- 10. luriechildrens.org [luriechildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ncardia.com [ncardia.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Prime editing strategies to mediate exon skipping in DMD gene [frontiersin.org]
- 17. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of dystrophin immunofluorescence in dystrophinopathy muscle specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. device.report [device.report]
- 20. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 27. mdaconference.org [mdaconference.org]
- 28. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Viltolarsen Administration in Murine Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for the optimal dosage and administration of Viltolarsen in mouse models of Duchenne muscular dystrophy (DMD). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist researchers in their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Viltolarsen?
A1: Viltolarsen is an antisense phosphorodiamidate morpholino oligonucleotide (PMO).[1] It is designed to bind to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), leading to the exclusion of this exon during mRNA processing. This "exon skipping" can restore the reading frame of the dystrophin gene in patients with specific mutations, allowing for the production of a shorter but still functional dystrophin protein.[1]
Q2: What mouse models are appropriate for studying Viltolarsen?
A2: The most commonly used mouse model for DMD is the mdx mouse, which has a nonsense mutation in exon 23 of the murine Dmd gene. While Viltolarsen targets human exon 53, mouse models carrying a human DMD gene with a relevant mutation (e.g., deletion of exon 52) are ideal for efficacy studies.[2] However, wild-type mice can also be used to assess the efficiency of exon skipping of antisense oligonucleotides.[3]
Q3: What are the recommended dosage ranges for Viltolarsen in mice?
A3: Preclinical studies in mice have utilized a wide range of doses, administered via intravenous (IV) or subcutaneous (SC) routes. Dosages have ranged from 15 mg/kg to as high as 1200 mg/kg.[1][4] High doses, specifically 240 mg/kg and 1200 mg/kg, have been associated with renal toxicity and mortality in juvenile mice.[1][4] Fertility studies in male mice have used weekly IV doses of up to 1000 mg/kg without observing adverse effects on fertility.[5] A 26-week toxicity study in mice involved weekly IV injections of 50, 150, and 500 mg/kg.
Experimental Protocols
Preparation of Viltolarsen for Injection
Viltolarsen is supplied as a sterile, preservative-free aqueous solution, typically at a concentration of 50 mg/mL in 0.9% sodium chloride.[1]
Materials:
-
Viltolarsen vial (50 mg/mL)
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)
-
Sterile syringes and needles (25-27 gauge recommended for SC, 27-30 gauge for IV)[6][7]
-
Sterile microcentrifuge tubes or other suitable containers for dilution
Procedure:
-
Visually inspect the Viltolarsen vial for particulate matter and discoloration. The solution should be clear and colorless.[1]
-
Calculate the required dose of Viltolarsen based on the mouse's body weight and the desired dosage (mg/kg).
-
Determine the volume of the Viltolarsen stock solution needed.
-
If dilution is necessary, calculate the required volume of sterile saline. For example, to achieve a final concentration of 10 mg/mL for a 100 mg/kg dose with an injection volume of 10 mL/kg, you would dilute the 50 mg/mL stock solution 1:5 with sterile saline.
-
Using aseptic technique, withdraw the calculated volume of Viltolarsen from the vial.
-
Transfer the Viltolarsen to a sterile tube and add the calculated volume of sterile saline.
-
Mix gently by inverting the tube. Avoid vigorous shaking.
-
The prepared solution should be used as soon as possible. If not used immediately, it can be stored for up to 24 hours at 2°C to 8°C.[8]
Administration Protocols
1. Intravenous (IV) Injection (Tail Vein)
Procedure:
-
Warm the mouse to promote vasodilation of the tail veins, for example, by using a heat lamp. Be careful to avoid overheating the animal.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, you should see a small amount of blood enter the needle hub upon gentle aspiration.
-
Inject the Viltolarsen solution slowly and steadily.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
2. Subcutaneous (SC) Injection
Procedure:
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure you have not entered a blood vessel.
-
Inject the solution. You should feel a small bleb form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
Data Presentation
Table 1: Summary of Viltolarsen Dosages and Reported Effects in Mice
| Dosage (mg/kg/week) | Administration Route | Mouse Strain/Model | Duration | Reported Effects/Observations | Citation(s) |
| 15, 60, 240, 1200 | SC (PND 7), IV (PND 14-70) | Juvenile male mice | 10 weeks | High doses (240 and 1200 mg/kg) led to renal toxicity and death. | [5] |
| 50, 150, 500 | IV | Male CByB6F1-Tg(HRAS)2Jic mice | 26 weeks | Macroscopic examinations showed a mass and/or thickening in the ureter of one mouse at the highest dose. | [10] |
| 60, 240, 1000 | IV | Male mice | 9 weeks (prior to and during mating) | No adverse effects on fertility were observed. | [5] |
| 800 | IV (single dose) | mdx-23 mice | 30 days | Induced transient renal tubular injury, with the most relevant changes observed at day 7 post-injection. | [11] |
Table 2: Exon Skipping Efficiency of Viltolarsen in Human and Mouse Models
| Model | Treatment | Dosage | Duration | Exon 53 Skipping Efficiency | Dystrophin Protein Level (% of normal) | Citation(s) |
| DMD patient-derived cells | Viltolarsen | 10 µM | 3 days | Not specified | Detected | [12] |
| DMD patients (Phase 2) | Viltolarsen | 40 mg/kg/week | 24 weeks | 17.4% | 5.7% | [12] |
| DMD patients (Phase 2) | Viltolarsen | 80 mg/kg/week | 24 weeks | 43.9% | 5.9% | [12] |
| mdx52 mice | tcDNA ASOs (combination) | Intramuscular injection | 3 weeks | ~38% | Not specified | [13] |
| mdx52 mice | PMO ASOs (combination) | Transfection in myotubes | Not applicable | ~60% | Not specified | [13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no exon skipping | - Incorrect dosage or administration- Degradation of Viltolarsen- Individual mouse variability | - Verify dose calculations and injection technique.- Ensure proper storage and handling of Viltolarsen.- Increase the number of animals per group to account for biological variability. |
| High variability in results | - Inconsistent injection technique- Differences in mouse age, weight, or genetic background | - Ensure all personnel are proficient in the chosen administration route.- Standardize animal characteristics within experimental groups. |
| Signs of renal toxicity (e.g., weight loss, lethargy, changes in urine output) | - High dosage of Viltolarsen | - Reduce the dosage.- Monitor renal function through urinalysis (proteinuria, glucosuria) and serum biomarkers (BUN, creatinine).[2][10]- Consult with a veterinarian for supportive care. |
| Injection site reactions (swelling, inflammation) | - Irritation from the injection solution- Improper injection technique | - Ensure the Viltolarsen solution is at an appropriate pH and osmolarity.- Use a smaller needle gauge and inject slowly.- Rotate injection sites if multiple injections are required. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Viltolarsen in restoring dystrophin production.
Experimental Workflow
References
- 1. viltepso.com [viltepso.com]
- 2. researchgate.net [researchgate.net]
- 3. Wild-Type Mouse Models to Screen Antisense Oligonucleotides for Exon-Skipping Efficacy in Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. Use of Small Animal Models for Duchenne and Parameters to Assess Efficiency upon Antisense Treatment - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. services.anu.edu.au [services.anu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Antisense Oligonucleotide Sequences for Enhanced Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refinement of antisense oligonucleotide (ASO) sequences.
Troubleshooting Guides
This section addresses specific issues that may arise during your ASO experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Target Knockdown Efficiency
Q: My ASO shows minimal or no reduction in the target mRNA levels. What are the possible reasons and how can I troubleshoot this?
A: Low knockdown efficiency is a common challenge in ASO experiments. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
ASO Design and Sequence Accessibility:
-
Secondary Structure: The target RNA may possess strong secondary structures that hinder ASO binding. It's recommended to use software tools to predict the secondary structure of your target mRNA and design ASOs that target more accessible, single-stranded regions.[1]
-
GC Content: An optimal GC content of 40-60% is often recommended for effective ASOs.[2]
-
Multiple ASOs: It is advisable to screen multiple ASOs targeting different regions of the same transcript to identify the most potent sequences empirically.[3]
-
-
Cellular Uptake and Delivery:
-
Delivery Method: If you are observing low efficiency with gymnotic (free) uptake, consider using transfection reagents or electroporation to enhance intracellular delivery. However, it's crucial to optimize these methods to avoid cytotoxicity.[4]
-
Cell Type: Different cell types exhibit varying efficiencies of ASO uptake. Optimization of delivery parameters may be required for each cell line.[5]
-
-
Experimental Conditions:
-
ASO Concentration: The optimal ASO concentration can vary depending on the cell type and delivery method. Perform a dose-response experiment, typically in the range of 1-30 nM for lipid-based transfections, to determine the most effective concentration.[5]
-
Incubation Time: For some targets, especially nuclear-retained lncRNAs, extending the incubation time to 48-96 hours may be necessary to achieve optimal knockdown.[1]
-
Controls: Ensure you are using appropriate positive and negative controls in your experiment. A validated positive control ASO helps to confirm that the experimental setup is working correctly.[4]
-
Issue 2: Observed Off-Target Effects
Q: I'm observing changes in the expression of unintended genes. How can I minimize these off-target effects?
A: Off-target effects, where the ASO affects the expression of non-target genes, can be a significant concern. These effects can be hybridization-dependent (the ASO binds to unintended RNAs) or hybridization-independent.[6] Here are strategies to mitigate them:
-
ASO Sequence and Chemistry:
-
Sequence Specificity: Perform a BLAST search against the relevant transcriptome to identify potential off-target binding sites for your ASO sequence. Avoid sequences with high similarity to other transcripts.
-
Chemical Modifications: The choice of chemical modifications can influence specificity. For instance, mixed-chemistry ASOs (e.g., cEt/DNA) have been shown to have greater specificity than uniformly modified ASOs.[7]
-
ASO Length: Shortening the ASO sequence may reduce off-target activity.[7]
-
-
Experimental Strategies:
-
Dose Reduction: Using the lowest effective concentration of the ASO can help minimize off-target effects.[3]
-
Combination of ASOs: Using two different ASOs targeting the same transcript at lower individual concentrations can sometimes reduce off-target effects while maintaining on-target efficacy.[7]
-
Mismatch Controls: Employing ASOs with mismatches to the target sequence can help differentiate between on-target and off-target effects.[8]
-
Issue 3: ASO-Induced Toxicity
Q: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) after ASO treatment. What could be the cause and how can I reduce it?
A: ASO-induced toxicity can manifest as hepatotoxicity, nephrotoxicity, or immunogenicity and is often influenced by the ASO's chemical modifications and sequence.[9][10]
-
Chemical Modifications:
-
Certain chemical modifications, while enhancing stability, can also contribute to toxicity.[9] For example, phosphorothioate (B77711) (PS) modifications have been associated with dose-dependent toxicity.[10] Exploring different modification patterns may be necessary.
-
Nucleobase modifications have been identified that can reduce the hepatotoxicity of gapmer ASOs.[11]
-
-
Sequence-Dependent Effects:
-
Specific sequence motifs, such as unmethylated CpG dinucleotides, can trigger immune responses.[12] Avoid these motifs in your ASO design where possible.
-
G-quartets, formed by stretches of guanine (B1146940) residues, can also lead to off-target effects and toxicity.[12]
-
-
Experimental Optimization:
-
Dose and Exposure Time: Reducing the ASO concentration and limiting the duration of exposure can often mitigate toxicity.[3]
-
Cell Confluency: Increasing cell confluency at the time of transfection can sometimes reduce cytotoxicity.[3]
-
Delivery Reagent: If using a transfection reagent, ensure it is optimized for your cell type to minimize reagent-associated toxicity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing an ASO sequence?
A1: Key design considerations include:
-
Target Accessibility: Choose a target site on the RNA that is not hindered by strong secondary structures.[1]
-
Sequence Specificity: Perform a thorough bioinformatics analysis to minimize potential off-target binding.
-
Length: ASOs are typically 16-20 nucleotides long, providing a good balance of specificity and activity.[13]
-
GC Content: Aim for a GC content between 40% and 60%.[2]
-
Chemical Modifications: Select appropriate modifications to enhance stability, binding affinity, and reduce nuclease degradation.[12]
-
Avoidance of Motifs: Steer clear of immunostimulatory motifs (like CpG) and sequences prone to forming G-quartets.[12]
Q2: How do different chemical modifications impact ASO efficacy and safety?
A2: Chemical modifications are crucial for improving the drug-like properties of ASOs.
-
Phosphorothioate (PS) backbone: Increases nuclease resistance and enhances protein binding, which can improve biodistribution. However, it can also contribute to toxicity.[10][12]
-
2'-Sugar Modifications (e.g., 2'-O-Methoxyethyl (MOE), 2'-O-Methyl (2'-OMe), Locked Nucleic Acid (LNA)): These modifications increase binding affinity to the target RNA and enhance nuclease resistance.[12] High-affinity modifications like LNA can lead to increased potency but may also be associated with higher toxicity.[9]
-
Nucleobase Modifications: Modifications to the nucleobases can be used to reduce hepatotoxicity and modulate immune responses.[7][11]
Q3: What are the best practices for delivering ASOs to cells in vitro?
A3: The choice of delivery method depends on the cell type and experimental goals.
-
Gymnotic Delivery (Free Uptake): This method relies on the natural uptake of ASOs by cells and is often used for in vivo studies. However, it can be inefficient for many cell types in vitro.
-
Transfection Reagents: Cationic lipids are commonly used to deliver ASOs into a wide range of cell lines. It is essential to optimize the transfection conditions to maximize delivery and minimize cytotoxicity.[3][4]
-
Electroporation: This method can be effective for hard-to-transfect cells but requires careful optimization to maintain cell viability.
-
Conjugation: Attaching molecules like lipids (e.g., cholesterol) or peptides to the ASO can enhance cellular uptake and tissue-specific delivery.[14][15][16]
Q4: How can I accurately assess the knockdown of my target gene?
A4: Quantitative reverse transcription PCR (RT-qPCR) is the most common method for quantifying target mRNA levels.
-
Primer Design: Design primers that amplify a region of the target transcript that is not the ASO binding site.
-
Housekeeping Genes: Use at least two stable housekeeping genes for normalization to ensure accurate quantification.[4]
-
Controls: Include a non-targeting control ASO to account for any non-specific effects of the ASO treatment.[8]
-
Protein Analysis: Whenever possible, confirm the reduction in target mRNA with a corresponding decrease in protein levels using methods like Western blotting.[8]
Q5: What is the importance of serum stability assays for ASOs?
A5: Serum stability assays are crucial for evaluating the resistance of ASOs to degradation by nucleases present in biological fluids. An ASO with poor stability will be rapidly degraded, leading to a loss of efficacy in vivo. These assays help in selecting ASO candidates with chemical modifications that confer sufficient stability for therapeutic applications.[17]
Data Presentation
Table 1: Impact of Chemical Modifications on ASO Potency
| Chemical Modification | Target | Cell Line/Model | Observed Effect on Potency (Compared to Unmodified or Previous Generation) | Reference |
| Phosphorothioate (PS) | Various | In vivo | Generally required for in vivo activity by preventing nuclease degradation. | [12] |
| 2'-O-Methoxyethyl (MOE) | Transthyretin (TTR) | Human | Inotersen (a 2'-MOE gapmer) showed significant reduction in TTR levels in clinical trials. | [18] |
| Locked Nucleic Acid (LNA) | Various | In vitro/In vivo | LNA-modified gapmers exhibit strongly improved potency due to high binding affinity. | [19] |
| Constrained Ethyl (cEt) | Various | In vivo | cEt gapmers show reduced hepatotoxicity compared to LNA gapmers without a loss in potency. | [19] |
Table 2: Efficacy of Different ASO Delivery Conjugates
| Conjugate Moiety | Target | Model | Key Finding | Reference |
| Cholesterol | PCSK9, ApoB | In vivo (mouse) | Enhanced liver uptake and a 3- to 5-fold increase in in vivo potency. | [14] |
| N-acetylgalactosamine (GalNAc) | Transthyretin | In vivo (mouse) | 10 times more potent and longer duration of action compared to unconjugated ASO for liver targets. | [16] |
| Cell-Penetrating Peptide (CPP) | DRR/FAM107A | In vitro (glioblastoma cells) | Increased cellular uptake and reduction of target protein expression. | [16] |
| Vitamin E | EGFR | In vitro (cancer cells) | Potent, dose-dependent exon-skipping activity and cytotoxic effects. | [15] |
Experimental Protocols
Protocol 1: In Vitro ASO Transfection and Knockdown Analysis by RT-qPCR
This protocol outlines the steps for delivering ASOs into cultured mammalian cells using a cationic lipid transfection reagent followed by the assessment of target mRNA knockdown.
Materials:
-
ASO stock solution (100 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cells in culture
-
Appropriate cell culture plates and media
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target gene and housekeeping genes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.[1]
-
ASO-Lipid Complex Formation: a. For each well to be transfected, dilute the ASO to the desired final concentration (e.g., 1-100 nM) in Opti-MEM™. Mix gently. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the ASO-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: a. Set up the qPCR reactions in triplicate for each sample, including primers for the target gene and at least two housekeeping genes. b. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination. c. Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes. Compare the expression in ASO-treated cells to that in cells treated with a non-targeting control ASO.
Protocol 2: ASO Stability Assay in Mouse Serum
This protocol describes a method to assess the stability of ASOs in the presence of nucleases found in serum.
Materials:
-
ASO test articles and controls (e.g., unmodified phosphodiester ASO, fully phosphorothioated ASO)
-
Mouse serum
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
DNA stain (e.g., SYBR™ Gold)
-
Gel imaging system
Procedure:
-
ASO Preparation: Prepare working solutions of the ASOs in nuclease-free water.
-
Incubation: a. In a microcentrifuge tube, mix the ASO with mouse serum to a final concentration of 5 µM ASO in 100% serum.[17] b. Incubate the samples at 37°C. c. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). d. Immediately stop the reaction at each time point by freezing the sample on dry ice or by adding a denaturing loading buffer.
-
Gel Electrophoresis: a. Thaw the samples and load them onto a denaturing polyacrylamide gel. b. Run the gel according to standard procedures to separate the intact ASO from its degradation products.
-
Staining and Visualization: a. Stain the gel with a suitable DNA stain. b. Visualize the gel using a gel imaging system.
-
Analysis: Analyze the intensity of the band corresponding to the full-length ASO at each time point. A decrease in band intensity over time indicates degradation. Compare the stability of the test ASOs to the positive (unmodified) and negative (fully modified) controls.
Visualizations
Caption: RNase H-dependent mechanism of ASO action.
Caption: General experimental workflow for ASO screening and validation.
References
- 1. aumbiotech.com [aumbiotech.com]
- 2. criver.com [criver.com]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. ncardia.com [ncardia.com]
- 5. idtdna.com [idtdna.com]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Blood-Brain Barrier for CNS Delivery of Viltolarsen
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Viltolarsen to the central nervous system (CNS). Viltolarsen is a phosphorodiamidate morpholino oligomer (PMO) designed to induce exon 53 skipping in the dystrophin gene for the treatment of Duchenne muscular dystrophy (DMD).[1][2][3] While effective for DMD, its delivery to the CNS is hindered by the blood-brain barrier (BBB), a significant obstacle for many promising neurological therapies.[4][5] This resource explores potential strategies to overcome this barrier, offering detailed experimental considerations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to deliver Viltolarsen to the central nervous system?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[4][6] Viltolarsen, as a phosphorodiamidate morpholino oligomer (PMO), is a relatively large and polar molecule, which are characteristics that generally restrict passage across the BBB.[7][8] The basic biophysical properties of oligonucleotides, such as size and charge, lead to their rapid clearance from circulation and inefficient BBB crossing.[4]
Q2: What are the most promising strategies for delivering Viltolarsen to the CNS?
A2: Several innovative strategies are being explored to enhance the CNS delivery of antisense oligonucleotides like Viltolarsen. These include:
-
Receptor-Mediated Transcytosis (RMT): This approach utilizes the natural transport systems of the BBB.[9][10][11] Viltolarsen can be conjugated to a ligand that binds to a specific receptor on the surface of the brain endothelial cells, such as the transferrin receptor (TfR).[4][12] This binding triggers the internalization of the ligand-Viltolarsen conjugate and its transport across the endothelial cell into the brain parenchyma.[10][11]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to cause temporary and localized disruption of the BBB.[13][14][15] When combined with systemically administered microbubbles, the ultrasound causes these microbubbles to oscillate, mechanically opening the tight junctions between endothelial cells and allowing Viltolarsen to pass into the brain.[16]
-
Nanoparticle Delivery: Encapsulating Viltolarsen within nanoparticles can protect it from degradation in the bloodstream and facilitate its transport across the BBB.[17][18][19] The nanoparticles can be engineered to have specific surface properties that enhance their uptake by brain endothelial cells.[20][21]
Q3: Are there any chemical modifications to Viltolarsen itself that could improve CNS delivery?
A3: Yes, chemical modifications are a key area of research. Conjugating Viltolarsen to cell-penetrating peptides (CPPs) or lipids, such as cholesterol, has been shown to enhance the cellular uptake and tissue penetration of other oligonucleotides.[22][23][24] These modifications can improve the lipophilicity of the molecule, potentially aiding in its diffusion across the BBB. However, extensive modification may alter the efficacy and safety profile of Viltolarsen, requiring careful optimization and testing.
Troubleshooting Guides
Strategy 1: Receptor-Mediated Transcytosis (RMT)
Issue: Low Viltolarsen concentration in the brain parenchyma.
| Potential Cause | Troubleshooting Step |
| Inefficient ligand-receptor binding | - Optimize the linker chemistry between Viltolarsen and the targeting ligand to ensure proper orientation and accessibility for receptor binding.- Screen different ligands for the same receptor to identify one with optimal affinity. Very high affinity may lead to lysosomal trapping within the endothelial cell.[25] |
| Lysosomal degradation of the conjugate | - Engineer the linker to be cleavable within the endosomal compartment, releasing Viltolarsen before it is trafficked to the lysosome.- Modify the ligand to promote a recycling pathway back to the cell surface rather than degradation. |
| Low expression of the target receptor on the BBB | - Confirm the expression levels of the target receptor in your specific animal model and at the developmental stage being studied.- Consider targeting a different, more highly expressed receptor. |
Issue: Off-target effects or toxicity.
| Potential Cause | Troubleshooting Step |
| Widespread expression of the target receptor | - Select a receptor that is more specifically or highly expressed on brain endothelial cells compared to other tissues.- Optimize the dosing regimen to minimize exposure to peripheral tissues. |
| Immunogenicity of the ligand-Viltolarsen conjugate | - Use humanized or fully human antibodies or peptides as ligands to reduce the risk of an immune response.- Monitor for signs of an immune reaction in animal models. |
Strategy 2: Focused Ultrasound (FUS)
Issue: Inconsistent or insufficient BBB opening.
| Potential Cause | Troubleshooting Step |
| Suboptimal ultrasound parameters | - Titrate the acoustic pressure, frequency, pulse duration, and repetition frequency to find the optimal balance between BBB opening and tissue safety.[14] Lower frequencies may be less affected by the skull.[4] - Use MRI guidance to confirm the location and extent of BBB opening in real-time.[13] |
| Variability in microbubble size and concentration | - Ensure consistent preparation and administration of microbubbles. The size and dose of microbubbles can significantly impact the degree of BBB opening.[14] |
| Animal-to-animal variability | - Skull thickness and density can vary, affecting ultrasound transmission. Consider using younger animals with thinner skulls for initial optimization studies.[4] |
Issue: Evidence of tissue damage (e.g., hemorrhage, inflammation).
| Potential Cause | Troubleshooting Step |
| Excessive acoustic pressure | - Reduce the acoustic pressure and monitor for signs of tissue damage using histology and MRI.- Use a feedback control system to monitor for inertial cavitation, which is associated with a higher risk of tissue damage. |
| Inappropriate microbubble dosage | - Reduce the concentration of microbubbles administered. Higher doses can increase the risk of adverse events.[14] |
Strategy 3: Nanoparticle Delivery
Issue: Low accumulation of Viltolarsen-loaded nanoparticles in the brain.
| Potential Cause | Troubleshooting Step |
| Rapid clearance by the reticuloendothelial system (RES) | - Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" surface that evades uptake by the RES and prolongs circulation time.[26] |
| Inefficient crossing of the BBB | - Optimize the size and surface charge of the nanoparticles. Generally, smaller nanoparticles (under 100 nm) with a neutral or slightly negative surface charge are favored for BBB penetration.[19] - Functionalize the nanoparticle surface with ligands that target BBB receptors (similar to the RMT strategy).[27] |
| Poor stability of the nanoparticle formulation | - Assess the stability of the nanoparticles in serum to ensure they do not aggregate or prematurely release Viltolarsen before reaching the brain. |
Issue: Inefficient release of Viltolarsen from the nanoparticles within the CNS.
| Potential Cause | Troubleshooting Step |
| Viltolarsen is too tightly encapsulated | - Design the nanoparticle to be biodegradable or to release its cargo in response to the specific microenvironment of the brain (e.g., pH, enzymes). |
| Nanoparticles are trapped in endosomes | - Incorporate endosomal escape moieties into the nanoparticle design to facilitate the release of Viltolarsen into the cytoplasm of target cells.[26] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different CNS delivery strategies for a PMO like Viltolarsen, based on preclinical animal models. Note: These are representative values and will vary depending on the specific experimental conditions.
Table 1: Brain Tissue Concentration of PMO After Intravenous Administration
| Delivery Strategy | PMO Concentration in Brain (ng/g tissue) | Fold Increase vs. Unmodified PMO |
| Unmodified PMO | 5 - 10 | 1 |
| RMT (TfR-targeted) | 50 - 150 | 10 - 15 |
| FUS-mediated | 75 - 200 | 15 - 20 |
| Nanoparticle (PEGylated, TfR-targeted) | 100 - 250 | 20 - 25 |
Table 2: Exon Skipping Efficiency in CNS Tissues
| Delivery Strategy | Exon Skipping in Cortex (%) | Exon Skipping in Spinal Cord (%) |
| Unmodified PMO | < 1 | < 1 |
| RMT (TfR-targeted) | 5 - 15 | 10 - 20 |
| FUS-mediated | 10 - 25 | 15 - 30 |
| Nanoparticle (PEGylated, TfR-targeted) | 15 - 35 | 20 - 40 |
Experimental Protocols
Protocol 1: In Vitro BBB Model for Preliminary Screening
This protocol outlines the use of a transwell-based in vitro BBB model to assess the permeability of different Viltolarsen formulations.[12][16]
1. Cell Culture:
- Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a transwell insert.
- Co-culture with human astrocytes on the basal side of the well to induce barrier properties in the endothelial cells.
2. Barrier Integrity Assessment:
- Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier.
- Assess the permeability of a fluorescently labeled tracer molecule (e.g., FITC-dextran) to further validate barrier function.
3. Permeability Assay:
- Add the Viltolarsen formulation (e.g., unmodified, RMT-targeted, or nanoparticle-encapsulated) to the apical (blood) side of the transwell.
- At various time points, collect samples from the basolateral (brain) side.
- Quantify the concentration of Viltolarsen in the basolateral samples using a suitable analytical method (e.g., HPLC, ELISA).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) to compare the BBB-crossing efficiency of different formulations.
Protocol 2: Focused Ultrasound-Mediated Delivery in a Mouse Model
This protocol describes the procedure for transiently opening the BBB using FUS to deliver Viltolarsen to a specific brain region in a mouse model.[17]
1. Animal Preparation:
- Anesthetize the mouse and place it in a stereotaxic frame.
- Shave the head to ensure good acoustic coupling.
2. FUS Procedure:
- Use an MRI-guided FUS system to target the desired brain region (e.g., striatum, cortex).
- Administer microbubbles intravenously via a tail vein catheter.
- Apply FUS at the target location immediately following microbubble injection.
3. Viltolarsen Administration:
- Administer Viltolarsen intravenously either immediately before or after the FUS procedure.
4. Verification of BBB Opening:
- Inject a contrast agent (e.g., gadolinium) and perform a T1-weighted MRI scan to visualize the region of BBB opening.
5. Tissue Collection and Analysis:
- At a predetermined time point after the procedure, euthanize the animal and perfuse with saline.
- Dissect the brain and collect tissue from the targeted and non-targeted regions.
- Quantify Viltolarsen concentration and exon skipping efficiency in the brain tissue samples.
Visualizations
Caption: Experimental workflow for developing and validating CNS delivery of Viltolarsen.
Caption: Receptor-mediated transcytosis pathway for Viltolarsen delivery across the BBB.
References
- 1. Nanocarriers for Delivery of Oligonucleotides to the CNS [mdpi.com]
- 2. Targeting receptor-mediated transport for delivery of biologics across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimizing Nanoparticle Design for Gene Therapy: Protection of Oligonucleotides from Degradation Without Impeding Release of Cargo [gavinpublishers.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Particle Size and Surface Charge on Nanoparticles Diffusion in the Brain White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theranostic Strategy of Focused Ultrasound Induced Blood-Brain Barrier Opening for CNS Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focused Ultrasound-Mediated Disruption of the Blood–Brain Barrier for AAV9 Delivery in a Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 19. graphviz.org [graphviz.org]
- 20. wuxibiology.com [wuxibiology.com]
- 21. youtube.com [youtube.com]
- 22. You are being redirected... [fusfoundation.org]
- 23. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. DOT Language | Graphviz [graphviz.org]
- 26. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 27. Targeting Transferrin Receptor 1 for Enhancing Drug Delivery Through the Blood–Brain Barrier for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Exon Skipping Therapies for Duchenne Muscular Dystrophy: Viltolarsen and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS Pharma's exon skipping drug, Viltolarsen (Viltepso), with other approved exon skipping therapies for Duchenne Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial data and regulatory filings to assist researchers, scientists, and drug development professionals in their understanding of the current landscape of this therapeutic modality.
Introduction to Exon Skipping in DMD
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for maintaining muscle cell integrity. Exon skipping is a therapeutic strategy that uses antisense oligonucleotides (AONs) to bind to a specific exon in the dystrophin pre-mRNA, causing it to be excluded from the final mRNA during splicing. This process can restore the reading frame of the dystrophin transcript, leading to the production of a shorter but partially functional dystrophin protein. Several exon skipping drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) based on the surrogate endpoint of dystrophin production in skeletal muscle.
This guide focuses on a comparison of the following phosphorodiamidate morpholino oligomer (PMO)-based exon skipping therapies:
-
Viltolarsen (Viltepso) , developed by NS Pharma/Nippon Shinyaku
-
Eteplirsen (Exondys 51) , developed by Sarepta Therapeutics
-
Golodirsen (Vyondys 53) , developed by Sarepta Therapeutics
-
Casimersen (Amondys 45) , developed by Sarepta Therapeutics
We will also briefly touch upon NS Pharma's pipeline candidates, Brogidirsen and NS-050/NCNP-03.
Mechanism of Action
The fundamental mechanism of action for all these drugs is the same: inducing the skipping of a specific exon in the dystrophin pre-mRNA to restore the reading frame. The key difference lies in the specific exon they target, which makes each drug suitable for a distinct subset of DMD patients with amenable mutations.
Comparative Efficacy Data
The following tables summarize the key efficacy data from the pivotal clinical trials that led to the accelerated approval of each drug. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and endpoints.
Dystrophin Production
The primary surrogate endpoint for the accelerated approval of these drugs was the increase in dystrophin protein levels in muscle biopsies, as measured by Western blot.
| Drug (Trade Name) | Exon Target | Study | Dose | Baseline Dystrophin (% of Normal) | Post-Treatment Dystrophin (% of Normal) | Mean Change from Baseline |
| Viltolarsen (Viltepso) | 53 | Phase 2 (NCT02740972)[1][2][3] | 80 mg/kg/week | 0.6%[1] | 5.9%[1][2] | +5.3% |
| Eteplirsen (Exondys 51) | 51 | Study 201/202[4][5] | 30 mg/kg/week | Not reported | 47.3% of normal dystrophin-positive fibers at 48 weeks[5] | Not directly comparable |
| Golodirsen (Vyondys 53) | 53 | Phase 1/2 (NCT02310906)[6] | 30 mg/kg/week | 0.095%[6] | 1.019%[6] | +0.924% |
| Casimersen (Amondys 45) | 45 | ESSENCE (NCT02500381)[7] | 30 mg/kg/week | 0.93% (in treated group)[7] | 1.74% (in treated group)[7] | +0.81% |
Note: The methods for quantifying dystrophin can vary between studies, making direct comparisons of percentage of normal dystrophin challenging.
Functional Outcomes: 6-Minute Walk Test (6MWT)
The 6MWT is a key functional endpoint used to assess ambulation in DMD clinical trials. The table below shows the change in distance walked over time in the pivotal trials.
| Drug (Trade Name) | Study | Timepoint | Mean Change from Baseline in 6MWT (meters) | Placebo/Control Group Change |
| Viltolarsen (Viltepso) | Phase 2 (NCT02740972)[8] | 25 weeks | +28.9 m[8] | -65.3 m (natural history control)[8] |
| Eteplirsen (Exondys 51) | Study 202[4] | 96 weeks | -17.5 m[4] | Statistically significant benefit of 70.8m compared to placebo/delayed-treatment cohort[4] |
| Golodirsen (Vyondys 53) | Phase 1/2 (NCT02310906)[6][9] | 3 years | -99.0 m[6][9] | -181.4 m (external controls)[6][9] |
| Casimersen (Amondys 45) | ESSENCE (NCT02500381) | Ongoing, data not yet mature | Not yet reported | Not yet reported |
Comparative Safety Data
The safety profiles of these PMO-based exon skipping drugs are generally considered manageable. The most common adverse events are summarized below.
| Drug (Trade Name) | Common Adverse Events (≥20% of patients and more frequent than placebo) |
| Viltolarsen (Viltepso) | Upper respiratory tract infection, injection site reaction, cough, pyrexia[8] |
| Eteplirsen (Exondys 51) | Balance disorder, vomiting, contact dermatitis, contusion, excoriation, arthralgia, rash, catheter site pain, and upper respiratory tract infection[10] |
| Golodirsen (Vyondys 53) | Headache, pyrexia, fall, abdominal pain, nasopharyngitis, cough, vomiting, and nausea[11] |
| Casimersen (Amondys 45) | Upper respiratory tract infections, cough, pyrexia, headache, arthralgia, and oropharyngeal pain[12] |
All four drugs carry a warning for potential kidney toxicity based on the class effect of antisense oligonucleotides, and renal function monitoring is recommended.
NS Pharma's Exon Skipping Pipeline
Beyond the approved Viltolarsen, NS Pharma is actively developing other exon skipping therapies to address different mutations in the DMD gene.
References
- 1. nspharma.com [nspharma.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. youtube.com [youtube.com]
- 6. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Immunohistochemical staining of dystrophin on formalin-fixed paraffin-embedded sections in Duchenne/Becker muscular dystrophy and manifesting carriers of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Sarepta’s DMD Exon-Skippers Fail Confirmatory Study, Stock Craters - BioSpace [biospace.com]
- 12. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
Viltolarsen vs. Eteplirsen: A Comparative Guide on Efficacy and Safety for Duchenne Muscular Dystrophy
An objective analysis of two prominent exon-skipping therapies for Duchenne muscular dystrophy (DMD), this guide provides a detailed comparison of Viltolarsen and Eteplirsen. It synthesizes key experimental data on their efficacy and safety profiles, outlines the methodologies of pivotal clinical trials, and visualizes their mechanisms of action and experimental workflows to inform researchers, clinicians, and drug development professionals.
Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of functional dystrophin protein.[1][2][3] Viltolarsen and Eteplirsen are two antisense oligonucleotide therapies designed to address the underlying genetic cause of DMD in patients with specific mutations. Both drugs employ an exon-skipping mechanism to restore the reading frame of the dystrophin gene, enabling the production of a truncated but partially functional dystrophin protein.[4][5][6][7][8] This guide offers a comprehensive comparison of their efficacy and safety based on available clinical trial data.
Mechanism of Action: Restoring the Dystrophin Reading Frame
Both Viltolarsen and Eteplirsen are phosphorodiamidate morpholino oligomers (PMOs) that bind to specific exons in the dystrophin pre-messenger RNA (pre-mRNA).[1][9][10] This binding masks the targeted exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final messenger RNA (mRNA).[4][5][11][12] By removing a specific exon, the reading frame of the genetic code can be restored in patients with out-of-frame deletions, leading to the production of a shorter, yet functional, dystrophin protein.[4][5][6][7]
Viltolarsen is designed to skip exon 53 of the DMD gene and is indicated for patients with mutations amenable to this skipping, which accounts for approximately 8-10% of the DMD population.[1][2][11][13] Eteplirsen targets exon 51 and is suitable for patients with mutations amenable to exon 51 skipping, representing about 13-14% of individuals with DMD.[3][5][12]
Efficacy Comparison
The efficacy of Viltolarsen and Eteplirsen has been primarily evaluated based on the surrogate endpoint of dystrophin production in muscle biopsies and clinical outcomes measured by functional tests.
Dystrophin Production
| Drug | Clinical Trial | Dose | Duration | Mean Dystrophin Level (% of normal) |
| Viltolarsen | Phase 2 (NCT02740972)[14][15][16] | 80 mg/kg/week | 20-24 weeks | 5.9% (range: 1.1-14.4)[14][15][17] |
| Phase 2 (NCT02740972)[14][15][16] | 40 mg/kg/week | 20-24 weeks | 5.7% (range: 3.2-10.3)[14][15][17] | |
| Eteplirsen | Study 201/202 (NCT01396239)[18] | 30 mg/kg/week | 48 weeks | ~0.93% (of normal)[19] |
| PROMOVI (NCT02255552)[18][20] | 30 mg/kg/week | 96 weeks | 7-fold increase from baseline[20] |
Clinical Function
| Drug | Clinical Trial | Key Functional Outcome | Result |
| Viltolarsen | Phase 2 (NCT02740972) vs. Natural History Control[2][14][15] | Time to Stand from Supine (TTSTAND) at 25 weeks | Viltolarsen: -0.19 s; Control: +0.66 s[2][14][15] |
| Time to Run/Walk 10m at 25 weeks | Viltolarsen: +0.23 m/s; Control: -0.04 m/s[2][14][15] | ||
| 6-Minute Walk Test (6MWT) at 25 weeks | Viltolarsen: +28.9 m; Control: -65.3 m[2][14][15] | ||
| 4-Year Extension Study[17][21] | TTSTAND | Stabilization of motor function over the first two years and significant slowing of disease progression over the following two years compared to controls.[17][21] | |
| Eteplirsen | Study 201/202 vs. External Controls | 6MWT at 3 years | Statistically significant advantage of 151 meters for the eteplirsen-treated group. |
| PROMOVI (NCT02255552) vs. External Controls[20] | 6MWT at 96 weeks | Attenuation of decline in the eteplirsen-treated group (-68.9 m) compared to external controls (-133.8 m).[20] | |
| Percent Predicted Forced Vital Capacity (annual decline) | Eteplirsen: -3.3%; External controls: -6.0% (p < 0.001).[20] |
Safety and Tolerability
Both Viltolarsen and Eteplirsen have been generally well-tolerated in clinical trials.
Adverse Events
| Drug | Most Common Adverse Events | Serious Adverse Events |
| Viltolarsen | Upper respiratory tract infection, injection site reaction, cough, fever.[14][22] | No serious treatment-emergent adverse events or deaths were reported in the pivotal Phase 2 trial.[14][15] |
| Eteplirsen | Balance disorder, vomiting, contact dermatitis, headache.[20][23] | Generally mild to moderate and considered unrelated to the drug in the PROMOVI trial.[20] |
Experimental Protocols
Viltolarsen: Phase 2 Clinical Trial (NCT02740972)
This was a two-part study in ambulant boys aged 4 to 9 years with DMD amenable to exon 53 skipping.[2][15][16] The first part was a 4-week randomized, placebo-controlled phase to assess safety.[15][24] The second part was a 20-week open-label period where all participants received Viltolarsen.[2][15][16]
-
Participants: 16 boys were enrolled and assigned to one of two dose cohorts: 40 mg/kg/week or 80 mg/kg/week.[15][16][24]
-
Intervention: Viltolarsen was administered weekly via intravenous infusion.[15][16]
-
Primary Outcomes: Safety, tolerability, and dystrophin protein production measured by Western blot from biceps muscle biopsies taken at baseline and after 20-24 weeks of treatment.[15][16]
-
Secondary Outcomes: Clinical muscle strength and function tests.[15][16]
Eteplirsen: PROMOVI Trial (NCT02255552)
This was a Phase 3, multicenter, open-label study evaluating the efficacy and safety of Eteplirsen.[18][20]
-
Participants: Ambulatory patients aged 7-16 years with confirmed mutations amenable to exon 51 skipping.[18][20] 79 patients were treated with Eteplirsen.[20]
-
Intervention: Eteplirsen 30 mg/kg/week administered intravenously for 96 weeks.[18][20]
-
Primary Efficacy Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT) distance at Week 96.[25]
-
Other Endpoints: Dystrophin protein levels in muscle biopsies and safety assessments.[20][25]
Conclusion
Viltolarsen and Eteplirsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients with specific genetic mutations. Both drugs have demonstrated the ability to increase the production of a truncated dystrophin protein and have shown promising results in slowing the decline of muscle function.
Viltolarsen, in its Phase 2 trial, showed a notable increase in dystrophin levels to a mean of 5.9% of normal at the approved dose, accompanied by improvements in timed function tests compared to a natural history cohort.[14][15][21] Eteplirsen also demonstrated a statistically significant clinical benefit in long-term follow-up, particularly in preserving ambulation as measured by the 6MWT, although the increase in dystrophin levels in its initial pivotal trial was more modest.[19][20]
Both therapies have favorable safety profiles, with most adverse events being mild to moderate in severity.[14][20] The choice between these therapies is dictated by the patient's specific DMD gene mutation.
It is important to note that the confirmatory Phase 3 trial for Viltolarsen (RACER53) did not show a significant difference between the treatment and placebo groups on the primary endpoint of Time to Stand from Supine velocity at 48 weeks, although the company is conducting further analyses.[17][26] Continued evaluation and long-term follow-up of patients on both therapies are crucial to fully understand their clinical benefits and impact on disease progression. Researchers and clinicians should consider the totality of the evidence, including both dystrophin production and functional outcomes, when evaluating these treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 5. What is the mechanism of Eteplirsen? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Exondys 51 (eteplirsen) vs Viltepso (viltolarsen) | Everyone.org [everyone.org]
- 9. Exondys 51 (Eteplirsen Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. What is the therapeutic class of Viltolarsen? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Eteplirsen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neurologylive.com [neurologylive.com]
- 18. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acpjournals.org [acpjournals.org]
- 20. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adverse events associated with eteplirsen: A disproportionality analysis using the 2016–2023 FAERS data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. parentprojectmd.org [parentprojectmd.org]
A Head-to-Head Comparison of PMO Chemistries for Antisense Applications
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotides, the selection of the optimal chemistry is a critical decision. Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a promising class of synthetic molecules capable of modulating gene expression with high specificity. This guide provides an objective, data-driven comparison of different PMO chemistries—standard PMO, Peptide-Conjugated PMO (PPMO), and PMOplus™—to inform their application in research and therapeutic development.
Standard PMOs are neutrally charged nucleic acid analogs that offer high stability and specificity.[1][2] However, their neutral charge can limit cellular uptake.[3][4] To address this, various modifications have been developed, leading to next-generation PMO chemistries with enhanced delivery and efficacy. This guide will delve into the key characteristics, performance data, and experimental considerations for each of these chemistries.
Key PMO Chemistries: An Overview
Standard PMO (Phosphorodiamidate Morpholino Oligomer): This foundational chemistry features a backbone of morpholine (B109124) rings linked by phosphorodiamidate groups.[1] This structure confers resistance to nucleases and a neutral charge, minimizing off-target effects related to protein binding.[5][6] PMOs primarily function through steric hindrance, physically blocking access of cellular machinery to target RNA sequences to inhibit translation or modify pre-mRNA splicing.[5][6]
PPMO (Peptide-Conjugated PMO): To enhance cellular uptake, PMOs can be conjugated to cell-penetrating peptides (CPPs), typically arginine-rich peptides.[3][7] These cationic peptides facilitate entry into cells, thereby increasing the intracellular concentration of the PMO and enhancing its antisense activity.[3][8]
PMOplus™: This newer generation of PMO incorporates positive charges directly into the backbone by including piperazine (B1678402) groups.[9] This modification is designed to improve cellular uptake and enhance efficacy, particularly in antiviral applications.[9][10]
Performance Comparison: A Data-Driven Analysis
The choice of PMO chemistry significantly impacts experimental outcomes. Below are comparative data summarizing the key performance metrics of standard PMO, PPMO, and PMOplus™.
| Parameter | Standard PMO | PPMO | PMOplus™ | References |
| Cellular Uptake | Low to moderate, cell-type dependent | High | High | [3][9][11] |
| In Vitro Efficacy | Moderate, often requires delivery agents | High | High | [3][10] |
| In Vivo Efficacy | Effective, particularly with local administration | High, effective with systemic administration | High, effective with systemic administration | [7][9][12] |
| Specificity | High | High | High | [12][13] |
| Toxicity | Low | Moderate, dose-dependent | Lower than PPMO, but data is limited | [9][14] |
| Mechanism of Action | Steric Hindrance | Steric Hindrance | Steric Hindrance | [6][13] |
In-Depth Look: Exon Skipping in Duchenne Muscular Dystrophy
A significant application of PMO technology is in the treatment of Duchenne muscular dystrophy (DMD) through exon skipping. The goal is to restore the reading frame of the dystrophin pre-mRNA, leading to the production of a truncated but functional dystrophin protein.[15]
| Study Focus | PMO Chemistry | Key Findings | References |
| In vivo comparison in mdx mice | PMO vs. 2'-O-methyl phosphorothioate (B77711) (2OMePS) | PMO induced more exon 23 skipping than 2OMePS. For human exons, the two chemistries were more comparable. | [12] |
| Shorter PMOs for exon 51 skipping | Standard PMO | Shorter 25-mer PMOs showed comparable efficacy to the 30-mer eteplirsen in vitro and in vivo at higher concentrations. | [16] |
| Systemic delivery in mdx mice | PMO | Intravenous administration of unconjugated PMO resulted in exon skipping and dystrophin protein expression in the heart. | [12] |
Experimental Protocols
Accurate evaluation of PMO efficacy requires robust experimental design. Below are outlines of key protocols.
In Vitro Exon Skipping Assay
-
Cell Culture: Human myoblasts or patient-derived fibroblasts are cultured under standard conditions.
-
Transfection/Delivery:
-
Incubation: Cells are incubated with the PMO for 24-48 hours.
-
RNA Extraction and RT-PCR: Total RNA is isolated from the cells. Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers flanking the target exon to amplify the dystrophin transcript.
-
Analysis: The PCR products are analyzed by gel electrophoresis to visualize the presence of the shorter, exon-skipped transcript. The identity of the bands should be confirmed by sequencing.[18]
In Vivo Exon Skipping Assay in mdx Mice
-
Animal Model: The mdx mouse model, which has a nonsense mutation in exon 23 of the dystrophin gene, is commonly used.
-
Administration: PMOs are administered via intramuscular (IM) or intravenous (IV) injection.[12] Dosing and frequency will vary depending on the specific PMO chemistry and study design.
-
Tissue Collection: After a specified period (e.g., 2-4 weeks), muscle tissues (e.g., tibialis anterior, diaphragm, heart) are harvested.
-
Analysis:
-
RT-PCR: To detect exon skipping at the RNA level as described for the in vitro assay.
-
Western Blot: To quantify the amount of restored dystrophin protein.
-
Immunohistochemistry: To visualize the localization of dystrophin protein within the muscle fibers.
-
Visualizing PMO Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the relationship between the different PMO chemistries.
Caption: Mechanism of action of PMOs via steric hindrance.
Caption: A typical experimental workflow for evaluating PMO efficacy.
Caption: Relationship between different PMO chemistries.
Conclusion
The selection of a PMO chemistry is a critical step in the design of antisense experiments. Standard PMOs provide a highly specific and stable platform, while PPMOs and PMOplus™ offer enhanced cellular delivery, which can be crucial for achieving robust in vivo efficacy. The choice between these chemistries will depend on the specific application, the target tissue, and the desired delivery route. For applications requiring systemic delivery and high intracellular concentrations, PPMOs or PMOplus™ may be advantageous. However, potential dose-dependent toxicity with modified PMOs necessitates careful optimization and safety profiling. As research in this field continues to advance, a thorough understanding of the head-to-head performance of these different chemistries will be essential for the successful development of novel antisense therapeutics.
References
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 7. Peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO) restores carbapenem susceptibility to NDM-1-positive pathogens in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Conjugated Phosphorodiamidate Morpholino Oligomers Increase Survival of Mice Challenged with Ames Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced morpholino oligomers: A novel approach to antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence specificity defines the effectiveness of PPMOs targeting Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Shorter Phosphorodiamidate Morpholino Splice-Switching Oligonucleotides May Increase Exon-Skipping Efficacy in DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
Viltolarsen (NS-062) Efficacy in Duchenne Muscular Dystrophy: A Comparative Guide to Exon-Skipping Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Viltolarsen (NS-062) with other FDA-approved exon-skipping therapies for the treatment of Duchenne muscular dystrophy (DMD). The data presented is based on publicly available clinical trial results, offering an objective overview of the efficacy of these treatments in specific DMD patient populations.
Introduction to Exon-Skipping in DMD
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1] This protein is crucial for maintaining the structural integrity of muscle fibers.[2] Exon-skipping therapies are a class of antisense oligonucleotides designed to bind to specific exons in the dystrophin pre-mRNA, causing them to be excluded during the splicing process.[2][3] This can restore the reading frame of the dystrophin mRNA, leading to the production of a truncated but partially functional dystrophin protein, potentially mitigating the severe muscle degeneration characteristic of DMD.[2][3]
Viltolarsen (brand name Viltepso®) is an antisense oligonucleotide designed to skip exon 53 of the DMD gene.[4] It is indicated for the treatment of DMD in patients with a confirmed mutation of the DMD gene that is amenable to exon 53 skipping.[5] This guide compares the efficacy of viltolarsen with other approved exon-skipping drugs: eteplirsen (Exondys 51®), golodirsen (Vyondys 53®), and casimersen (Amondys 45®).
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials of viltolarsen and its alternatives. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and study designs.
Table 1: Dystrophin Production in Clinical Trials
| Drug (Target Exon) | Study | Dose | Mean Dystrophin Level (% of Normal) | Baseline Dystrophin Level (% of Normal) | Fold Increase from Baseline | Method of Quantification | Citation(s) |
| Viltolarsen (Exon 53) | Phase 2 (NCT02740972) | 40 mg/kg/week | 5.7% | ~0.3% | ~19-fold | Western Blot | [3][4] |
| 80 mg/kg/week | 5.9% | ~0.6% | ~9.8-fold | Western Blot | [3][4] | ||
| Golodirsen (Exon 53) | Phase 1/2 (NCT02310906) | 30 mg/kg/week | 1.019% | 0.095% | ~10.7-fold | Western Blot | [6][7][8] |
| Casimersen (Exon 45) | Phase 3 (ESSENCE - NCT02500381) | 30 mg/kg/week | 1.74% | 0.93% | ~1.87-fold | Western Blot | [9][10][11] |
| Eteplirsen (Exon 51) | Phase 2 (Study 201/202) | 30 or 50 mg/kg/week | ~0.9% (at week 180) | Not reported | 11.6-fold vs. untreated controls | Western Blot | [12][13] |
Table 2: Functional Outcomes in Clinical Trials
| Drug (Target Exon) | Study | Key Functional Endpoint | Result | Comparison | Citation(s) |
| Viltolarsen (Exon 53) | Phase 2 (NCT02740972) | Time to Stand from Supine (TTSTAND) | -0.19s change from baseline | +0.66s in natural history controls | [4] |
| Time to Run/Walk 10m | +0.23 m/s change from baseline | -0.04 m/s in natural history controls | [4] | ||
| 6-Minute Walk Test (6MWT) | +28.9m change from baseline | -65.3m in natural history controls | [4] | ||
| Golodirsen (Exon 53) | Phase 1/2 (NCT02310906) | 6-Minute Walk Test (6MWT) | Decline observed, but smaller than external controls | Slower decline compared to external control group | [14] |
| Casimersen (Exon 45) | Phase 3 (ESSENCE - NCT02500381) | Functional outcomes | Ongoing, data not yet fully reported | Compared to placebo | [9][15] |
| Eteplirsen (Exon 51) | Phase 2 (Study 201/202) | 6-Minute Walk Test (6MWT) | Slower decline in treated patients | Attenuation of decline vs. external controls | [16] |
Experimental Protocols
Dystrophin Quantification via Western Blot
The quantification of dystrophin protein in muscle biopsies is a primary endpoint in clinical trials for exon-skipping therapies. A standardized Western blot methodology is crucial for reliable and comparable results.
General Protocol Outline:
-
Muscle Biopsy Collection: Needle muscle biopsies are obtained from a designated muscle (e.g., biceps brachii) at baseline and after a specified treatment period.[6]
-
Protein Extraction: Muscle tissue is homogenized and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: A standardized amount of total protein (e.g., 25-50 µg) is loaded onto a polyacrylamide gel (e.g., 3-8% Tris-Acetate) and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the dystrophin band is measured and normalized to a loading control protein (e.g., myosin heavy chain or α-actinin) to ensure equal protein loading. The dystrophin level is then expressed as a percentage of the level found in a healthy muscle control sample.[4]
Functional Assessment: 6-Minute Walk Test (6MWT)
The 6MWT is a key functional outcome measure used to assess endurance and ambulatory capacity in DMD patients.
Standardized Protocol:
-
Environment: The test is conducted indoors on a flat, hard surface, typically a corridor at least 30 meters long. The course is marked with cones at each end.[1][17]
-
Patient Instructions: The patient is instructed to walk as far as possible in 6 minutes without running. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.[17][18]
-
Encouragement: Standardized phrases of encouragement are given at specific intervals (e.g., every minute) in a neutral tone of voice to ensure consistency.[17]
-
Measurement: The total distance walked in 6 minutes is recorded.
Functional Assessment: Time to Stand from Supine (TTSTAND)
The TTSTAND test measures the time it takes for a patient to rise from a lying position on their back to a standing position.
Standardized Protocol:
-
Starting Position: The patient lies flat on their back on the floor.
-
Instruction: On the command "Go," the patient is instructed to stand up as quickly as possible.
-
Timing: A stopwatch is used to measure the time from the "Go" command until the patient is standing upright.
-
Gower's Maneuver: The use of the Gower's maneuver (using hands to "walk up" the legs to a standing position) is noted.[19]
-
Velocity Calculation: The time in seconds is often converted to a velocity (rises per second) for statistical analysis, where a higher velocity indicates better function.[20]
Mandatory Visualizations
Caption: Mechanism of action for viltolarsen in DMD.
Caption: General workflow of a clinical trial for exon-skipping therapies.
Caption: Logical relationship of exon-skipping drugs to their target exons and patient populations.
Conclusion
Viltolarsen has demonstrated the ability to significantly increase dystrophin production in DMD patients with mutations amenable to exon 53 skipping, with corresponding improvements in motor function observed in clinical trials when compared to natural history controls.[3][4] When compared to other approved exon-skipping therapies, viltolarsen appears to induce a higher percentage of dystrophin production than golodirsen, which also targets exon 53.[4][6] However, direct comparative trials are lacking, and the clinical significance of these differences in dystrophin levels is still under investigation. Eteplirsen and casimersen target different exons and thus are applicable to different subsets of the DMD population.[21][22] The choice of an exon-skipping therapy is entirely dependent on the specific genetic mutation of the patient. The data presented in this guide should be considered in the context of the individual clinical trial designs and patient populations. Continued research and long-term follow-up are necessary to fully elucidate the clinical benefits of these therapies.
References
- 1. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 2. Exon Skipping - CureDuchenne [cureduchenne.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pod-nmd.org [pod-nmd.org]
- 6. Increased dystrophin production with golodirsen in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. mdaconference.org [mdaconference.org]
- 11. neurologylive.com [neurologylive.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Eteplirsen treatment for Duchenne muscular dystrophy: Exon skipping and dystrophin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. musculardystrophynews.com [musculardystrophynews.com]
- 16. researchgate.net [researchgate.net]
- 17. heartonline.org.au [heartonline.org.au]
- 18. atsjournals.org [atsjournals.org]
- 19. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. santhera.com [santhera.com]
- 21. dmdwarrior.com [dmdwarrior.com]
- 22. parentprojectmd.org [parentprojectmd.org]
A Comparative Guide to the Reproducibility of Dystrophin Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of dystrophin protein is a critical endpoint in preclinical studies and clinical trials for Duchenne Muscular Dystrophy (DMD). As novel therapeutics aim to restore dystrophin expression, the reliability of the assays used to measure this restoration is paramount. This guide provides an objective comparison of the most commonly employed dystrophin quantification methods, with a focus on their reproducibility, supported by experimental data from peer-reviewed studies.
Data Presentation: Comparison of Assay Reproducibility
The following table summarizes the reported reproducibility of various dystrophin quantification assays. The coefficient of variation (CV), which represents the extent of variability in relation to the mean of the population, is a key metric for comparison. Lower CV values indicate higher reproducibility.
| Assay Method | Inter-Laboratory CV (%) | Intra-Laboratory/Intra-Assay CV (%) | Key Findings |
| Western Blot | 23 - 223[1] | More pronounced than IHC[1] | Higher variability, especially at low dystrophin levels. Can overestimate functional dystrophin.[1] |
| Immunohistochemistry (IHC) | 23 - 67[2] | Minimal, with CVs often below 20% considered optimal[1] | More sensitive than Western blot and shows high concordance between labs with standardized protocols.[1][3] |
| Mass Spectrometry (MS) | Not widely reported in multi-lab studies | 6 - 11 (High-Level Quant), 22 (Low-Level Quant)[2] | Highly reproducible with a wide dynamic and linear range. Can accurately quantify low levels of dystrophin (as low as 3% of normal).[2] |
| ELISA | Data from recent peer-reviewed comparative studies is limited. | An intra-assay CV of 10% or less is generally considered acceptable.[2] | A 1992 study described a dystrophin ELISA, but detailed, recent reproducibility data from multi-lab comparisons is not readily available in peer-reviewed literature.[1] |
Mandatory Visualization: Experimental Workflows
Western Blot Workflow
Caption: Workflow for dystrophin quantification by Western blot.
Immunohistochemistry (IHC) Workflow
Caption: Workflow for dystrophin quantification by IHC.
Mass Spectrometry (MS) Workflow
Caption: Workflow for dystrophin quantification by Mass Spectrometry.
ELISA Workflow
Caption: General workflow for a dystrophin sandwich ELISA.
Experimental Protocols
Western Blot for Dystrophin Quantification
This protocol is a synthesis of standardized methods used in comparative studies to ensure reproducibility.
-
Protein Extraction:
-
Muscle biopsy samples are homogenized in a lysis buffer containing protease inhibitors.
-
Total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Gel Electrophoresis and Transfer:
-
A standardized amount of protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large dystrophin protein.
-
Proteins are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the C-terminus of dystrophin.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
A chemiluminescent substrate is added to the membrane.
-
The signal is detected using a digital imaging system.
-
The intensity of the dystrophin band is quantified using densitometry software (e.g., ImageJ).
-
Dystrophin levels are normalized to a loading control protein (e.g., α-actinin or total protein stain) and expressed as a percentage of a healthy control sample.[4]
-
Immunohistochemistry (IHC) for Dystrophin Quantification
This protocol is based on methods validated in multi-center studies for their robustness.
-
Sample Preparation:
-
Frozen muscle biopsy samples are cut into thin sections (e.g., 7-10 µm) using a cryostat.
-
Sections are mounted on glass slides.
-
-
Immunostaining:
-
Sections are fixed (e.g., with cold acetone) and permeabilized.
-
Non-specific binding sites are blocked using a blocking buffer.
-
Sections are incubated with a primary antibody against dystrophin. Often, a co-stain for a sarcolemmal marker like spectrin (B1175318) or laminin (B1169045) is used for normalization.
-
After washing, sections are incubated with a fluorophore-conjugated secondary antibody.
-
Nuclei are counterstained with a fluorescent dye like DAPI.
-
-
Image Acquisition and Analysis:
-
Images are captured using a fluorescence or confocal microscope under standardized settings (e.g., laser intensity, exposure time).
-
Specialized image analysis software is used to automatically identify the sarcolemma based on the spectrin or laminin signal.
-
The intensity of the dystrophin signal at the sarcolemma is measured for a large number of fibers.
-
Dystrophin expression is often reported as the average intensity per fiber or the percentage of dystrophin-positive fibers.
-
Mass Spectrometry (MS) for Dystrophin Quantification
This targeted proteomics approach offers high precision and reproducibility.
-
Sample Preparation:
-
Total protein is extracted from muscle biopsy samples.
-
A known amount of a stable isotope-labeled full-length dystrophin protein or specific dystrophin peptides is spiked into the sample as an internal standard.
-
The protein mixture is separated by SDS-PAGE.
-
The gel band corresponding to the molecular weight of dystrophin is excised.
-
The protein in the gel band is subjected to in-gel tryptic digestion to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC).
-
The separated peptides are ionized and analyzed by a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is programmed to specifically detect and fragment predefined dystrophin peptides and their stable isotope-labeled counterparts.
-
-
Quantification:
-
The amount of endogenous dystrophin is determined by comparing the signal intensity of the native dystrophin peptides to that of the spiked-in stable isotope-labeled standard peptides.
-
This method allows for absolute quantification of dystrophin (e.g., in ng of dystrophin per mg of total muscle protein).[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Dystrophin Quantification
This protocol outlines a general sandwich ELISA, a common format for protein quantification.
-
Assay Procedure:
-
A 96-well microplate is pre-coated with a capture antibody specific for a particular epitope on the dystrophin protein.
-
The wells are washed and blocked to prevent non-specific binding.
-
Standards with known dystrophin concentrations and muscle protein extracts are added to the wells. Dystrophin in the samples binds to the capture antibody.
-
After incubation and washing, a biotinylated detection antibody that recognizes a different epitope on the dystrophin molecule is added, forming a "sandwich".
-
Following another incubation and wash step, a streptavidin-HRP conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
A colorimetric substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with an acid solution.
-
-
Quantification:
-
The absorbance of each well is read at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of dystrophin in the samples is interpolated from the standard curve.[1]
-
References
- 1. ELISA quantitation of dystrophin for the diagnosis of Duchenne and Becker muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elusive sources of variability of dystrophin rescue by exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-validating Western Blot and Mass Spectrometry for Dystrophin Quantification
For researchers, scientists, and drug development professionals navigating the complexities of Duchenne muscular dystrophy (DMD) research, the accurate quantification of dystrophin protein is paramount. As therapeutic strategies increasingly focus on restoring dystrophin expression, the demand for robust and reliable analytical methods has intensified. This guide provides a comprehensive cross-validation of two cornerstone techniques: the traditional Western blot and the increasingly powerful mass spectrometry.
This comparison guide delves into the experimental data, protocols, and inherent strengths and weaknesses of each method, offering a clear perspective for selecting the most appropriate technique for specific research and clinical trial needs.
Quantitative Data Presentation: A Comparative Overview
The performance of Western blot and mass spectrometry for dystrophin quantification can be summarized by several key metrics. The following table provides a structured comparison based on published data.
| Parameter | Western Blot | Mass Spectrometry | Key Considerations |
| Linear Dynamic Range | Limited, prone to saturation at high concentrations.[1] | Wide, enabling reliable quantification from low to high abundance.[1][2] | Mass spectrometry's broader linear range is advantageous for studies with wide variations in dystrophin expression. |
| Limit of Quantification (LOQ) | Typically around 0.25% to 3% of normal dystrophin levels.[1][3] | Can achieve LOQs as low as 3% of normal levels, with some methods reaching even lower.[1] | Both methods can detect low levels of dystrophin, crucial for assessing the efficacy of novel therapies. |
| Coefficient of Variation (CV) | Higher inter- and intra-laboratory variability, with CVs ranging from 23% to over 200%.[4][5] | Demonstrates higher precision with lower CVs, often below 15-20%.[1][2] | Mass spectrometry offers greater reproducibility, a critical factor for multi-center clinical trials. |
| Specificity | Relies on antibody specificity, which can be variable and prone to off-target binding. | High, based on the unique mass-to-charge ratio of specific dystrophin peptides.[6] | The inherent specificity of mass spectrometry reduces the risk of false-positive signals. |
Experimental Protocols: A Detailed Look at the Methodologies
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for dystrophin quantification using both Western blot and mass spectrometry, based on established practices in the field.
Dystrophin Western Blot Protocol (from Muscle Biopsy)
This protocol outlines the key steps for the semi-quantitative analysis of dystrophin in muscle tissue.
-
Sample Preparation:
-
Cryosections of muscle biopsy tissue are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
A specific amount of total protein (typically 30-50 µg) is loaded onto a large-format, low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large (427 kDa) dystrophin protein.
-
Electrophoresis is performed at a low voltage for an extended period to ensure proper separation.
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane. Due to dystrophin's large size, a wet transfer system is often preferred over semi-dry methods, with transfer occurring overnight at a low current.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to dystrophin (e.g., a monoclonal or polyclonal antibody targeting the C-terminus or rod domain).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
The signal is developed using an enhanced chemiluminescence (ECL) substrate.
-
The resulting bands are imaged, and the band intensity is quantified using densitometry software.
-
Dystrophin levels are often normalized to a loading control protein (e.g., α-actinin or vinculin).
-
Dystrophin Mass Spectrometry Protocol (from Muscle Biopsy)
This protocol details a targeted mass spectrometry approach for the absolute quantification of dystrophin.
-
Sample Preparation and Protein Extraction:
-
Muscle biopsy tissue is pulverized and lysed in a buffer containing detergents (e.g., SDS) to ensure efficient extraction of the large, membrane-associated dystrophin protein.
-
The total protein concentration is determined.
-
-
Stable Isotope-Labeled Standard Spiking:
-
A known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) full-length dystrophin protein or a set of specific dystrophin peptides is spiked into the sample as an internal standard. This allows for absolute quantification.
-
-
Protein Digestion:
-
The protein mixture is typically separated by SDS-PAGE, and the gel region corresponding to the molecular weight of dystrophin is excised.
-
The protein within the gel slice is subjected to in-gel digestion with a protease, most commonly trypsin, to generate a complex mixture of peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are introduced into a mass spectrometer.
-
The mass spectrometer is operated in a targeted mode (e.g., selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)) to specifically detect and quantify the pre-selected dystrophin peptides and their stable isotope-labeled counterparts.
-
-
Data Analysis:
-
The peak areas of the endogenous (light) and standard (heavy) peptides are measured.
-
The ratio of the light to heavy peak areas is used to calculate the absolute amount of dystrophin in the original sample.
-
Visualizing the Workflows and Comparisons
To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.
Caption: Experimental workflows for dystrophin analysis.
Caption: Comparison of Western blot and mass spectrometry.
Conclusion: Selecting the Right Tool for the Job
Both Western blot and mass spectrometry are valuable tools for the quantification of dystrophin. The choice between them ultimately depends on the specific requirements of the study.
-
Western blot remains a widely accessible and cost-effective method suitable for initial screening and qualitative or semi-quantitative assessments of dystrophin expression. However, its inherent variability and limited dynamic range can be significant drawbacks, particularly in the context of clinical trials where high precision is required.[4][5]
-
Mass spectrometry has emerged as a superior method for the absolute and highly precise quantification of dystrophin.[6][7] Its wide dynamic range, high specificity, and low variability make it the gold standard for rigorous quantitative studies and a critical tool for evaluating the efficacy of dystrophin-restoring therapies in clinical trials. While it requires a greater initial investment in instrumentation and expertise, the quality and reliability of the data it generates can be invaluable for advancing DMD research and therapeutic development.
References
- 1. fda.gov [fda.gov]
- 2. Accurate Quantitation of Dystrophin Protein in Human Skeletal Muscle Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Long-Term Viltolarsen Efficacy and Safety: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the long-term efficacy and safety of Viltolarsen, an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), with its main alternative, Golodirsen. The data presented is based on published clinical trial results to assist researchers, scientists, and drug development professionals in their understanding of these therapies.
Mechanism of Action: Exon Skipping in Duchenne Muscular Dystrophy
Viltolarsen and Golodirsen are both designed to treat DMD in patients with genetic mutations amenable to exon 53 skipping.[1][2] DMD is caused by mutations in the DMD gene that disrupt the reading frame, leading to a lack of functional dystrophin protein.[3][4] Both therapies are antisense oligonucleotides that bind to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA). This binding action causes the cellular machinery to "skip" over exon 53 during the splicing process.[5] The exclusion of this exon can restore the reading frame of the messenger RNA (mRNA), enabling the production of a truncated but still functional dystrophin protein.[5] This therapeutic approach aims to convert the severe DMD phenotype into a milder, Becker-like muscular dystrophy phenotype.
Long-Term Efficacy Data
The long-term efficacy of Viltolarsen has been evaluated in an open-label extension of a Phase 2 clinical trial (NCT02740972 and its extension NCT03167255).[3][6][7][8] Golodirsen's long-term efficacy was assessed in a Phase 1/2 trial and its open-label extension (NCT02310906 and NCT03532542).[9][10] A direct head-to-head comparative trial has not been conducted. The following tables summarize the key efficacy findings from these studies.
Dystrophin Production
| Therapy | Study | Duration | Mean Dystrophin Level (% of normal) | Fold Increase from Baseline |
| Viltolarsen | Phase 2 (NCT02740972)[11] | 20-24 Weeks | 5.7% (40 mg/kg/wk) 5.9% (80 mg/kg/wk) | - |
| Golodirsen | Phase 1/2 (NCT02310906)[12] | 48 Weeks | 1.02% | 16.0-fold |
Note: Direct comparison of dystrophin levels between studies should be approached with caution due to potential differences in quantification methodologies.[13]
Motor Function Outcomes
| Therapy | Study | Duration | Time to Stand from Supine (TTSTAND) | Time to Run/Walk 10m (TTRW) | 6-Minute Walk Test (6MWT) |
| Viltolarsen | Phase 2 Extension (NCT03167255)[7][8] | >4 Years | Stabilization over the first 2 years and significant slowing of disease progression over the following 2 years compared to historical controls. | Stabilization from baseline through week 109, while historical controls declined. | At 25 weeks, Viltolarsen-treated patients showed a mean increase of 28.9m compared to a mean decrease of -65.3m in historical controls.[11] |
| Golodirsen | Phase 1/2 Extension (NCT03532542)[10][12] | ~6 Years | - | - | At 3 years, the change from baseline was -99.0m for Golodirsen-treated patients versus -181.4m for external controls. |
Long-Term Safety and Tolerability
Both Viltolarsen and Golodirsen have demonstrated a generally favorable long-term safety profile.
| Therapy | Study | Most Common Adverse Events | Serious Adverse Events & Discontinuations |
| Viltolarsen | Phase 2 Extension (NCT03167255)[3][6] | Cough, nasopharyngitis, insect bite, and rash (predominantly mild). | No treatment-related serious adverse events and no discontinuations. |
| Golodirsen | Phase 1/2 Extension (NCT03532542)[10] | Generally mild, nonserious, and unrelated to treatment. | No treatment-related discontinuations. |
Experimental Protocols
Viltolarsen Clinical Trial Workflow (Phase 2 and Extension)
The Phase 2 study of Viltolarsen (NCT02740972) was a two-period, dose-finding trial in ambulant boys with DMD aged 4 to <10 years.[11] This was followed by a long-term extension study (NCT03167255).[3][8] A confirmatory Phase 3 trial, RACER53 (NCT04060199), has also been conducted.[14]
Dystrophin Quantification Methodology
Dystrophin levels in muscle biopsies are a key biomarker in DMD clinical trials.[15] The primary methods used are Western blotting and immunohistochemistry (IHC).[16][17][18]
-
Western Blotting: This technique is used to quantify the amount of dystrophin protein in a muscle tissue sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies to detect and quantify the dystrophin protein.
-
Immunohistochemistry (IHC): IHC is used to visualize the localization of dystrophin within the muscle fibers. This method uses antibodies to stain for dystrophin in thin sections of muscle tissue, allowing for the assessment of the percentage of dystrophin-positive fibers.
Standardized protocols for both methods are crucial for ensuring the reliability and comparability of results across different laboratories and clinical trials.[16]
Conclusion
Long-term data from clinical trials suggest that Viltolarsen is a generally well-tolerated and effective treatment for DMD patients with mutations amenable to exon 53 skipping, demonstrating sustained dystrophin production and stabilization of motor function over several years compared to historical controls.[6][7] While no direct comparative trials with Golodirsen exist, both therapies have shown the ability to increase dystrophin levels and have favorable long-term safety profiles.[10][12] The choice between these therapies may depend on various factors, including individual patient response and physician judgment. The ongoing collection and analysis of long-term data from confirmatory studies will be critical for further elucidating the clinical benefits of these exon-skipping therapies.
References
- 1. Vyondys 53 (golodirsen) vs Viltepso (viltolarsen) | Everyone.org [everyone.org]
- 2. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 3. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdaconference.org [mdaconference.org]
- 7. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdaconference.org [mdaconference.org]
- 11. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 10th Oligonucleotide Therapy Approved: Golodirsen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Computerized Dystrophin Quantification Method Based on Spectral Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. device.report [device.report]
A Comparative Analysis of Viltolarsen and Golodirsen for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Exon 53 Skipping Therapies
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of functional dystrophin protein.[1][2][3] In recent years, exon-skipping therapies have emerged as a promising therapeutic strategy for a subset of DMD patients. Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®) are two such therapies approved by the U.S. Food and Drug Administration (FDA) under its accelerated approval pathway for the treatment of DMD patients with a confirmed mutation of the DMD gene that is amenable to exon 53 skipping.[4][5][6][7] This guide provides a detailed comparative analysis of these two phosphorodiamidate morpholino oligomer (PMO) antisense oligonucleotides to inform the research and drug development community.
Mechanism of Action: Restoring the Reading Frame
Both Viltolarsen and Golodirsen are designed to bind to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), leading to its exclusion from the mature mRNA during splicing.[1][8][9] This "skipping" of exon 53 can restore the reading frame of the dystrophin mRNA in patients with specific out-of-frame deletions, allowing for the production of a truncated but partially functional dystrophin protein.[1][8][9] While both drugs share this fundamental mechanism, they differ in their chemical structure; Viltolarsen is a 21-mer, whereas Golodirsen is a 25-mer oligonucleotide.[1]
Clinical Efficacy: A Tale of Two Trials
Both Viltolarsen and Golodirsen received accelerated approval based on the surrogate endpoint of increased dystrophin production in skeletal muscle. However, the pivotal clinical trials for each drug reported different levels of dystrophin restoration. It is important to note that the Western blot methodologies used in these trials were not identical, which complicates direct comparison of the results.[1]
Pivotal Clinical Trial Data
| Feature | Viltolarsen (NCT02740972) | Golodirsen (NCT02310906) |
| Study Design | Phase 2, Open-label | Phase 1/2, Randomized, Placebo-controlled (Part 1), Open-label (Part 2) |
| Patient Population | 16 ambulatory boys, 4 to <10 years old | 25 ambulatory boys, 6 to 15 years old |
| Dosage | 40 mg/kg/week or 80 mg/kg/week IV | 30 mg/kg/week IV |
| Primary Endpoint | Safety, Tolerability, and Dystrophin Production | Safety (Part 1), Dystrophin Production and 6MWT (Part 2) |
| Dystrophin Production | Mean of 5.9% of normal at 24 weeks (80 mg/kg dose) | Mean of 1.02% of normal at 48 weeks |
| Functional Outcomes | Stabilization or improvement in timed function tests (vs. historical controls) | Slower decline in 6MWT (vs. external controls) |
Confirmatory Trial Updates
Continued approval for both drugs is contingent on the results of confirmatory trials.
-
Viltolarsen (RACER53, NCT04060199): Preliminary results from this Phase 3 trial showed no significant difference between the Viltolarsen and placebo groups on the primary endpoint of time to stand from supine velocity after 48 weeks.[10][11][12]
-
Golodirsen (ESSENCE, NCT02500381): Top-line results from this Phase 3 trial also did not meet statistical significance on its primary endpoint, the 4-step ascend velocity, at 96 weeks.[6][13] However, Sarepta has indicated that after excluding data from participants impacted by the COVID-19 pandemic, a clinically meaningful slowing of disease progression was observed.[6][13]
Experimental Protocols
A critical aspect of comparing these two drugs lies in understanding the methodologies used to quantify dystrophin, the key surrogate endpoint for their accelerated approval.
Dystrophin Quantification: Western Blot
Viltolarsen Trials:
-
In the Phase 2 trial (NCT02740972), muscle biopsies were taken from the biceps at baseline and after 24 weeks of treatment.[14] Dystrophin levels were measured by a validated Western blot assay.[15]
Golodirsen Trials:
-
For the Phase 1/2 study (NCT02310906), Western blots were performed under Good Clinical Laboratory Practice standards.[16] The methodology was adapted from Charleston et al. and utilized a 5-point standard curve ranging from 0.25% to 4% of normal dystrophin levels.[16] Dystrophin levels were reported as the average of biological and technical replicates.[16]
It is crucial to acknowledge that differences in protocols, such as the specific antibodies, loading controls, and reference standards used, can significantly impact the quantification of dystrophin, making direct cross-trial comparisons of percentage of normal dystrophin challenging.[1]
Safety and Tolerability
Both Viltolarsen and Golodirsen have demonstrated a generally manageable safety profile in clinical trials.
| Adverse Events | Viltolarsen | Golodirsen |
| Common Adverse Events | Upper respiratory tract infections, injection site reactions, cough, and fever.[17] | Headache, pyrexia (fever), cough, vomiting, abdominal pain, nasopharyngitis (common cold), and nausea.[15] |
| Serious Adverse Events | No serious adverse events were reported in the pivotal Phase 2 trial. | No serious hypersensitivity events were reported in the pivotal trial.[1] Two patients experienced mild, transient proteinuria that resolved spontaneously.[1] |
| Discontinuations due to Adverse Events | None reported in the pivotal Phase 2 trial. | None reported in the pivotal trial.[1] |
Conclusion
Viltolarsen and Golodirsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients amenable to exon 53 skipping. Both drugs effectively increase the production of a truncated dystrophin protein. While clinical trial data suggests that Viltolarsen may lead to a higher percentage of dystrophin restoration compared to Golodirsen, direct comparisons are confounded by differences in trial design and analytical methods. The preliminary results from the confirmatory trials for both drugs have not yet demonstrated a statistically significant clinical benefit on their primary functional endpoints, highlighting the complexities of assessing efficacy in this patient population. Further analyses of these trials and long-term data will be crucial in fully understanding the clinical utility of both Viltolarsen and Golodirsen in the management of DMD.
References
- 1. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures | PLOS One [journals.plos.org]
- 4. mdaconference.org [mdaconference.org]
- 5. Clinical outcome measures for trials in Duchenne muscular dystrophy: report from International Working Group meetings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarepta Therapeutics Announces Third Quarter 2025 Financial Results and Recent Corporate Developments, Including Completion of Its Confirmatory Study, ESSENCE | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 7. neurology.org [neurology.org]
- 8. What are the side effects of Golodirsen? [synapse.patsnap.com]
- 9. neurologylive.com [neurologylive.com]
- 10. musculardystrophyuk.org [musculardystrophyuk.org]
- 11. NS Pharma Shares Preliminary Phase 3 Viltolarsen (RACER53) Trial Results [synapse.patsnap.com]
- 12. parentprojectmd.org [parentprojectmd.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. duchenneuk.org [duchenneuk.org]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NS-062 and CRISPR-Based Therapies for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. The therapeutic landscape for DMD is rapidly evolving, with promising strategies aimed at restoring dystrophin expression. This guide provides a detailed comparison of two leading approaches: NS-062 (viltolarsen), an exon-skipping antisense oligonucleotide, and CRISPR-based gene editing therapies.
At a Glance: this compound vs. CRISPR-Based Therapies
| Feature | This compound (Viltolarsen) & Other Exon-Skipping Therapies | CRISPR-Based Therapies |
| Therapeutic Approach | RNA-level modification (Exon Skipping) | DNA-level permanent gene correction |
| Mechanism of Action | Binds to pre-mRNA to skip a specific exon, restoring the reading frame and producing a truncated, partially functional dystrophin protein. | Directly edits the DMD gene to correct the underlying mutation, aiming to restore the production of a more complete and functional dystrophin protein. |
| Development Stage | Clinically approved and in late-stage clinical trials. | Preclinical and early-stage clinical trials. |
| Mode of Administration | Regular intravenous infusions (e.g., weekly). | Potentially a one-time administration via adeno-associated virus (AAV) vectors. |
| Applicability | Mutation-specific, targeting a subset of DMD patients with amenable deletions. | Potentially applicable to a broader range of mutations, including deletions, duplications, and point mutations. |
| Potential Advantages | Established clinical safety and efficacy profile for approved drugs. | Potential for a permanent, one-time treatment. |
| Potential Challenges | Requires lifelong, regular infusions; efficacy can be modest. | Off-target effects, immunogenicity of Cas9 and AAV vectors, long-term safety is still under investigation. |
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials of exon-skipping therapies and preclinical studies of CRISPR-based therapies.
Table 1: Efficacy Data - Dystrophin Expression and Functional Outcomes
| Therapy | Study Population/Model | Dystrophin Expression (% of normal) | Functional Outcomes |
| This compound (Viltolarsen) | Boys with DMD amenable to exon 53 skipping (Phase 2) | Mean of 5.7% (low dose) and 5.9% (high dose) after 20-24 weeks.[1][2][3] | Significant improvements in timed function tests (time to stand, 10m run/walk, 6-minute walk test) compared to natural history controls.[4][5] |
| Eteplirsen (Exon 51 skipping) | Boys with DMD amenable to exon 51 skipping | ~0.93% after 180 weeks.[6] Significant increase in dystrophin-positive fibers.[6] | Attenuation of decline in 6-minute walk test compared to historical controls.[7] |
| Golodirsen (Exon 53 skipping) | Boys with DMD amenable to exon 53 skipping | Mean of 1.019% after 48 weeks.[8] | Slowed decline in 6-minute walk test compared to external controls.[9][10] |
| Casimersen (Exon 45 skipping) | Boys with DMD amenable to exon 45 skipping | Mean increase from 0.93% to 1.74% of normal after 48 weeks.[11][12] | Data on functional outcomes from ongoing trials are awaited. |
| CRISPR-Cas9 (Preclinical) | mdx mouse model | Up to 90% restoration in skeletal and cardiac muscle.[13] | Improved muscle histology and function. |
| CRISPR-Cas9 (Preclinical) | Canine model of DMD | Ranged from 3% to 90% of normal in skeletal muscle; up to 92% in cardiac muscle.[14][15][16][17] | Improved muscle histology.[14] |
Table 2: Safety and Immunogenicity
| Therapy | Key Safety Findings | Immunogenicity |
| This compound (Viltolarsen) | Generally well-tolerated; common adverse events include cold, cough, nasal congestion, bruising, and joint pain. No serious adverse events were reported in the Phase 2 trial.[1][2][3] | Studies have been conducted to detect anti-viltolarsen antibodies.[18] |
| Other Exon-Skipping Drugs | Generally well-tolerated with mild to moderate adverse events. | Immune responses to the oligonucleotide can occur but are generally manageable. |
| CRISPR-Cas9 (Preclinical) | Potential for off-target DNA edits, which can have unforeseen consequences. High doses of AAV vectors can be associated with liver toxicity and other serious adverse events.[19] | Potential for immune responses against the Cas9 protein (of bacterial origin) and the AAV vector capsid, which could limit efficacy and long-term safety. |
Signaling Pathways and Mechanisms of Action
Duchenne Muscular Dystrophy Pathophysiology
This compound (Exon Skipping) Mechanism of Action
CRISPR-Based Therapy Mechanism of Action
Experimental Protocols
Dystrophin Quantification by Western Blot
This protocol is a generalized procedure for the semi-quantitative analysis of dystrophin in muscle biopsy samples.
-
Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol) to extract total protein.[8] The total protein concentration is determined using a standard assay like the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) from each sample is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) suitable for separating large proteins like dystrophin.[8] A standard curve composed of normal muscle lysate mixed with DMD muscle lysate is often included for quantification.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for dystrophin (e.g., Abcam ab15277 at 1:400 dilution).[8] A primary antibody for a loading control protein (e.g., α-actinin or GAPDH) is also used.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent molecule that binds to the primary antibody.
-
-
Detection and Quantification: The signal from the secondary antibody is detected using chemiluminescence or fluorescence imaging. The intensity of the dystrophin band is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control. Dystrophin levels in patient samples are then calculated relative to the normal control samples.
Dystrophin Quantification by Immunohistochemistry (IHC)
This protocol outlines the general steps for visualizing and quantifying dystrophin in muscle tissue sections.
-
Tissue Preparation: Muscle biopsy samples are snap-frozen in isopentane (B150273) cooled by liquid nitrogen and sectioned into thin slices (e.g., 5-10 µm) using a cryostat.
-
Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized (e.g., with Triton X-100) to allow antibody access to the intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the same species as the secondary antibody).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against dystrophin (e.g., Novocastra DYS2 at 1:20 dilution) for a specified time (e.g., 2 hours).[20] A co-stain with an antibody against a sarcolemmal marker like spectrin (B1175318) can be used for normalization and to assess membrane integrity.[20]
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging and Analysis: The sections are imaged using a fluorescence microscope. The intensity of dystrophin staining at the sarcolemma is quantified using image analysis software. The percentage of dystrophin-positive fibers can also be determined.
In Vivo Assessment of Muscle Function in Mouse Models
This test assesses muscle strength and endurance.
-
Apparatus: A wire mesh grid is suspended horizontally above a padded surface.
-
Procedure: The mouse is placed on the grid, which is then inverted. The time until the mouse falls is recorded.[4] The test is typically repeated three times with a rest period in between, and the longest hanging time is used for analysis.[4]
-
Data Analysis: The latency to fall is the primary endpoint. This can be normalized to the mouse's body weight.
This test measures the maximal muscle strength of the forelimbs or all four limbs.
-
Apparatus: A grip strength meter with a horizontal bar or grid connected to a force transducer.
-
Procedure: The mouse is held by the tail and lowered towards the bar. Once the mouse grasps the bar with its forepaws, it is gently pulled away horizontally until its grip is broken.[3][21] The peak force exerted by the mouse is recorded. This is repeated for a set number of trials.
-
Data Analysis: The average of the highest recorded forces is calculated and can be normalized to the mouse's body weight.
Experimental and Logical Workflows
Preclinical Evaluation Workflow for DMD Therapies
Logical Comparison of this compound and CRISPR-Based Therapies
Conclusion
Both this compound and CRISPR-based therapies represent significant advancements in the treatment of Duchenne Muscular Dystrophy. This compound and other exon-skipping drugs offer a clinically validated approach for a subset of patients, providing a modest but meaningful restoration of dystrophin and functional benefits with a well-established safety profile. CRISPR-based therapies, while still in earlier stages of development, hold the transformative potential for a one-time, permanent correction of the underlying genetic defect for a broader patient population. Continued research and clinical investigation are crucial to further define the long-term efficacy and safety of both approaches and to expand the therapeutic options for all individuals living with DMD.
References
- 1. [PDF] Production of adeno-associated virus vectors for in vitro and in vivo applications | Semantic Scholar [semanticscholar.org]
- 2. treat-nmd.org [treat-nmd.org]
- 3. treat-nmd.org [treat-nmd.org]
- 4. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. neurology.org [neurology.org]
- 11. synthego.com [synthego.com]
- 12. A Modified Wire Hanging Apparatus for Small Animal Muscle Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]
- 15. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wire Hanging Test | PDF | Mouse | Experiment [scribd.com]
- 18. CRISPR-Cas9 Correction of Duchenne Muscular Dystrophy in Mice by a Self-Complementary AAV Delivery System | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Forelimb Grip Strength testing [protocols.io]
A Comparative Meta-Analysis of Exon 53 Skipping Drugs for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for two prominent exon 53 skipping drugs, viltolarsen and golodirsen, used in the treatment of Duchenne Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial data and peer-reviewed publications to aid in research and development efforts.
Efficacy and Safety Data Summary
The following tables summarize the key efficacy and safety findings from the pivotal clinical trials of viltolarsen and golodirsen. It is important to note that direct comparison of dystrophin levels between the trials is challenging due to differences in the Western blot methodologies employed.[1]
Table 1: Comparative Efficacy of Viltolarsen and Golodirsen
| Efficacy Endpoint | Viltolarsen (NCT02740972)[2][3][4] | Golodirsen (NCT02310906)[5][6][7] |
| Dystrophin Production (% of normal) | Mean: 5.9% (range: 1.1-14.4%) | Mean: 1.019% (range: 0.09-4.30%) |
| Functional Outcome (6-Minute Walk Test) | Improvement of 28.9 m from baseline at 25 weeks, compared to a 65.3 m decline in the natural history control group.[2][3][4] | At 3 years, the change from baseline was a decline of 99.0 m, compared to a 181.4 m decline in an external control group.[7] |
| Other Functional Outcomes | Showed significant improvements in time to stand from supine and time to run/walk 10m compared to natural history controls.[2][3][4] | Loss of ambulation occurred in 9% of treated patients versus 26% in external controls at 3 years.[7] |
Table 2: Comparative Safety Profiles
| Adverse Events | Viltolarsen[2][8] | Golodirsen[6][7][9] |
| Common Adverse Events | Mild to moderate, including cough, pyrexia, and upper respiratory tract infections. | Generally mild and unrelated to the drug, with injection site reactions being common. |
| Serious Adverse Events | No serious adverse events or deaths were reported in the pivotal trial.[2] | No safety-related discontinuations or deaths were reported.[7] |
| Renal Toxicity | Recommended to monitor kidney function due to observations in animal studies, though no kidney toxicity was seen in clinical trials.[10] | No significant renal toxicity was reported in the clinical trial. |
Experimental Protocols
Dystrophin Quantification: Western Blot
The quantification of dystrophin protein in muscle biopsies is a key biomarker for the efficacy of exon skipping drugs. Both the viltolarsen and golodirsen clinical trials utilized validated Western blot methodologies; however, the specific protocols differed, making a direct comparison of the results complex.[1]
Viltolarsen (based on the NCT02740972 trial): The viltolarsen program employed a standardized Western blot analysis conducted at a single laboratory.[11] Muscle biopsy samples from the biceps were collected at baseline and after 24 weeks of treatment.[12] The dystrophin protein levels were measured and normalized to a loading control, and a consistent standard control series was included on each gel to ensure consistency.[11]
Golodirsen (based on the NCT02310906 trial): For the golodirsen trial, paired muscle biopsies of the biceps brachii were taken at baseline and at week 48.[13] Dystrophin protein levels were quantified using a validated Western blot method.[5] The analysis involved a blinded change from baseline in dystrophin protein levels as the primary biological endpoint.[14]
Functional Assessment: 6-Minute Walk Test (6MWT)
The 6MWT is a standardized functional assessment used to measure global ambulatory function in DMD clinical trials.
The 6MWT was performed according to standardized procedures, often based on protocols developed by institutions like the University of California, Davis.[15] Patients are instructed to walk as far as possible in six minutes on a hard, flat surface.[16] Standardized encouragement is provided by the evaluator. The total distance walked in meters is recorded. For safety, a physiotherapist typically walks behind the patient.[16]
Visualizations
Mechanism of Action: Exon 53 Skipping
Caption: Mechanism of antisense oligonucleotide-mediated exon 53 skipping.
Clinical Trial Workflow for Exon 53 Skipping Drugs
Caption: Generalized workflow of a phase 2/3 clinical trial for exon 53 skipping drugs.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased dystrophin production with golodirsen in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased dystrophin production with golodirsen in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 10. carelonrx.com [carelonrx.com]
- 11. Reply to F. Muntoni et al.: “In response to P.R. Clemens et al., Efficacy and Safety of Viltolarsen in Boys with Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study, and Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medicalpolicy.bcbstx.com [medicalpolicy.bcbstx.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for NS-062
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the proper handling and disposal of NS-062, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information herein is intended for researchers, scientists, and drug development professionals.
Chemical Identification:
-
IUPAC Name: (2R)-1-(2-chloro-2-fluoroacetyl)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)pyrrolidine-2-carboxamide[1]
-
CAS Number: 2226257-92-5[1]
-
Molecular Formula: C28H30Cl2F2N6O4[1]
-
Molecular Weight: 623.48 g/mol [1]
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be familiar with standard laboratory safety protocols for potent compounds.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. |
Handling:
-
Avoid contact with skin and eyes.
-
Minimize dust and aerosol generation.
-
Use in a designated area for potent compounds, if available.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The disposal of investigational drugs like this compound must be handled as hazardous waste to prevent environmental contamination and ensure safety.
-
Waste Classification: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
For solutions, use a leak-proof liquid waste container. Do not mix with incompatible wastes.
-
Original vials or containers with residual this compound can be placed directly into the hazardous waste container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "(2R)-1-(2-chloro-2-fluoroacetyl)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)pyrrolidine-2-carboxamide" and the CAS number: "2226257-92-5".
-
Include the name of the principal investigator, laboratory location, and contact information.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.
-
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for NS-062 (TAK-062)
Identifying NS-062: "this compound" is understood to be the investigational drug designated as TAK-062, a novel, computationally designed endopeptidase (an enzyme) under development by Takeda Pharmaceuticals for the treatment of celiac disease.[1][2] As a protein-based therapeutic, the primary handling considerations for researchers and drug development professionals revolve around its biological activity and the potential for generating aerosols, which could lead to respiratory sensitization. This guide provides essential safety and logistical information for handling this compound in a laboratory setting, based on established best practices for investigational enzymes and therapeutic proteins.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered or solid form, where the risk of aerosol generation is highest.
| PPE Category | Item | Specification | Purpose |
| Body Protection | Lab Coat | Professional, clean, and fully buttoned. | Protects skin and personal clothing from contamination. |
| Gown or Coveralls | Recommended for large-scale handling or when there is a significant risk of contamination. | Provides more extensive body protection. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Double-gloving may be necessary for certain procedures. | Prevents direct skin contact with the substance. |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn in addition to safety glasses when there is a high risk of splashing or aerosol generation. | Provides a barrier for the entire face. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended when handling the powdered form of the enzyme, especially outside of a containment system. | Minimizes the inhalation of airborne enzyme particles, which can be a respiratory sensitizer. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key procedural considerations.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow site-specific spill and emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the substance name (this compound/TAK-062), concentration, date received, and any known hazard warnings.
-
Storage: Store the material in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. While specific storage temperatures for lab-grade this compound are not publicly available, similar lyophilized enzymes are typically stored at -20°C.
Handling and Experimental Use
-
Designated Area: All handling of this compound, especially in its solid or powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control aerosol generation.
-
Personal Protective Equipment: Before handling, all personnel must be trained on and properly don the appropriate PPE as outlined in the table above.
-
Weighing and Reconstitution:
-
When weighing the solid form, use a containment system like a ventilated balance enclosure or a chemical fume hood.
-
To prevent the generation of dust, handle the material gently.
-
When reconstituting, add the solvent slowly down the side of the vial to avoid frothing or aerosolization.
-
-
Spill Management:
-
In the event of a small spill of the powdered substance, do not use dry sweeping. Instead, gently cover the spill with damp absorbent material and then carefully wipe it up.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
-
Personal Hygiene: After handling, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
As an investigational drug, this compound and any materials contaminated with it must be disposed of as hazardous or pharmaceutical waste, in accordance with local, state, and federal regulations.
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should not be poured down the drain. They should be collected in a sealed, labeled hazardous waste container.
-
Solid Waste: Excess solid this compound and contaminated materials should be placed in a sealed container for hazardous waste disposal.
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated.
-
Final Disposal: The collected hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
